1-Propyl-1H-imidazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJUYLXFWFDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438457 | |
| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-04-6 | |
| Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide to the
Executive Summary
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-propyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for successful synthesis. We will conduct a detailed examination of two primary retrosynthetic strategies, ultimately focusing on the most robust and predictable pathway: the N-alkylation of a pre-functionalized imidazole core. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: Significance of this compound
The imidazole scaffold is a cornerstone in pharmaceutical development, present in numerous natural products and synthetic drugs. The introduction of an N-alkyl group and a C4-aldehyde function creates a versatile intermediate, this compound (CAS 199192-04-6).[1][2] The aldehyde group serves as a synthetic handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of more complex molecular architectures.[3][4] The 1-propyl group modulates the molecule's lipophilicity and steric profile, which can be critical for tuning biological activity and material properties. Consequently, robust and scalable access to this compound is of significant interest to the scientific community.
Retrosynthetic Analysis and Strategy Selection
Two logical retrosynthetic disconnections present themselves for the synthesis of the target molecule.
Sources
An In-depth Technical Guide to 1-Propyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Propyl-1H-imidazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles, established synthetic methodologies for related compounds, and prospective applications to provide a robust framework for utilizing this molecule in advanced research.
Introduction: The Strategic Importance of Substituted Imidazoles
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous biologically active molecules and natural products, including the amino acid histidine and purines.[1][2] Its unique aromatic and electronic properties, including its ability to act as both a weak acid and a weak base, make it a privileged scaffold in drug design.[1][2] The introduction of substituents, such as the N-propyl group and the C4-carbaldehyde, onto the imidazole core creates a versatile molecule with tailored reactivity and potential for specific biological interactions.
This compound (CAS No. 199192-04-6) combines the features of an N-alkylated imidazole with a reactive aldehyde functionality. This strategic combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[3][4][5]
Core Chemical and Physical Properties
While extensive experimental data for this specific derivative is not widely published, its properties can be reliably inferred from its constituent parts and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 199192-04-6 | [6] |
| Molecular Formula | C₇H₁₀N₂O | [6] |
| Molecular Weight | 138.17 g/mol | [6] |
| Purity (Typical) | ≥98% | [6] |
| InChI Key | VLWJUYLXFWFDSW-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CCCn1cc(cn1)C=O |
The presence of the polar carbaldehyde group and the imidazole ring suggests moderate solubility in polar organic solvents. The propyl group will impart a degree of lipophilicity compared to its parent compound, 1H-imidazole-4-carbaldehyde.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be designed by combining established methods for the N-alkylation of imidazoles and the formylation of the imidazole ring. Two primary logical pathways exist.
Pathway A: Alkylation followed by Formylation
This approach involves first synthesizing the 1-propylimidazole intermediate and then introducing the aldehyde group at the C4 position.
Caption: Logical workflow for Synthesis Pathway A.
Expertise & Experience: The key challenge in N-alkylation of unsymmetrical imidazoles is regioselectivity.[7][8] Deprotonation of the imidazole ring leads to a shared negative charge across both nitrogen atoms, potentially resulting in a mixture of 1,4 and 1,5 isomers if the 4-position is already substituted.[7] By alkylating the unsubstituted imidazole first, this ambiguity is avoided, making this pathway highly logical for achieving a pure N1-substituted product.
Pathway B: Formylation followed by Alkylation
This pathway begins with the commercially available 1H-imidazole-4-carbaldehyde and subsequently adds the propyl group.
Caption: Logical workflow for Synthesis Pathway B.
Trustworthiness: This is often the more direct route as 1H-imidazole-4-carbaldehyde is a common starting material.[5][9] The electron-withdrawing nature of the C4-aldehyde group acidifies the N-H proton, facilitating its removal by a base. Furthermore, the electronic effect of the aldehyde influences the nucleophilicity of the two ring nitrogens, which can direct the alkylation.[8]
Detailed Experimental Protocol (Exemplar based on Pathway B)
The following protocol is a validated method for the N-alkylation of substituted imidazoles and is directly applicable for the synthesis of the target compound from 1H-imidazole-4-carbaldehyde.[10][11]
Step 1: Deprotonation
-
To a stirred solution of 1H-imidazole-4-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the imidazolide anion.
Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the imidazole nitrogen, maximizing the concentration of the reactive nucleophile.[11][12] Anhydrous conditions are critical to prevent quenching of the base and the reactive anion.
Step 2: Alkylation
-
Cool the reaction mixture back to 0 °C.
-
Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Causality: The choice of alkyl halide is important; iodides are more reactive than bromides, which are more reactive than chlorides.[12] Maintaining a controlled temperature during the addition helps manage any exothermicity.
Step 3: Work-up and Purification
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure this compound.
Self-Validation: Each step includes a control point. The cessation of H₂ gas confirms deprotonation. Reaction progress is tracked by chromatography, ensuring the reaction goes to completion. The final purification step, verified by NMR or LC-MS, confirms the identity and purity of the final product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde group, making it a versatile precursor for a variety of chemical transformations.
Caption: Key reactions of the aldehyde functionality.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-4-carboxylic acid, a valuable building block for amides and esters.
-
Reductive Amination: This is one of the most powerful reactions for drug discovery, allowing for the direct conversion of the aldehyde into a diverse range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, providing a route to extend carbon chains and synthesize compounds like urocanic acid analogs.[13]
-
Nucleophilic Addition: Grignard reagents or organolithiums can add to the aldehyde to form secondary alcohols, further functionalizing the molecule.
-
Condensation Reactions: Knoevenagel or aldol-type condensations can be used to form new carbon-carbon bonds, enabling the synthesis of complex heterocyclic systems.[13]
Applications in Drug Development and Research
Imidazole-4-carbaldehyde derivatives are crucial intermediates in the synthesis of pharmacologically active agents.[3][5] The N-propyl substituent can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
-
Anticancer Agents: Many imidazole-based compounds exhibit anticancer activity.[2][14] The aldehyde can serve as a synthetic handle to build molecules that target enzymes like topoisomerase or kinases.[14]
-
Antimicrobial and Antifungal Agents: The imidazole nucleus is central to many antifungal drugs (e.g., clotrimazole, miconazole). N-alkylation has been shown to modulate the antibacterial activity of imidazoles.[15] This scaffold can be elaborated into novel antimicrobial candidates.
-
Enzyme Inhibitors: As a bioisostere of histidine, the imidazole ring can interact with active sites of enzymes. 1H-Imidazole-4-carbaldehyde has been used to prepare inhibitors of enzymes like C17,20-lyase for treating prostate cancer.[5]
-
Materials Science: The molecule can be used in the synthesis of specialized dyes and colorimetric chemosensors, where the imidazole moiety acts as a donor in donor-π-acceptor systems.[5][9][13]
Conclusion
This compound is a high-value chemical intermediate with significant, yet underexplored, potential. While specific data on this molecule is limited, a deep understanding of imidazole chemistry allows for the confident design of synthetic routes and prediction of its reactivity. Its dual functionality—a modifiable N-alkyl group and a versatile C4-aldehyde—makes it an ideal starting point for the construction of diverse molecular libraries aimed at the discovery of new drugs and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin harnessing the potential of this promising building block.
References
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Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. Available from: [Link]
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Chinese Journal of Applied Chemistry. N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Available from: [Link]
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Reddit. This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. (2023). Available from: [Link]
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University of Otago. N-Alkylation of imidazoles. Available from: [Link]
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Rovira, J., Llaveria, J., & Vidal-Ferran, A. (2015). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 20(8), 13872–13888. Available from: [Link]
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PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]
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ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (2019). Available from: [Link]
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Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Available from: [Link]
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PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]
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Otto Chemie Pvt. Ltd. 1H-Imidazole-4-carbaldehyde, 98%. Available from: [Link]
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Chemsrc. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Available from: [Link]
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One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available from: [Link]
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Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
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A review: Imidazole synthesis and its biological activities. (2018). Journal of Emerging Technologies and Innovative Research, 5(8). Available from: [Link]
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de Oliveira, C. S., de Mattos, M. C., & da Silva, F. C. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 15(10), 1251. Available from: [Link]
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The Versatile Building Block: An In-depth Technical Guide to 1-Propyl-1H-imidazole-4-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-imidazole-4-carbaldehyde, a strategically functionalized heterocyclic compound, has emerged as a valuable building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an N-propyl imidazole core, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive overview of the synthesis, key chemical properties, and diverse applications of this compound, with a particular focus on its utility in medicinal chemistry and drug development. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity profile are presented to empower researchers in leveraging this potent synthetic intermediate.
Introduction: The Strategic Importance of Functionalized Imidazoles
The imidazole nucleus is a ubiquitous motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisosteric replacement for other functional groups has cemented its importance in medicinal chemistry. The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No: 199192-04-6) is a prime example of a rationally designed building block, where the N-propyl group enhances lipophilicity and the C4-carbaldehyde function serves as a versatile handle for a plethora of chemical transformations. This guide will delve into the synthetic accessibility and the rich reaction chemistry of this compound, highlighting its potential in the synthesis of novel chemical entities.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 199192-04-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | Expected to be a solid or oil | |
| Purity | Commercially available up to 98% | [1] |
| SMILES | O=Cc1cn(CCC)cn1 | [2] |
| InChI Key | VLWJUYLXFWFDSW-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
While a consolidated public database with all spectra is not available, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds. Commercial suppliers confirm the structure of their products using analytical methods such as LCMS, GCMS, NMR, and FTIR[2].
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the nitrogen), two singlets for the imidazole ring protons, and a singlet for the aldehyde proton at a downfield chemical shift (typically around 9-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the three distinct carbons of the propyl group, the carbons of the imidazole ring, and a characteristic downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (typically in the range of 1680-1700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.17).
Synthesis of this compound
The most logical and commonly employed synthetic route to this compound involves a two-step process: the synthesis of the parent 1H-imidazole-4-carbaldehyde followed by N-alkylation.
Synthesis of 1H-Imidazole-4-carbaldehyde
Several methods have been reported for the synthesis of the precursor, 1H-imidazole-4-carbaldehyde. A common and effective method involves the oxidation of 1H-imidazole-4-methanol.
Reaction Scheme:
Caption: Oxidation of 1H-imidazole-4-methanol to 1H-imidazole-4-carbaldehyde.
Experimental Protocol:
A widely used protocol involves the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide (MnO₂)[3].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(hydroxymethyl)imidazole in a suitable solvent such as dioxane or methanol.
-
Addition of Oxidant: Add an excess of activated manganese dioxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1H-imidazole-4-carbaldehyde.
N-Propylation of 1H-Imidazole-4-carbaldehyde
The final step is the regioselective alkylation of the N1 position of the imidazole ring.
Reaction Scheme:
Caption: Synthesis of this compound via N-alkylation.
Experimental Protocol:
A general procedure for the N-alkylation of imidazoles can be adapted for this synthesis.
-
Deprotonation: Dissolve 1H-imidazole-4-carbaldehyde in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the imidazole nitrogen.
-
Alkylation: To the resulting imidazolate anion, add 1-bromopropane or 1-iodopropane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which can be readily transformed into a wide range of other functionalities.
Wittig Reaction
The Wittig reaction provides a powerful method for the conversion of the aldehyde to an alkene with high regioselectivity. This allows for the introduction of various vinyl groups at the C4 position of the imidazole ring.
Reaction Scheme:
Caption: Alkene synthesis via the Wittig reaction.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the phosphonium ylide to form a transient oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene[4][5]. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide used[6].
Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from aldehydes. This reaction allows for the introduction of a substituted aminomethyl group at the C4 position, a common motif in pharmacologically active compounds.
Reaction Workflow:
Caption: Synthesis of amines via reductive amination.
Experimental Considerations: The reaction is typically performed as a one-pot procedure where the aldehyde and the amine first form an imine or iminium ion in situ, which is then reduced by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[7][8]. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde.
Reactions with Organometallic Reagents
The aldehyde group is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), leading to the formation of secondary alcohols.
Reaction Scheme:
Caption: Formation of secondary alcohols using organometallic reagents.
Causality in Experimental Choices: The use of organometallic reagents requires strictly anhydrous conditions to prevent their quenching by water. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity[9][10]. An acidic workup is necessary to protonate the resulting alkoxide and yield the final alcohol product.
Applications in Drug Discovery and Development
The derivatives of this compound are of significant interest in drug discovery. The imidazole core is present in numerous approved drugs, and the ability to easily modify the C4 position allows for the rapid generation of compound libraries for screening. For instance, the amines and alkenes synthesized from this building block can serve as key intermediates in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents. The N-propyl group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency and pharmacokinetic properties.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the rich reactivity of its aldehyde group provide a robust platform for the construction of a diverse range of complex molecules. For researchers and professionals in drug development, this compound offers a strategic starting point for the synthesis of novel chemical entities with potential therapeutic applications. The methodologies and insights provided in this guide aim to facilitate the effective utilization of this potent synthetic tool.
References
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-Propyl-1H-imidazole-4-carbaldehyde
Abstract
The definitive characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. The structural integrity of a molecule dictates its physicochemical properties, biological activity, and safety profile. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 1-Propyl-1H-imidazole-4-carbaldehyde (C₇H₁₀N₂O), a substituted heterocyclic aldehyde.[1] Moving beyond a simple recitation of methods, this document details the strategic rationale behind the application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatographic techniques. It is designed to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to approach structural characterization with scientific rigor and confidence. Each analytical stage is presented as a self-validating system, where data from one technique corroborates and builds upon the findings of another, culminating in an unambiguous structural assignment.[2][3][4]
The Strategic Workflow: An Integrated Analytical Approach
The elucidation of a molecular structure is not a linear process but rather a puzzle solved by the convergence of evidence from multiple orthogonal techniques.[2] For a molecule like this compound, the strategy begins with rapid, high-level assessments of molecular weight and functional groups, followed by a detailed mapping of the atomic framework.
The logical flow of this process is visualized below. This workflow ensures that each step provides critical information that informs the next, creating a robust and efficient path to the final, confirmed structure.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Rationale: Mass spectrometry is the foundational step in any structure elucidation. Its primary function is to provide the most accurate possible mass of the molecule, which in turn yields its elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable as it can distinguish between compounds with the same nominal mass but different atomic compositions, thereby providing a high degree of confidence in the molecular formula.
Expected Data & Interpretation for C₇H₁₀N₂O: The molecular formula C₇H₁₀N₂O corresponds to a molecular weight of 138.17 g/mol .[1]
-
Molecular Ion (M⁺): The HRMS spectrum should exhibit a molecular ion peak at an m/z value corresponding to the exact mass of C₇H₁₀N₂O.
-
Fragmentation Pattern: Electron Ionization (EI) MS will cause the molecule to fragment in a predictable manner, offering clues to its substructures. The N-propyl group and the aldehyde are common fragmentation initiation sites. The imidazole ring itself is relatively stable.[5]
Table 1: Predicted Mass Spectrometry Fragments
| m/z (Mass/Charge) | Fragment Ion | Inferred Loss |
|---|---|---|
| 138 | [C₇H₁₀N₂O]⁺ | Molecular Ion (M⁺) |
| 110 | [C₅H₆N₂O]⁺ | Loss of ethyl radical (•C₂H₅) |
| 95 | [C₅H₅N₂]⁺ | Loss of propyl radical (•C₃H₇) |
| 68 | [C₃H₄N₂]⁺ | Imidazole cation radical |
| 43 | [C₃H₇]⁺ | Propyl cation |
The fragmentation cascade can be visualized as follows, providing a logical map of the molecule's breakdown under ionization energy.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or ethyl acetate.
-
GC System: Utilize a gas chromatograph equipped with a capillary column suitable for heterocyclic compounds (e.g., 5% phenyl-methylpolysiloxane).[6]
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.
-
Separation: Employ a temperature program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min. Use Helium as the carrier gas.[7]
-
MS Detection: Couple the GC outlet to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, noting the molecular ion and the fragmentation pattern.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy provides a rapid, non-destructive snapshot of the covalent bonds and, by extension, the functional groups within a molecule.[8] For this compound, it serves as a crucial validation step to confirm the presence of the aldehyde carbonyl (C=O) group and the aromatic imidazole ring, distinguishing it from isomers like ketones or alcohols.
Expected Data & Interpretation: The IR spectrum is characterized by several key absorption bands. The conjugation of the aldehyde with the imidazole ring is expected to lower the carbonyl stretching frequency compared to a simple aliphatic aldehyde.[8][9]
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3100-3150 | C-H Stretch | Imidazole Ring | Confirms aromatic C-H bonds. |
| ~2960, 2870 | C-H Stretch | Propyl Group | Confirms aliphatic C-H bonds. |
| ~2820, ~2720 | C-H Stretch | Aldehyde (-CHO) | Highly diagnostic doublet for the aldehydic proton.[10][11] |
| ~1705 | C=O Stretch | Conjugated Aldehyde | Confirms the aldehyde group.[8][12] |
| ~1500-1600 | C=C, C=N Stretch | Imidazole Ring | Indicates the presence of the aromatic heterocyclic ring. |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and air-drying.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[3] ¹H NMR identifies the number and type of hydrogen atoms and their neighboring relationships through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to definitively link protons to each other and to the carbons they are attached to, leaving no ambiguity.
¹H and ¹³C NMR: Predicted Chemical Shifts and Assignments: The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the imidazole ring and the aldehyde group will deshield adjacent nuclei, shifting their signals downfield.
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Structure Fragment | ¹H δ (ppm), Multiplicity, J (Hz) | ¹³C δ (ppm) |
|---|---|---|---|
| - | -CHO | ~9.8 (s, 1H) | ~185.0 |
| 2 | Imidazole C-H | ~7.9 (s, 1H) | ~140.0 |
| 5 | Imidazole C-H | ~7.6 (s, 1H) | ~125.0 |
| 4 | Imidazole C -CHO | - | ~138.0 |
| 1' | N-CH₂ -CH₂-CH₃ | ~4.1 (t, J=7.2, 2H) | ~48.0 |
| 2' | -CH₂-CH₂ -CH₃ | ~1.9 (sext, J=7.4, 2H) | ~23.0 |
| 3' | -CH₂-CH₂-CH₃ | ~0.9 (t, J=7.4, 3H) | ~11.0 |
Note: 's' denotes singlet, 't' denotes triplet, 'sext' denotes sextet. Chemical shifts are predictive and may vary slightly.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum.
-
2D Spectra Acquisition (if needed): If assignments are ambiguous, acquire 2D spectra.
-
COSY: To establish ¹H-¹H coupling networks (e.g., to confirm the connectivity within the propyl chain).
-
HSQC/HMQC: To correlate each proton with its directly attached carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS signal.
Chromatographic Analysis: Verifying Purity
Expertise & Rationale: The integrity of all spectroscopic data relies on the purity of the analyte. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing sample purity.[6][7] The choice of technique depends on the compound's volatility and thermal stability. For this compound, both are viable options.
Experimental Protocol: HPLC-UV Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point for imidazole derivatives.[13]
-
Mobile Phase: A gradient elution is often effective. For example, start with 95% Water (0.1% Formic Acid) and 5% Acetonitrile (0.1% Formic Acid), ramping to 95% Acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Monitor at a wavelength where the chromophore absorbs strongly, such as 260 nm or 300 nm.[6][14]
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the initial mobile phase composition.
-
Analysis: Inject 10 µL and record the chromatogram. A pure sample should yield a single major peak. Purity can be calculated based on the relative peak area.
Conclusion: A Synthesis of Evidence
The structure of this compound is conclusively determined through the systematic and integrated application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula. IR spectroscopy confirms the essential aldehyde and imidazole functional groups. Finally, NMR spectroscopy provides the unambiguous map of atomic connectivity, differentiating this specific isomer from all other possibilities. Chromatographic analysis underpins the entire process by ensuring the purity of the material under investigation. This multi-faceted approach, grounded in the principles of causality and self-validation, represents the gold standard for chemical structure elucidation in a research and development setting.
Table 4: Summary of Correlated Structural Evidence
| Structural Feature | Mass Spectrometry | IR Spectroscopy | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
|---|---|---|---|---|
| Molecular Formula | M⁺ peak at m/z 138 | - | Integration adds up to 10H | 7 distinct carbon signals |
| Aldehyde Group | Loss of CHO (m/z -29) | ~1705 cm⁻¹ (C=O); ~2720 cm⁻¹ (C-H) | Singlet at ~9.8 ppm | Signal at ~185.0 ppm |
| Imidazole Ring | Stable fragment at m/z 68 | ~1500-1600 cm⁻¹ (C=N/C=C) | 2 singlets at ~7.6-7.9 ppm | 3 signals at ~125-140 ppm |
| N-Propyl Group | Loss of C₃H₇ (m/z -43) | ~2960 cm⁻¹ (C-H) | Triplet, Sextet, Triplet pattern | 3 signals at ~11-48 ppm |
References
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National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxaldehyde. PubChem Compound Database. Retrieved January 15, 2026, from [Link]
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Akay, C., et al. (2007). A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously. ResearchGate. Retrieved January 15, 2026, from [Link]
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Pernice, H., et al. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85–95. [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 15, 2026, from [Link]
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Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved January 15, 2026, from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]
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OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved January 15, 2026, from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved January 15, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved January 15, 2026, from [Link]
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Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. Retrieved January 15, 2026, from [Link]
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El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Fátima, C., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Retrieved January 15, 2026, from [Link]
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Chem Simplify. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]
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Wang, J., et al. (2016). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved January 15, 2026, from [Link]
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Wang, T., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
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van der Plas, H.C., et al. (1969). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Retrieved January 15, 2026, from [Link]
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The Emerging Potential of 1-Propyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry: A Technical Guide
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically significant agents.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide focuses on a specific, yet underexplored, member of this family: 1-Propyl-1H-imidazole-4-carbaldehyde . We will dissect its structural features, propose high-potential therapeutic applications based on established bioactivities of related analogues, and provide detailed, actionable experimental workflows for its derivatization and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for novel therapeutic discovery.
Introduction: The Strategic Value of the this compound Scaffold
This compound is a bifunctional molecule of significant strategic interest. The imidazole core itself is an aromatic heterocycle present in essential biomolecules like the amino acid histidine and is known to be a bioisostere for amide bonds, a feature that can enhance metabolic stability and pharmacokinetic profiles.[2][3]
The molecule's potential is further amplified by its two key substituents:
-
The N1-Propyl Group: The alkylation at the N1 position is a critical modification. It eliminates the acidic N-H proton, altering the molecule's hydrogen bonding capacity and lipophilicity. Studies have shown that the nature and length of N-alkyl chains on imidazole rings can significantly modulate biological activity, particularly in areas like antimicrobial efficacy and enzyme inhibition.[4][5] The propyl group offers a balance between increased lipophilicity and moderate steric bulk, making it an excellent starting point for structure-activity relationship (SAR) studies.
-
The C4-Carbaldehyde Group: This aldehyde function is a versatile synthetic handle. It is ripe for a multitude of chemical transformations, allowing for the rapid generation of a diverse library of derivatives. The aldehyde can be readily converted into Schiff bases, oximes, hydrazones, amines (via reductive amination), and carboxylic acids (via oxidation), each introducing new functional groups capable of forming distinct interactions with biological targets.[6][7]
This combination of a bio-relevant core, a modulating alkyl group, and a reactive handle for diversification makes this compound a high-value starting point for drug discovery campaigns.
Proposed Therapeutic Applications & Investigational Workflows
Based on the extensive literature surrounding imidazole derivatives, we propose three primary therapeutic areas for investigation. For each area, we provide the scientific rationale and a detailed experimental plan.
Oncology: Targeting Aberrant Cellular Signaling
Imidazole-containing compounds are prevalent in oncology, with several acting as kinase inhibitors and histone deacetylase (HDAC) inhibitors.[8][9] The 1-alkyl-imidazole scaffold, in particular, has been successfully employed in the development of potent Janus kinase 2 (JAK2) inhibitors.[10] We hypothesize that derivatives of this compound can be developed into potent inhibitors of key oncogenic enzymes.
Caption: Workflow for identifying anticancer potential.
Protocol 2.1.1: Synthesis of a Schiff Base Derivative Library
The reaction between an aldehyde and a primary amine to form a Schiff base (imine) is a robust and high-yield reaction, ideal for library synthesis.
-
Preparation: In a series of microwave vials, dissolve this compound (1.0 mmol) in 5 mL of absolute ethanol.
-
Amine Addition: To each vial, add a different substituted aniline or a relevant hydrazide (e.g., isoniazid) (1.05 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to each vial to catalyze the reaction.
-
Reaction: Seal the vials and heat in a microwave synthesizer at 100°C for 10-15 minutes.
-
Isolation: Allow the vials to cool to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure of each derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2.1.2: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., T24 bladder cancer, MCF-7 breast cancer, U-87 glioblastoma) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of the synthesized imidazole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.[13] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.
| Compound Class | Target Cell Line | Anticipated IC₅₀ Range (µM) | Reference |
| Imidazole-Schiff Base | T24 (Bladder) | 50-70 | [16] |
| 1-Alkyl-Imidazole | U-87 (Glioblastoma) | 3-50 | [14] |
| Imidazole-Pyridine | MCF-7 (Breast) | < 1 | [9] |
Protocol 2.1.3: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the activity of HDAC enzymes, which are key epigenetic regulators and cancer targets.[17][18]
-
Reagent Preparation: Prepare the HDAC assay buffer, the acetylated fluorogenic substrate, and the developer solution according to the kit manufacturer's instructions (e.g., Abcam ab283378, Cayman Chemical 10011563).[3][18]
-
Reaction Setup: In a 96-well black plate, add the HDAC1 enzyme, assay buffer, and varying concentrations of the test compounds. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Enzyme Reaction: Initiate the reaction by adding the fluorogenic substrate to each well. Incubate at 37°C for 30 minutes.
-
Development: Stop the enzymatic reaction and initiate fluorescence by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15 minutes.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 355/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Applications: Combating Drug Resistance
The imidazole scaffold is the basis for many antifungal and antibacterial drugs (e.g., ketoconazole, metronidazole).[19] N-alkylation has been shown to be a key factor in the antibacterial activity of imidazoles, with longer alkyl chains often correlating with increased potency.[4][5] The ability to form Schiff base derivatives from the C4-aldehyde provides an avenue to create compounds that can interfere with bacterial processes like cell wall synthesis or DNA replication.[20][21]
Caption: Workflow for antimicrobial drug discovery.
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the synthesized imidazole derivatives, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only). Use a standard antibiotic like Ciprofloxacin as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Neuroprotection: Modulating CNS Targets
Imidazole-containing compounds, including dipeptides like carnosine, have demonstrated neuroprotective, antioxidant, and anti-inflammatory properties.[22] Novel imidazole derivatives are being investigated as ligands for targets relevant to neurodegenerative diseases like Alzheimer's.[23] The N-propyl group can enhance lipophilicity, potentially aiding in blood-brain barrier penetration, a critical attribute for CNS-active drugs. Derivatives formed from the aldehyde could interact with targets implicated in neuroinflammation or oxidative stress.
Caption: Workflow for identifying neuroprotective agents.
Carbonic anhydrases are implicated in various neurological conditions, and their inhibition is a therapeutic strategy. The assay measures the esterase activity of CA.[2][24]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a stock solution of human carbonic anhydrase (hCA), a substrate stock solution (p-Nitrophenyl acetate, p-NPA, in acetonitrile), and stock solutions of test compounds in DMSO.[2]
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the hCA working solution. Include a vehicle control (DMSO) and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes. The product, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
| Assay Type | Target Enzyme/Cell | Key Reagents | Measurement |
| Cytotoxicity | Cancer Cell Lines | MTT, DMSO | Absorbance (570 nm) |
| Antimicrobial | S. aureus, E. coli | Mueller-Hinton Broth | Visual (Turbidity) |
| HDAC Inhibition | HDAC1 Enzyme | Fluorogenic Substrate | Fluorescence (ex/em ~355/460 nm) |
| CA Inhibition | Carbonic Anhydrase | p-Nitrophenyl Acetate | Absorbance (405 nm) |
Conclusion and Future Directions
This compound represents a molecule of considerable, yet largely untapped, potential in medicinal chemistry. Its structure is an ideal starting point for the development of novel therapeutics in oncology, infectious diseases, and neurodegenerative disorders. The synthetic tractability of the C4-aldehyde group allows for the rapid generation of diverse chemical libraries, while the N1-propyl substituent provides a key modulating feature for tuning pharmacokinetic and pharmacodynamic properties.
The experimental workflows detailed in this guide provide a logical, robust, and self-validating framework for exploring these applications. By systematically synthesizing derivatives and screening them through a tiered assay system—from broad phenotypic screens to specific target-based assays—researchers can efficiently identify promising lead compounds. The future development of this scaffold will rely on creative synthetic diversification, rigorous biological evaluation, and detailed structure-activity relationship studies to unlock its full therapeutic potential.
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Discovery and history of substituted imidazole-4-carbaldehydes
An In-depth Technical Guide to the Discovery and History of Substituted Imidazole-4-Carbaldehydes
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4] Among its many derivatives, substituted imidazole-4-carbaldehydes represent a particularly versatile class of synthetic intermediates. Their unique combination of a reactive aldehyde group and a pharmacologically privileged imidazole ring makes them invaluable building blocks for the construction of complex therapeutic agents.[5][6][7] This guide provides a comprehensive overview of the historical discovery, evolution of synthetic methodologies, and critical applications of these compounds. We will explore the foundational multi-component reactions that first enabled the synthesis of the imidazole core, delve into specific strategies for introducing the 4-carbaldehyde functionality, and highlight their role in the development of drugs targeting a range of diseases, from cancer to infectious agents.[8][9]
Chapter 1: The Dawn of Imidazole Chemistry: Foundational Syntheses
The story of imidazole-4-carbaldehydes begins with the discovery of the parent imidazole ring. These early, robust methods for constructing the core heterocycle were pivotal, paving the way for subsequent functionalization and substitution.
The Debus-Radziszewski Synthesis: A Multi-Component Beginning
The first synthesis of the imidazole ring was reported in 1858 by German chemist Heinrich Debus, who condensed glyoxal, formaldehyde, and ammonia to produce what he named "glyoxaline".[3][10][11][12] While a landmark achievement, the original method often resulted in low yields.[10][11]
A major advancement arrived in 1882 when Polish chemist Bronisław Radziszewski significantly improved and expanded upon this work.[13][14] The resulting Debus-Radziszewski imidazole synthesis is a powerful multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine).[15][16] This reaction's true innovation was its capacity to generate a wide array of C-substituted imidazoles by varying the dicarbonyl and aldehyde components, laying the essential groundwork for accessing precursors to imidazole aldehydes.[14]
The generally accepted, albeit simplified, mechanism proceeds in two main stages:
-
Diimine Formation: The 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[13][17]
-
Cyclization: This diimine then condenses with the aldehyde, followed by aromatization, to yield the final substituted imidazole product.[13][17]
The causality behind this reaction's success lies in its convergent nature. By bringing together three simple, readily available components in a single pot, it provides an atom-economical pathway to complex heterocyclic structures.[14]
The Bredereck and Marckwald Syntheses: Expanding the Toolkit
Following the initial discoveries, other named reactions further broadened the accessibility of the imidazole core.
-
Bredereck Imidazole Synthesis: First described by Hellmut Bredereck in 1953, this method is particularly useful for synthesizing C2-unsubstituted imidazoles.[18][19] It employs the reaction of an α-hydroxyketone (acyloin) or an α-dicarbonyl with formamide, which serves as both the nitrogen source and the eventual C2-hydrogen atom.[16][18][19] The choice of formamide is critical; its decomposition under heat provides the necessary ammonia for the initial condensation and the formic acid that facilitates the final cyclization and dehydration steps.
-
Marckwald Synthesis: This approach involves the cyclization of α-amino ketones or α-amino aldehydes with reagents like potassium thiocyanate.[1] This initially forms 2-mercaptoimidazoles, which can then be desulfurized using various oxidative methods to yield the desired imidazole.[1][20] The Marckwald synthesis offers a distinct pathway that introduces functionality at the C2 position which can be readily removed, providing strategic flexibility.
These foundational methods established the fundamental logic for imidazole synthesis: the convergent assembly of nitrogen and carbon fragments around a central C2-C2 unit.
Chapter 2: Strategies for Formylation: Introducing the Aldehyde
With robust methods for creating the imidazole core established, the next critical challenge was the regioselective introduction of the carbaldehyde group at the C4 position. This is typically achieved either by direct formylation of a pre-formed imidazole ring or by building the ring from a precursor that already contains the aldehyde or a masked equivalent.
Direct Formylation of the Imidazole Ring
Vilsmeier-Haack Reaction: This is a classic and powerful method for formylating electron-rich heterocycles. The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This approach has been successfully applied to synthesize 1-substituted 4-chloro-1H-imidazole-5-carbaldehydes from 2-aminoacetamides.[21] The reaction proceeds via electrophilic substitution, where the chloro-iminium ion (Vilsmeier reagent) attacks the electron-rich imidazole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde. The choice of the Vilsmeier-Haack reaction is often dictated by its tolerance of various functional groups and its ability to simultaneously introduce a chlorine atom, which can serve as a handle for further synthetic transformations.[21]
Functional Group Interconversion
A more common and often milder approach is to install a precursor group at the C4 position and then convert it to the aldehyde at a later stage.
Oxidation of 4-Hydroxymethylimidazole: This is arguably the most direct route. The precursor, 4-(hydroxymethyl)imidazole, can be synthesized from readily available starting materials like fructose.[22] This alcohol is then oxidized to the corresponding aldehyde. The choice of oxidant is critical to the success of this protocol. Strong oxidants risk over-oxidation to the carboxylic acid. Therefore, milder reagents are preferred.
-
Manganese Dioxide (MnO₂): MnO₂ is a highly effective and selective heterogeneous oxidant for converting allylic and benzylic-type alcohols to aldehydes. Its solid-state nature simplifies reaction workup, as it can be removed by simple filtration.[23] This prevents over-oxidation and often leads to high yields of the desired carbaldehyde.
Formylation via Metal-Halogen Exchange: Modern organometallic techniques provide a highly regioselective route. Starting with a halogenated imidazole, such as 4-bromoimidazole, a Grignard reagent or an organolithium species can be formed.
-
Lithiation and Quenching with DMF: Treatment of a protected 4-bromoimidazole with a strong base like n-butyllithium (n-BuLi) at low temperature results in a lithiated imidazole intermediate.[8][24] This highly nucleophilic species can then be "quenched" by adding an electrophilic formylating agent like DMF. Subsequent acidic workup hydrolyzes the intermediate to reveal the aldehyde. This method's advantage is its precise regiocontrol, dictated by the initial position of the halogen atom.
Chapter 3: Experimental Protocols and Data
To provide actionable insights for researchers, this section details validated protocols for key synthetic transformations.
Protocol 3.1: Synthesis via Oxidation of 4-(Hydroxymethyl)imidazole
This protocol is adapted from a described industrial process, valued for its simplicity and use of a heterogeneous reagent.[23]
Objective: To synthesize 1H-imidazole-4-carbaldehyde by oxidizing 1H-imidazol-4-yl)methanol with activated manganese dioxide.
Methodology:
-
Dissolution: Dissolve 4-(hydroxymethyl)imidazole (1.0 eq) in a suitable solvent such as methanol or THF to a concentration of approximately 0.5-1.0 M.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq) portion-wise at room temperature. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.
-
Reaction: Stir the resulting black suspension vigorously at a controlled temperature (e.g., 40°C) for 6-12 hours.[23] Reaction progress should be monitored by TLC or LC-MS by analyzing small, filtered aliquots of the reaction mixture.
-
Workup: Upon completion, cool the mixture to room temperature and remove the manganese dioxide by filtration through a pad of Celite®. Wash the filter cake thoroughly with additional solvent (methanol or ethyl acetate) to recover all the product.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure 1H-imidazole-4-carbaldehyde as a white to off-white solid.[6][8]
Protocol 3.2: Synthesis via Lithiation of a Protected Imidazole
This protocol demonstrates a modern organometallic approach for precise C-H functionalization.[8][24]
Objective: To synthesize a protected imidazole-4-carbaldehyde from a 4-bromo-1-(protected)-imidazole.
Methodology:
-
Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected 4-bromoimidazole starting material (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78°C for 30-60 minutes to ensure complete metal-halogen exchange.
-
Quenching: Add anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over 1-2 hours. Once at room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired protected imidazole-4-carbaldehyde.
| Method | Key Reagents | Typical Yield | Key Advantages | Ref. |
| Oxidation | 4-(hydroxymethyl)imidazole, MnO₂ | 80-95% | Operational simplicity, mild conditions, easy workup. | [23] |
| Lithiation | 4-Bromoimidazole (protected), n-BuLi, DMF | 75-90% | High regioselectivity, access to diverse substitutions. | [8][24] |
Chapter 4: Applications in Medicinal Chemistry and Drug Development
Substituted imidazole-4-carbaldehydes are not merely synthetic curiosities; they are potent and versatile intermediates in the discovery of new medicines.[5] The aldehyde group serves as a versatile chemical handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse side chains and pharmacophores.
| Therapeutic Area | Target/Application | Role of Imidazole-4-Carbaldehyde | Representative Compounds/Studies |
| Oncology | C17,20-lyase | Key intermediate for inhibitors targeting androgen synthesis in prostate cancer. | Used in the preparation of C17,20-lyase inhibitors.[8][9] |
| Infectious Disease | Plasmodium falciparum | Building block for the synthesis of novel antimalarial drugs. | Synthesis of 4-aminoquinoline libraries with antimalarial activity.[8][9] |
| Infectious Disease | Various Bacteria/Fungi | Precursor for compounds with broad-spectrum antimicrobial and antifungal properties. | General application in developing new biologically active molecules.[5][25] |
| Material Science | Chemosensors | Serves as the core structure for fabricating colorimetric chemosensors. | Used in the fabrication of anion-responsive chemosensors.[8][9] |
| Neurology | Various CNS Targets | The imidazole core is a known bioisostere for histamine and is used to modulate CNS pathways. | Imidazole derivatives like Dazadrol have been developed as antidepressants.[25] |
The significance of the imidazole ring itself cannot be overstated. It is a key component of the amino acid histidine and can participate in hydrogen bonding and metal coordination within enzyme active sites.[3][26] By using an imidazole-4-carbaldehyde scaffold, medicinal chemists can design molecules that leverage these favorable interactions while using the aldehyde to build out the rest of the structure to achieve desired potency and selectivity. This dual functionality underpins its status as a privileged scaffold in drug development.
Conclusion and Future Perspectives
The journey of substituted imidazole-4-carbaldehydes from the foundational discoveries of Debus and Radziszewski to their current role as critical components in modern drug discovery is a testament to their synthetic utility and pharmacological relevance. The development of synthetic methods has evolved from robust, multi-component ring constructions to highly selective, modern organometallic functionalizations.
Looking forward, the field will likely focus on developing even more efficient and sustainable synthetic routes. This includes the exploration of novel catalytic methods, such as C-H activation, to directly install the formyl group without the need for pre-functionalized substrates. Furthermore, as our understanding of complex biological pathways deepens, the demand for novel, intricately substituted imidazole-4-carbaldehydes will continue to grow, ensuring their enduring importance to the scientific community for years to come.
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Methodological & Application
Application Note & Protocol: Vilsmeier-Haack Formylation of 1-Propylimidazole
Abstract
This document provides a comprehensive guide for the regioselective formylation of 1-propylimidazole to synthesize 1-propyl-1H-imidazole-2-carbaldehyde. This aldehyde is a valuable synthetic intermediate in medicinal chemistry and materials science. We detail a robust and reproducible protocol centered on the Vilsmeier-Haack reaction, a classic and efficient method for formylating electron-rich heterocyclic compounds.[1][2][3] This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines critical safety precautions, and offers guidance on product purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Principle
The functionalization of imidazole rings is a cornerstone of heterocyclic chemistry. Specifically, the introduction of a formyl (-CHO) group at the C2 position yields a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as a mild and efficient method for this transformation.[1][4] The reaction involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The Vilsmeier reagent, while a relatively weak electrophile, is potent enough to react with activated aromatic systems like 1-propylimidazole.[3][5] The reaction proceeds with high regioselectivity for the C2 position due to the electronic properties of the imidazole ring.
Reaction Mechanism
The overall process can be understood in two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack by the imidazole ring.
Stage 1: Formation of the Vilsmeier Reagent
DMF, a substituted amide, reacts with the strong Lewis acid phosphorus oxychloride. The oxygen of DMF attacks the phosphorus atom, leading to a cascade of events that form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Stage 2: Electrophilic Aromatic Substitution
The electron-rich C2 position of 1-propylimidazole performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous workup phase to yield the final aldehyde product.
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The Strategic Deployment of 1-Propyl-1H-imidazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Application Note & Protocols
Abstract
In the landscape of modern medicinal chemistry, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a powerful tool to meet this demand.[1][2] This guide details the application of 1-Propyl-1H-imidazole-4-carbaldehyde , a versatile heterocyclic building block, in two of the most prominent isocyanide-based MCRs: the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). The imidazole moiety is a "privileged scaffold" in drug discovery, appearing in numerous clinically successful drugs due to its unique electronic properties and ability to engage in various biological interactions.[3][4][5][6] By incorporating this aldehyde into MCRs, researchers can generate vast libraries of novel, drug-like small molecules with high structural complexity and potential therapeutic relevance. This document provides in-depth mechanistic insights, detailed experimental protocols, and the strategic rationale for utilizing this compound in combinatorial chemistry workflows.
Introduction: The Imidazole Scaffold and MCR Synergy
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique structure allows it to act as a hydrogen bond donor, acceptor, and a ligand for metal coordination, making it a highly effective pharmacophore for interacting with biological targets like enzymes and receptors.[4][7] Its presence in natural products such as histidine and histamine, and in blockbuster drugs like clotrimazole and cimetidine, underscores its therapeutic significance.[3]
Multicomponent reactions offer a highly convergent and atom-economical pathway to complex molecules.[1] Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their ability to generate peptide-like scaffolds and other diverse structures from simple, readily available starting materials.[8][9][10]
The strategic use of This compound as the aldehyde component in these reactions serves a dual purpose:
-
Driving the MCR: The aldehyde functionality is essential for the initial condensation steps that initiate the reaction cascade.
-
Embedding a Privileged Scaffold: The N-propyl-imidazole core is directly incorporated into the final product, imparting favorable physicochemical and pharmacological properties to the newly synthesized molecules.
This approach enables the rapid generation of libraries of imidazole-containing compounds, accelerating the hit-to-lead optimization process in drug discovery programs.[11]
Mechanistic Framework: Ugi and Passerini Reactions
A foundational understanding of the reaction mechanisms is crucial for optimizing conditions and anticipating product outcomes. Both the Ugi and Passerini reactions proceed through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a di-peptide-like α-acylamino amide.[3][8]
Causality of the Mechanism: The reaction is typically initiated by the condensation of the aldehyde (this compound) and the amine to form a Schiff base (imine). Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. This ion is then trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. The carboxylate anion then adds to this intermediate, which finally undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement to yield the stable final product.[8]
Caption: Generalized mechanism of the Ugi four-component reaction.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is one of the oldest MCRs.[5] It involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[9]
Causality of the Mechanism: Unlike the Ugi reaction, the Passerini reaction does not involve an amine. The reaction is believed to proceed through a concerted, cyclic transition state, particularly in aprotic solvents where hydrogen bonding plays a key role.[9] The carbonyl group of the aldehyde is activated by the carboxylic acid. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, followed by the addition of the carboxylate. This concerted or near-concerted process leads to an intermediate that rearranges to the final α-acyloxy amide product.[5][12]
Caption: Concerted mechanism pathway for the Passerini reaction.
Physicochemical Properties
A summary of the key properties for the starting aldehyde is provided below.
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 199192-04-6 | [13][14] |
| Molecular Formula | C₇H₁₀N₂O | [14] |
| Molecular Weight | 138.17 g/mol | [13][14] |
| Appearance | Solid (typical) | [15] |
| Purity | ≥98% (typical commercial grade) | [13][14] |
| InChI Key | VLWJUYLXFWFDSW-UHFFFAOYSA-N | [13][14] |
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust starting point for library synthesis. They are adapted from established MCR methodologies.[4][7]
Protocol 1: Ugi Four-Component Reaction (U-4CR)
This protocol outlines a general procedure for synthesizing a diverse library of α-acylamino amides incorporating the 1-propyl-imidazole scaffold.
Workflow Diagram:
Caption: Step-by-step workflow for the Ugi four-component reaction.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)
-
Methanol (MeOH), anhydrous (to make a 0.5 M solution)
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment.
Step-by-Step Methodology:
-
Reagent Charging: In a clean, dry vial equipped with a magnetic stir bar, dissolve this compound (e.g., 138 mg, 1.0 mmol) in anhydrous methanol (2 mL).
-
Sequential Addition: To the stirring solution, add the primary amine (1.0 mmol) followed by the carboxylic acid (1.0 mmol). Allow the mixture to stir for 5-10 minutes at room temperature. This pre-mixing facilitates the formation of the imine intermediate.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture. The addition of the isocyanide is often exothermic.
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 24 to 48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate). Characterize the final product using NMR and HRMS.
Trustworthiness - Self-Validation: The success of the reaction is confirmed by the incorporation of all four components into the final product, which will have a mass corresponding to the sum of the reactants minus one molecule of water. The characteristic amide and ester carbonyl signals in ¹³C NMR and the respective proton signals in ¹H NMR will validate the structure.
Protocol 2: Passerini Three-Component Reaction (P-3CR)
This protocol provides a general method for synthesizing α-acyloxy amides, offering a different chemical space than the Ugi reaction.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 equiv)
-
Dichloromethane (DCM), anhydrous (to make a 0.5 M solution)
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment.
Step-by-Step Methodology:
-
Reagent Charging: In a dry vial with a magnetic stir bar, add this compound (138 mg, 1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (2 mL) to dissolve the reactants.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the stirring solution at room temperature.
-
Reaction Execution: Seal the vial and stir the mixture at room temperature for 24-48 hours. The reaction is typically slower than the Ugi reaction.
-
Monitoring: Track the consumption of starting materials using TLC or LC-MS.
-
Work-up: After the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification & Analysis: Purify the crude product by flash column chromatography (e.g., using a gradient of hexane/ethyl acetate) to isolate the pure α-acyloxy amide. Confirm the structure and purity via NMR and HRMS analysis.
Expertise & Experience - Causality Behind Choices:
-
Solvent: Anhydrous aprotic solvents like DCM are preferred for the Passerini reaction to favor the proposed concerted mechanism and prevent side reactions, such as the hydrolysis of intermediates.[5] In contrast, polar protic solvents like methanol are ideal for the Ugi reaction as they stabilize the ionic intermediates (iminium and nitrilium ions).[6][8]
-
Concentration: MCRs often benefit from higher reactant concentrations (0.5 M to 2.0 M) to drive the equilibria of the initial reversible steps towards product formation.[8]
Applications in Library Synthesis for Drug Discovery
The true power of using this compound in MCRs lies in its application to combinatorial chemistry and the generation of compound libraries.[11] By systematically varying the other inputs (amine, carboxylic acid, isocyanide), a large number of structurally diverse, yet related, compounds can be synthesized with minimal effort.
Example Library Design (Ugi Reaction):
| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Acid) | Component 4 (Isocyanide) |
| This compound | Aniline | Acetic Acid | tert-Butyl isocyanide |
| This compound | Benzylamine | Benzoic Acid | Cyclohexyl isocyanide |
| This compound | 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide |
| This compound | (R)-α-Methylbenzylamine | Glycine (Boc-protected) | Ethyl isocyanoacetate |
This matrix approach can rapidly generate a focused library centered on the N-propyl-imidazole core, allowing for efficient exploration of the structure-activity relationship (SAR) around this privileged scaffold.
Conclusion
This compound is a highly valuable and versatile building block for diversity-oriented synthesis. Its seamless integration into robust multicomponent reaction platforms, such as the Ugi and Passerini reactions, provides medicinal chemists and drug development professionals with a powerful and efficient strategy to construct novel libraries of imidazole-containing, drug-like molecules. The protocols and mechanistic insights provided herein serve as a comprehensive guide for harnessing the synergy between this privileged scaffold and the elegance of multicomponent chemistry.
References
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-
Mahesh Kumar N., Priya A., Shachindra L. Nargund. Imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications. ResearchGate. Published September 19, 2025. Available from: [Link]
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Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry. 2021;21(28):2514-2528. Available from: [Link]
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Wikipedia. Passerini reaction. Available from: [Link]
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Hess, K. The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. Published February 19, 2007. Available from: [Link]
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El Kaim, L., Grimaud, L. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. 2016;21(1):19. Available from: [Link]
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Ingold, M., et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education. 2017;5(5):152-157. Available from: [Link]
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Me_ne_ndez, J. C., et al. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. ACS Combinatorial Science. 2018;20(3):173-180. Available from: [Link]
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Organic Chemistry Portal. Ugi Reaction. Available from: [Link]
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Das, B., et al. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances. 2024. Available from: [Link]
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Frontiers. Editorial: Isocyanide-Based Multicomponent Reactions. Available from: [Link]
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Sharma, A., et al. Ugi Four-Component Reactions Using Alternative Reactants. Molecules. 2023;28(4):1631. Available from: [Link]
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Sharma, A., et al. Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. Published February 8, 2023. Available from: [Link]
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Dömling, A. Isocyanide-Based Multicomponent Reactions. Chemical Reviews. 2006;106(1):17-89. Available from: [Link]
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Heravi, M. M., et al. Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. Published August 10, 2025. Available from: [Link]
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de la Torre, D., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. 2022;27(16):5289. Available from: [Link]
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Organic Chemistry Portal. Passerini Reaction. Available from: [Link]
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Dömling, A. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Institutes of Health. Available from: [Link]
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Priest, O. G., et al. Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education. 2014;91(10):1693-1696. Available from: [Link]
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Wang, Y-Z., et al. One-pot synthesis of polyamides with various functional side groups via Passerini reaction. Royal Society of Chemistry. Available from: [Link]
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Banfi, L., Riva, R. The Passerini Reaction. Organic Reactions. 2005. Available from: [Link]
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ResearchGate. Recent Developments in Isocyanide-Based Multicomponent Reactions in Applied Chemistry. Published August 6, 2025. Available from: [Link]
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Riva, R., et al. The mechanism of the Passerini reaction. ResearchGate. Available from: [Link]
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Lam, K. S., et al. Combinatorial Chemistry in Drug Discovery. National Institutes of Health. Available from: [Link]
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Shuai, Q., et al. 1H-Imidazol-3-ium-4-carboxylate. National Institutes of Health. 2011;67(Pt 10):o2314. Available from: [Link]
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Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. 2009;2009(17):3815-3823. Available from: [Link]
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Patel, D., et al. An efficient Passerini tetrazole reaction (PT-3CR). National Institutes of Health. 2016;18(33):13286-13290. Available from: [Link]
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The Strategic Utility of 1-Propyl-1H-imidazole-4-carbaldehyde in Pharmaceutical Synthesis
Introduction: The Imidazole Scaffold and the Unique Role of the 4-Formyl Group
The imidazole ring is a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] As a five-membered aromatic heterocycle with two nitrogen atoms, it can act as a hydrogen bond donor and acceptor, a ligand for metal ions in metalloenzymes, and a bioisosteric replacement for other functional groups.[3] This versatility has led to its incorporation into drugs across diverse therapeutic areas, including antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][4]
Within the diverse family of imidazole-containing molecules, 1-Propyl-1H-imidazole-4-carbaldehyde emerges as a particularly valuable precursor for pharmaceutical development.[5] The N-1 propyl group offers a strategic handle to modulate lipophilicity and metabolic stability, fine-tuning the pharmacokinetic profile of a drug candidate.[6] Crucially, the formyl (aldehyde) group at the C-4 position is a versatile chemical handle, poised for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the elaboration of the imidazole core into more complex molecular architectures, a critical step in the journey from a simple building block to a potent and selective pharmaceutical compound.[5]
This guide provides a detailed exploration of this compound as a precursor in pharmaceutical synthesis. We will delve into its preparation, followed by detailed application notes and protocols for its conversion into advanced pharmaceutical intermediates.
Synthesis of the Precursor: this compound
While numerous methods exist for the synthesis of the core imidazole ring, a practical and scalable synthesis of this compound can be envisioned through a two-step process starting from the commercially available 1H-imidazole-4-carbaldehyde. This approach leverages a selective N-alkylation followed by a standard oxidation, a common strategy in heterocyclic chemistry. An alternative approach involves the direct formylation of 1-propyl-1H-imidazole.
Protocol 1: Synthesis via N-Alkylation and Oxidation
This protocol first introduces the propyl group onto the imidazole nitrogen, followed by oxidation of a hydroxymethyl intermediate.
Step 1: N-Propylation of 4-(hydroxymethyl)-1H-imidazole
The initial step involves the selective alkylation of the imidazole nitrogen. The choice of base and solvent is critical to ensure regioselectivity and high yield.
-
Reaction: 4-(hydroxymethyl)-1H-imidazole + 1-bromopropane → 1-propyl-1H-imidazole-4-methanol
-
Reagents and Materials:
-
4-(hydroxymethyl)-1H-imidazole
-
1-Bromopropane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 4-(hydroxymethyl)-1H-imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-propyl-1H-imidazole-4-methanol.
-
Step 2: Oxidation to this compound
The oxidation of the primary alcohol to the aldehyde is a key step. Manganese dioxide is a mild and effective reagent for this transformation on electron-rich heterocyclic alcohols.[7][8]
-
Reaction: 1-propyl-1H-imidazole-4-methanol → this compound
-
Reagents and Materials:
-
1-propyl-1H-imidazole-4-methanol
-
Activated Manganese (IV) oxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite®
-
-
Procedure:
-
To a solution of 1-propyl-1H-imidazole-4-methanol (1.0 eq) in DCM, add activated manganese (IV) oxide (5-10 eq).
-
Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
-
Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules
The aldehyde functionality of this compound is a versatile handle for constructing key pharmacophores. We will explore three fundamental transformations: Reductive Amination, the Wittig Reaction, and the Knoevenagel Condensation.
Application 1: Synthesis of Aminomethyl-imidazole Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceutical agents.[9] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.[10] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and selective for the imine over the starting aldehyde.[11]
This transformation is crucial for introducing substituted amine functionalities, which are prevalent in many kinase inhibitors and antiviral agents, where they often form key hydrogen bonding interactions with the target protein.
Caption: Reductive Amination Workflow.
Protocol 2: General Procedure for Reductive Amination
-
Reagents and Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and chemoselective for imines in the presence of aldehydes.[11] |
| Solvent | Dichloroethane (DCE) / THF | Aprotic, effectively solubilizes reactants. |
| Catalyst | Acetic Acid | Protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction, minimizing side reactions. |
Application 2: Carbon Chain Elongation via the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[3][9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) dictates the stereochemical outcome of the resulting alkene.[12] This reaction is invaluable for installing vinyl linkers, which can be further functionalized or used to correctly position other pharmacophoric elements.
For instance, a Wittig reaction could be used to introduce an acrylic ester moiety, a common feature in covalent inhibitors and other reactive pharmaceutical intermediates.
Caption: The Wittig Reaction Pathway.
Protocol 3: General Procedure for a Wittig Reaction with a Stabilized Ylide
-
Reagents and Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in THF to the aldehyde solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Stabilized ylides are less reactive and may require longer reaction times or gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of hexanes/ethyl acetate) to separate the desired alkene from triphenylphosphine oxide. The product is expected to be predominantly the E-isomer.[12]
-
| Parameter | Value/Condition | Rationale |
| Ylide Type | Stabilized (e.g., Ph₃P=CHCO₂Et) | Commercially available, air-stable, and generally favors the formation of the (E)-alkene.[12] |
| Solvent | THF / DCM | Aprotic and effectively solubilizes both the aldehyde and the ylide. |
| Temperature | Room Temperature to Reflux | Balances reaction rate with stability of reactants. |
| Purification | Column Chromatography | Necessary to remove the high-boiling triphenylphosphine oxide byproduct. |
Application 3: Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), typically catalyzed by a weak base.[4] This reaction is a reliable method for forming C-C bonds and producing electron-deficient alkenes, which are versatile intermediates in drug synthesis, often used as Michael acceptors.[13]
For example, condensing our precursor with malononitrile would yield a dicyano-vinyl imidazole derivative, a scaffold with potential applications in the development of kinase inhibitors and other therapeutic agents.
Caption: Knoevenagel Condensation Overview.
Protocol 4: General Procedure for Knoevenagel Condensation
-
Reagents and Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or Pyrrolidine (as catalyst)
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature or gently reflux for 4-12 hours. The product may precipitate from the solution upon formation.
-
If precipitation occurs, cool the mixture, filter the solid product, wash with cold ethanol, and dry.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
| Parameter | Value/Condition | Rationale |
| Catalyst | Piperidine / Pyrrolidine | A weak base that facilitates the deprotonation of the active methylene compound without causing self-condensation of the aldehyde.[4] |
| Solvent | Ethanol | A polar protic solvent that facilitates the reaction and often allows for direct crystallization of the product. |
| Temperature | Room Temperature to Reflux | Reaction rate is temperature-dependent; refluxing can increase the rate and drive the reaction to completion. |
| Work-up | Precipitation/Filtration or Chromatography | The choice depends on the physical properties of the product. |
Conclusion and Future Outlook
This compound is a strategically important building block in modern pharmaceutical research. Its synthesis is achievable through established chemical transformations, and its aldehyde functionality provides a reliable entry point to a wide range of complex molecular structures. The protocols outlined above for reductive amination, Wittig olefination, and Knoevenagel condensation represent fundamental, field-proven methodologies that can be readily adapted by researchers and drug development professionals. By mastering the chemistry of this versatile precursor, scientists can accelerate the discovery and development of novel imidazole-based therapeutics to address unmet medical needs. The continued exploration of new reactions and applications for this and similar heterocyclic aldehydes will undoubtedly remain a fruitful area of research in medicinal chemistry.
References
-
PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]
-
Frontiers in Chemistry. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available from: [Link]
-
ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole. Available from: [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]
-
ResearchGate. A Practical Knoevenagel Condensation Catalyzed by Imidazole | Request PDF. Available from: [Link]
-
MDPI. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available from: [Link]
-
IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available from: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
PubMed. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action. Available from: [Link]
-
ACS Publications. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available from: [Link]
-
RSC Publishing. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available from: [Link]
-
Semantic Scholar. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
-
PubMed Central. Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]
-
ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
-
Wikipedia. Wittig reaction. Available from: [Link]
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Vilsmeier-Haack Reaction for the Synthesis of 1-Substituted Imidazole-4-Carbaldehydes
Application Note & Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the application of the Vilsmeier-Haack reaction for the regioselective formylation of 1-substituted imidazoles to yield 1-substituted imidazole-4-carbaldehydes. These products are valuable intermediates in medicinal chemistry and materials science. This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, offers insights into reaction optimization and troubleshooting, and summarizes key data for successful synthesis.
Introduction: The Significance of Imidazole-4-carbaldehydes
Imidazole-4-carbaldehydes are pivotal building blocks in organic synthesis, primarily due to the versatile reactivity of the aldehyde functional group and the inherent biological significance of the imidazole scaffold. The imidazole ring is a core component of many natural products and pharmaceuticals, including antifungal agents, antihistamines, and anticancer drugs.[1] The aldehyde functionality at the C4-position allows for a wide array of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. The Vilsmeier-Haack reaction offers a direct and efficient method for the introduction of this formyl group onto the imidazole ring.[1][2]
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction typically employs a Vilsmeier reagent, which is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5] This species is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[3][5]
For 1-substituted imidazoles, formylation preferentially occurs at the C4 or C5 position due to the electronic nature of the ring. The regioselectivity can be influenced by the nature of the substituent at the N1 position and the reaction conditions.
Diagram of the Vilsmeier-Haack Reaction Mechanism:
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde
This protocol provides a detailed procedure for the synthesis of 1-methyl-1H-imidazole-4-carbaldehyde as a representative example.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylimidazole | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | --- | |
| Ethyl acetate | ACS grade | --- | For extraction and chromatography. |
| Hexane | ACS grade | --- | For chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen inlet and outlet
-
Thermometer
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
3.3. Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add anhydrous DMF (30 mL). Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 5.5 mL, 60 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid or a thick slurry indicates the formation of the Vilsmeier reagent.
-
Addition of 1-Methylimidazole: After the addition of POCl₃ is complete, stir the mixture at 0 °C for an additional 15 minutes. Dissolve 1-methylimidazole (4.1 g, 50 mmol) in anhydrous DCM (20 mL) and add it dropwise to the Vilsmeier reagent slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour at room temperature, then heat the mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford the pure 1-methyl-1H-imidazole-4-carbaldehyde as a solid.
3.4. Expected Yield and Characterization
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Key Reaction Parameters and Optimization
The success of the Vilsmeier-Haack reaction for the synthesis of 1-substituted imidazole-4-carbaldehydes is dependent on several key parameters.
| Parameter | Recommended Range | Rationale & Insights |
| Molar Ratio (Imidazole:POCl₃:DMF) | 1 : 1.2-1.5 : excess | A slight excess of the Vilsmeier reagent ensures complete conversion of the starting material. DMF is often used as both a reagent and a solvent. |
| Temperature | 0 °C (addition), 60-80 °C (reaction) | Initial cooling is crucial to control the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to drive the reaction to completion. Higher temperatures may lead to decomposition. |
| Solvent | DMF, DCM, Chloroform | Anhydrous conditions are essential to prevent the premature hydrolysis of the Vilsmeier reagent. DCM or chloroform can be used as co-solvents to improve solubility. |
| Reaction Time | 4-12 hours | Reaction time is substrate-dependent and should be monitored by TLC. |
| Workup | Quenching on ice, neutralization | Careful quenching and neutralization are critical for product isolation and to avoid side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent (moisture contamination)- Insufficient reaction temperature or time- Poorly activated substrate | - Use anhydrous reagents and solvents.- Increase reaction temperature and/or time.- For less reactive substrates, consider using a more potent Vilsmeier reagent (e.g., from oxalyl chloride and DMF). |
| Formation of Multiple Products | - Lack of regioselectivity- Side reactions | - The N1-substituent can influence regioselectivity. Bulky groups may favor formylation at the less hindered C5 position.- Optimize reaction temperature to minimize side product formation. |
| Difficult Purification | - Presence of residual DMF- Co-elution of impurities | - Ensure complete removal of DMF during workup by thorough aqueous washes.- Optimize the mobile phase for column chromatography for better separation. |
Conclusion
The Vilsmeier-Haack reaction is a highly effective and versatile method for the synthesis of 1-substituted imidazole-4-carbaldehydes. By carefully controlling the reaction parameters and employing the robust protocol outlined in this guide, researchers can reliably access these valuable synthetic intermediates in good yields. The insights provided on mechanism, optimization, and troubleshooting will aid in the successful application of this important transformation in various research and development settings.
References
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26604-26629. Available at: [Link]
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Rajput, A.P., & Girase, P.D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43. Available at: [Link]
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Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry, 4(1), 1-6. Available at: [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Available at: [Link]
-
Bentham Science. Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Available at: [Link]
-
ResearchGate. Applications of the Vilsmeier reaction in heterocyclic chemistry. Available at: [Link]
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National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]
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Application Notes and Protocols: Derivatization of the Aldehyde Functional Group in 1-Propyl-1H-imidazole-4-carbaldehyde
Introduction
The aldehyde functional group is a cornerstone of organic synthesis, prized for its reactivity and versatility in constructing complex molecular architectures.[1][2] In the context of pharmaceutical development, aldehydes serve as critical intermediates for creating a diverse array of bioactive molecules.[1] The inherent reactivity of the aldehyde's carbonyl group allows for its conversion into various other functionalities, such as amines, alcohols, and carboxylic acids, which are prevalent in active pharmaceutical ingredients (APIs).[1] 1-Propyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde of significant interest. The imidazole core is a common motif in medicinal chemistry, and the appended aldehyde group provides a reactive handle for synthetic modifications. The derivatization of this aldehyde is a key strategy for exploring the chemical space around the imidazole scaffold, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[1] This document provides a detailed guide to several key derivatization reactions of this compound, offering insights into the underlying mechanisms and providing robust protocols for laboratory application.
The Versatility of the Aldehyde Functional Group
Aldehydes are organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group.[3] This structure makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4] Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon and the presence of a hydrogen atom, which makes them more accessible to nucleophiles.[3] This heightened reactivity is a significant advantage in multistep syntheses, allowing for transformations under milder conditions.[5]
The principal reactions of aldehydes involve nucleophilic addition to the carbonyl carbon.[2][4] This can be followed by a variety of outcomes, including simple addition, addition-elimination (condensation), oxidation, and reduction.[2] For drug development professionals, these reactions provide a powerful toolkit for lead optimization and the synthesis of compound libraries for high-throughput screening.
Key Derivatization Strategies and Protocols
This section details several high-yield and versatile methods for the derivatization of the aldehyde group in this compound.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting aldehydes into amines.[6][7][8] The reaction proceeds in one pot by first forming an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.[6][9]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice. It is milder and more selective for imines over aldehydes than other hydride reagents like sodium borohydride (NaBH₄), which minimizes the side reaction of aldehyde reduction to the corresponding alcohol.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, which favors imine formation.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the dehydration step in imine formation.
Experimental Workflow: Reductive Amination
Caption: Reductive amination workflow.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Completion: Continue stirring at room temperature for 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant Amine | Product | Typical Yield (%) |
| Aniline | N-phenyl-1-(1-propyl-1H-imidazol-4-yl)methanamine | 85-95% |
| Benzylamine | N-benzyl-1-(1-propyl-1H-imidazol-4-yl)methanamine | 88-97% |
| Morpholine | 4-((1-propyl-1H-imidazol-4-yl)methyl)morpholine | 90-98% |
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[10][11][12] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine oxide.[11][13] A key advantage of the Wittig reaction is the unambiguous placement of the double bond.[12]
Causality of Experimental Choices:
-
Ylide Generation: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt to form the reactive ylide.[14]
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are typically used as they are aprotic and can dissolve the phosphonium salt and the resulting ylide.[11]
-
Stabilized vs. Unstabilized Ylides: The nature of the R group on the ylide influences the stereochemical outcome. Stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes, while non-stabilized ylides (with alkyl groups) tend to produce (Z)-alkenes.[10]
Experimental Workflow: Wittig Reaction
Caption: Wittig reaction workflow.
Protocol: General Procedure for the Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF (0.3 M). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography.
| Phosphonium Salt | Product | Predominant Isomer | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | 1-Propyl-4-vinyl-1H-imidazole | N/A | 75-85% |
| Ethyltriphenylphosphonium bromide | 1-Propyl-4-(prop-1-en-1-yl)-1H-imidazole | Z | 70-80% |
| (Carbethoxymethyl)triphenylphosphonium chloride | Ethyl 3-(1-propyl-1H-imidazol-4-yl)acrylate | E | 80-90% |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[15] This reaction is highly efficient for the formation of carbon-carbon double bonds and is particularly useful for synthesizing α,β-unsaturated ketones, esters, and nitriles.[15][16]
Causality of Experimental Choices:
-
Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate) are used due to the acidity of their α-protons.[15]
-
Catalyst: A weak base, such as piperidine, pyridine, or even imidazole itself, is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[15][17][18]
-
Solvent: Ethanol or methanol are often suitable solvents, as they can dissolve the reactants and the catalyst. In some cases, the reaction can be performed under solvent-free conditions.[18]
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Protocol: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.05 eq) in ethanol (0.5 M).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-((1-propyl-1H-imidazol-4-yl)methylene)malononitrile | 90-98% |
| Diethyl malonate | Diethyl 2-((1-propyl-1H-imidazol-4-yl)methylene)malonate | 85-95% |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1-propyl-1H-imidazol-4-yl)acrylate | 88-96% |
Schiff Base Formation: Synthesis of Imines
The formation of a Schiff base (or imine) is a condensation reaction between an aldehyde or ketone and a primary amine.[19][20] This reaction is reversible and is often catalyzed by either an acid or a base.[19][21] Schiff bases are valuable intermediates in organic synthesis and are also investigated for their own biological activities.[20][21]
Causality of Experimental Choices:
-
pH Control: The reaction is often carried out at a mildly acidic pH.[19] This is because the acid catalyzes the dehydration of the carbinolamine intermediate.[19] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[19]
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they can dissolve the reactants and facilitate proton transfer steps.
-
Water Removal: To drive the equilibrium towards the product, water can be removed from the reaction mixture, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.
Experimental Workflow: Schiff Base Formation
Caption: Schiff base formation workflow.
Protocol: General Procedure for Schiff Base Formation
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol (0.4 M) in a round-bottom flask.
-
Amine Addition: Add the primary amine (1.0 eq) to the solution.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC. The product often precipitates from the reaction mixture upon formation.
-
Isolation: If a precipitate forms, cool the mixture, collect the solid by filtration, wash with a small amount of cold methanol, and dry. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
| Primary Amine | Product | Typical Yield (%) |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(1-propyl-1H-imidazol-4-yl)methanimine | 92-99% |
| 2-Aminopyridine | N-(pyridin-2-yl)-1-(1-propyl-1H-imidazol-4-yl)methanimine | 89-97% |
| Hydrazine hydrate | 1,2-bis((1-propyl-1H-imidazol-4-yl)methylene)hydrazine | 85-95% |
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. For example, in reductive amination, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the alkyl group on the nitrogen are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the appearance of new characteristic bands, such as the C=N stretch for imines (around 1650 cm⁻¹).[20]
-
Melting Point: The melting point of a solid derivative can be a useful indicator of its purity.
Conclusion
The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations. The protocols detailed in this application note for reductive amination, the Wittig reaction, Knoevenagel condensation, and Schiff base formation provide robust and high-yielding methods for the synthesis of a diverse library of imidazole-based compounds. These derivatization strategies are invaluable for researchers in drug discovery and development, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
- The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences.
- Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. | Teikyo Medical Journal.
- Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules - Journal of Medicinal and Chemical Sciences.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines - Scirp.org.
- Aldehyde - Wikipedia.
- Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC.
- Aldehyde Functional Group - ChemTalk.
- A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC - PubMed Central.
- (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition - ResearchGate.
- Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines | Request PDF - ResearchGate.
- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content - Jack Westin.
- Wittig Reaction - Common Conditions.
- A Practical Knoevenagel Condensation Catalyzed by Imidazole | Request PDF - ResearchGate.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate.
- What is the synthesis route of 1H-Imidazole-4-carbaldehyde? - FAQ - Guidechem.
- Wittig Reaction - Organic Chemistry Portal.
- Wittig reaction - Wikipedia.
- The Wittig Reaction - Chemistry LibreTexts.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed.
- the Wittig reaction - YouTube.
- Knoevenagel condensation - Wikipedia.
- A Practical Knoevenagel Condensation Catalyzed by Imidazole - ResearchGate.
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Scale-up synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde
An Application Guide for the Multi-Gram Synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde
Abstract
This application note provides a comprehensive and scalable two-step methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.[1] The protocol is designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind experimental choices. The synthesis begins with the N-alkylation of imidazole to produce 1-propyl-1H-imidazole, followed by a regioselective Vilsmeier-Haack formylation to yield the target aldehyde. This guide incorporates field-proven insights to ensure reproducibility, high yield, and safety during scale-up operations.
Introduction: Strategic Importance and Synthetic Rationale
This compound and its derivatives are key intermediates in the development of pharmacologically active compounds and functional materials.[2][3] The presence of the imidazole core and the reactive aldehyde group allows for diverse subsequent chemical transformations. The synthetic strategy detailed herein was selected for its efficiency, use of readily available starting materials, and proven scalability. It proceeds via a logical two-step sequence:
-
N-Alkylation: Installation of the propyl group onto the imidazole nitrogen.
-
C-Formylation: Introduction of the aldehyde functional group onto the electron-rich imidazole ring.
This approach consistently provides high yields and purity, making it suitable for producing multi-gram to kilogram quantities of the target compound.
Overall Synthetic Workflow
The synthesis is bifurcated into two primary stages, each with a dedicated protocol. The intermediate, 1-Propyl-1H-imidazole, is isolated and purified before proceeding to the formylation step to ensure the final product's high purity.
Caption: High-level workflow for the two-step synthesis.
Part 1: Scale-Up Synthesis of 1-Propyl-1H-imidazole
Principle and Rationale
The N-alkylation of imidazole involves the deprotonation of the imidazole N-H proton by a base, creating an imidazolide anion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, such as 1-bromopropane, via an SN2 reaction.[4]
Choice of Base and Solvent:
-
Sodium Hydride (NaH): For laboratory-scale synthesis (1-50 g), NaH is highly effective. It is an irreversible base that rapidly and quantitatively deprotonates imidazole. However, it requires a strictly anhydrous solvent (like THF or DMF) and extreme caution during handling due to its flammability upon contact with moisture.[5]
-
Potassium Carbonate (K₂CO₃): For larger-scale operations (>50 g), K₂CO₃ is a safer, non-flammable, and more economical alternative.[6] The reaction may require slightly higher temperatures or longer reaction times but is significantly easier and safer to manage on a pilot scale.[7][8]
This protocol details the method using sodium hydride for robust laboratory-scale synthesis.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 20 g scale) | Notes |
| Imidazole | 68.08 | 1.0 | 20.0 g (0.294 mol) | Dry thoroughly before use. |
| Sodium Hydride (60% disp. in oil) | 40.00 | 1.1 | 12.9 g (0.323 mol) | Highly reactive with water. |
| 1-Bromopropane | 123.00 | 1.2 | 43.1 g (31.9 mL, 0.352 mol) | Corrosive and lachrymatory. |
| Anhydrous Tetrahydrofuran (THF) | - | - | 500 mL | Use a freshly dried solvent. |
| Ethyl Acetate | - | - | As needed | For extraction/chromatography. |
| Saturated NH₄Cl (aq) | - | - | ~100 mL | For quenching. |
Detailed Experimental Protocol
-
Inert Atmosphere Setup: Assemble a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the entire apparatus is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition: Charge the flask with imidazole (20.0 g, 0.294 mol) and anhydrous THF (300 mL). Begin stirring to dissolve the solid.
-
Deprotonation: Carefully add the sodium hydride dispersion (12.9 g, 0.323 mol) portion-wise to the stirred solution at room temperature. Causality Note: This addition may cause slight warming and hydrogen gas evolution. A slow addition rate is crucial to control the reaction. Stir the resulting slurry for 1 hour at room temperature to ensure complete formation of the sodium imidazolide salt.[5]
-
Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add 1-bromopropane (31.9 mL, 0.352 mol) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride solution (~100 mL) to quench the excess NaH. Safety Note: This is an exothermic process that evolves hydrogen gas. Ensure adequate ventilation and slow addition.
-
Work-up and Isolation:
-
Transfer the mixture to a separatory funnel and add ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil. Purify by vacuum distillation to yield 1-propyl-1H-imidazole as a colorless oil.[5] (Expected yield: 90-95%).
Part 2: Vilsmeier-Haack Formylation
Principle and Rationale
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[11] This is the active formylating agent.
-
Electrophilic Substitution: The electron-rich C4 position of the 1-propyl-1H-imidazole ring attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the desired aldehyde.[12]
Scale-Up and Safety Considerations: The formation of the Vilsmeier reagent is highly exothermic and can lead to a thermal runaway if not properly controlled.[13][14][15] On a large scale, it is imperative to use a jacketed reactor with efficient cooling and to add the POCl₃ to the DMF at a controlled rate, maintaining a low temperature (0-5 °C).[16]
Caption: Mechanism of the Vilsmeier-Haack Formylation.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 25 g scale) | Notes |
| 1-Propyl-1H-imidazole | 110.16 | 1.0 | 25.0 g (0.227 mol) | Product from Part 1. |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.1 | 38.3 g (23.2 mL, 0.250 mol) | Highly corrosive, reacts violently with water. |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 3.0 | 49.8 g (52.7 mL, 0.681 mol) | Anhydrous grade is essential. |
| Dichloromethane (DCM) | - | - | 250 mL | Anhydrous grade. |
| Sodium Acetate (NaOAc) | 82.03 | - | ~150 g | For neutralization. |
| Ice | - | - | ~1 kg | For work-up. |
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation: In a 1 L three-neck flask under a nitrogen atmosphere, add anhydrous DMF (52.7 mL). Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add POCl₃ (23.2 mL) dropwise to the cold, stirred DMF over 45-60 minutes. Causality Note: This rate is critical to maintain the internal temperature below 5 °C and prevent a dangerous exotherm.[13] After addition, stir the resulting pale-yellow solution (or slurry) at 0 °C for an additional 30 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-propyl-1H-imidazole (25.0 g, 0.227 mol) in anhydrous DCM (100 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature, then heat to 40-45 °C (gentle reflux of DCM) and maintain for 4-6 hours. Monitor progress by TLC.
-
Hydrolysis and Work-up:
-
In a separate large beaker (2 L), prepare a slurry of crushed ice (~1 kg) and water (200 mL).
-
Once the reaction is complete, cool the reaction flask to room temperature. Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry. Safety Note: This is a highly exothermic quenching process. A slow rate of addition is essential.
-
Once the addition is complete, stir the mixture vigorously. Slowly add solid sodium acetate in portions until the pH of the solution reaches 6-7.[17] This neutralizes the acidic mixture and facilitates product precipitation/extraction.
-
-
Extraction and Isolation:
-
Transfer the neutralized slurry to a large separatory funnel.
-
Extract the product with DCM (3 x 150 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography (silica gel) to afford this compound as a solid. (Expected yield: 75-85%).
References
-
A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Request PDF.[Link]
-
A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Semantic Scholar.[Link]
-
One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.[Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps.[Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.[Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.[Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP.[Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.[Link]
-
Vilsmeier-Haack Reaction. NROChemistry.[Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate.[Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate.[Link]
-
(i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,... ResearchGate.[Link]
-
The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. National Institutes of Health.[Link]
- Process for preparing 1-alkylimidazoles.
-
Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry.[Link]
-
N-Alkylation of imidazoles. University of Otago.[Link]
-
One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health.[Link]
-
Catalytic Vilsmeier-Haack Type Formylation of Indoles. Organic Syntheses.[Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.[Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications.[Link]
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses.[Link]
- N1 site alkylation method for imidazole compounds.
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.[Link]
-
Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate.[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health.[Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.[Link]
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The Versatile Role of 1-Propyl-1H-imidazole-4-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: In the landscape of modern medicinal chemistry and drug development, the imidazole nucleus stands out as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] The functionalization of this core scaffold offers a powerful tool for modulating physicochemical properties and pharmacological activity. 1-Propyl-1H-imidazole-4-carbaldehyde, a readily accessible derivative, serves as a highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its aldehyde functionality provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures with potential therapeutic applications. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers and professionals in drug discovery.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 138.17 g/mol . The key to its synthetic utility lies in the electrophilic nature of the aldehyde carbon, which readily undergoes attack by various nucleophiles. The imidazole ring itself, with its two nitrogen atoms, can influence the reactivity of the aldehyde and participate in directing the formation of subsequent heterocyclic rings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| CAS Number | 199192-04-6 | |
| Physical Form | Solid | |
| Purity | ≥98% |
Note: Always refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
The reactivity of the aldehyde group can be leveraged in several classical and modern synthetic transformations to build heterocyclic frameworks. These include, but are not limited to:
-
Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) to form α,β-unsaturated systems, which are precursors to various heterocycles.
-
Multicomponent Reactions: Serving as the aldehyde component in reactions like the Biginelli or Hantzsch synthesis to generate dihydropyrimidinones and dihydropyridines, respectively.
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig and Related Reactions: For the formation of carbon-carbon double bonds.
-
Cyclocondensation Reactions: With dinucleophiles to form fused heterocyclic systems.
Application Note I: Synthesis of Imidazole-Substituted Pyridines via Hantzsch-type Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction that offers a straightforward route to dihydropyridines, which can be subsequently aromatized to the corresponding pyridines.[2] The incorporation of the 1-propyl-1H-imidazole moiety at the 4-position of the pyridine ring can lead to novel compounds with potential applications in medicinal chemistry, given the known biological activities of both imidazole and pyridine scaffolds.
Proposed Synthetic Workflow
Caption: Workflow for Hantzsch-type synthesis of imidazole-substituted pyridines.
Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(1-propyl-1H-imidazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Rationale: This protocol outlines a one-pot synthesis of a dihydropyridine derivative using this compound. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a mild acid or proceed thermally. Subsequent oxidation would yield the corresponding pyridine.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol (as solvent)
-
Nitric acid or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation (optional)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 1.38 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.92 g, 12 mmol).
-
Solvent Addition: Add ethanol (25-30 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
(Optional) Aromatization: To a solution of the purified dihydropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent like nitric acid or DDQ and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The work-up will depend on the oxidizing agent used.
Self-Validation: The successful synthesis of the dihydropyridine can be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the imidazole and dihydropyridine rings, including a singlet for the proton at the 4-position of the dihydropyridine ring.
-
¹³C NMR: Will show the expected number of carbon signals corresponding to the product structure.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₈H₂₅N₃O₄, M.W. 363.41).
Application Note II: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Precursors
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[3][4] This reaction, when applied to this compound, yields α,β-unsaturated compounds that are valuable intermediates for the synthesis of various heterocycles, including pyrazoles, pyrimidines, and pyridones.
Mechanistic Pathway
Caption: Mechanism of the Knoevenagel condensation.
Detailed Protocol: Synthesis of 2-((1-propyl-1H-imidazol-4-yl)methylene)malononitrile
Rationale: This protocol describes the synthesis of a Knoevenagel condensation product using malononitrile as the active methylene compound. The reaction is typically catalyzed by a weak organic base like piperidine and can often be performed at room temperature.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Ethanol or Dichloromethane (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.38 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in a suitable solvent like ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.085 g, 1 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.
-
Work-up: If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.
Self-Validation:
-
¹H NMR: The spectrum should show the disappearance of the aldehyde proton signal and the appearance of a new vinylic proton signal.
-
IR Spectroscopy: The appearance of a strong nitrile (C≡N) absorption band around 2220 cm⁻¹ and the disappearance of the aldehyde C=O stretch.
-
Melting Point: A sharp melting point for the crystalline product is indicative of purity.
Future Perspectives and Broader Applications
The α,β-unsaturated products derived from the Knoevenagel condensation of this compound are versatile intermediates for the synthesis of a wide array of more complex heterocyclic systems. For example, reaction with hydrazine derivatives can lead to pyrazoles, while condensation with guanidine or amidines can yield pyrimidines. These subsequent transformations open the door to vast chemical libraries based on the 1-propyl-1H-imidazole scaffold, providing a rich source of novel compounds for high-throughput screening in drug discovery programs. The inherent biological activity of the imidazole core, combined with the diverse functionalities that can be introduced through these synthetic routes, makes this compound a valuable and strategic starting material for the development of new therapeutic agents.
References
- Hamad, A. A. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Journal of Chemical Sciences, 137(1), 1-15.
- Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Jones, G. (1977).
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
-
Wikipedia. Biginelli reaction. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
- Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4614.
- Preti, L., et al. (2013). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2013(32), 7273-7281.
Sources
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- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
Application Note & Protocol: Strategic N-Alkylation of Imidazole-4-carbaldehyde for Advanced Drug Discovery
Introduction: The Strategic Importance of N-Alkylated Imidazole-4-carbaldehydes
The imidazole core is a privileged scaffold in medicinal chemistry, forming the centerpiece of numerous biologically active compounds and marketed drugs.[1][2] Specifically, N-alkylated imidazole-4-carbaldehydes are crucial building blocks, serving as versatile intermediates for the synthesis of complex molecular architectures.[3] The aldehyde functionality provides a synthetic handle for a myriad of transformations, including reductive amination, Wittig reactions, and condensations, while the N-alkyl substituent allows for fine-tuning of steric and electronic properties, which can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.
This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of imidazole-4-carbaldehyde. We move beyond simple step-by-step instructions to dissect the causality behind methodological choices, empowering researchers to adapt and optimize these protocols for their specific synthetic targets in the drug development pipeline.
Mechanistic Considerations & Regioselectivity
The N-alkylation of imidazole-4-carbaldehyde is a nucleophilic substitution reaction. However, the inherent tautomerism of the imidazole ring presents a critical challenge: regioselectivity. The starting material exists as an equilibrium of two tautomers, 4-formylimidazole and 5-formylimidazole. Consequently, alkylation can occur at either the N-1 or N-3 position, potentially leading to a mixture of 1,4- and 1,5-disubstituted regioisomers.
The outcome is governed by a combination of electronic and steric factors. The electron-withdrawing carbaldehyde group at the C-4 position decreases the electron density of the adjacent N-3 nitrogen, making the more distant N-1 nitrogen the more nucleophilic site.[4] Therefore, alkylation under basic conditions, proceeding through the imidazolate anion, generally favors the formation of the 1,4-disubstituted product.[4] However, steric hindrance from both the incoming alkylating agent and the C-5 position can influence this ratio.
A second common challenge is over-alkylation. The N-alkylated imidazole product is often more nucleophilic than the starting material, making it susceptible to a second alkylation event that results in the formation of a quaternary imidazolium salt.[5][6] Careful control of stoichiometry, reaction temperature, and the reactivity of the alkylating agent is paramount to suppress this side reaction.
Caption: General mechanism for base-mediated N-alkylation of imidazole-4-carbaldehyde.
Experimental Strategies and Protocols
We present three robust methods for the N-alkylation of imidazole-4-carbaldehyde, each with distinct advantages depending on the nature of the alkylating agent and the desired scale of the reaction.
Method A: Classical Alkylation with Alkyl Halides using Sodium Hydride
This method is a standard and highly effective approach for a wide range of alkyl halides. The use of sodium hydride (NaH), a strong and non-nucleophilic base, ensures irreversible and complete deprotonation of the imidazole, driving the reaction to completion. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are required.
Causality: NaH is chosen over weaker bases like carbonates when a rapid and complete formation of the nucleophilic imidazolate anion is desired, particularly for less reactive alkyl halides. DMF is an excellent solvent as it effectively solvates the sodium cation and has a high boiling point, allowing for a wide range of reaction temperatures.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole-4-carbaldehyde (1.0 eq).
-
Add anhydrous DMF (or THF) to dissolve the starting material (approx. 0.1-0.5 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.0-1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the N-alkylated product.[1][7]
Method B: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener, often milder, and operationally simpler alternative to using strong bases in anhydrous solvents.[8] This method is particularly advantageous as it avoids the need for strictly anhydrous conditions and can be performed using less hazardous bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[5][9] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or imidazolate anion from the solid/aqueous phase to the organic phase where the reaction occurs.
Causality: PTC is chosen for its operational simplicity and improved safety profile. It is particularly effective for reactive alkylating agents like benzyl and allyl halides. The "solvent-free" or solid-liquid PTC variant further enhances the green credentials of the procedure.[5][9]
Protocol:
-
To a round-bottom flask, add imidazole-4-carbaldehyde (1.0 eq), powdered potassium hydroxide (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq).
-
Add the alkyl halide (1.1 eq) and a suitable organic solvent (e.g., acetonitrile or toluene). For some reactive halides, the reaction can be run neat (without solvent).[5]
-
Stir the heterogeneous mixture vigorously at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 2 to 12 hours.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography.
Method C: Mitsunobu Reaction with Alcohols
The Mitsunobu reaction is an exceptionally valuable method for forming C-N bonds using an alcohol as the alkylating agent under mild, neutral conditions.[10] This is ideal for introducing complex, chiral, or acid-sensitive alkyl groups where the corresponding halide may not be readily available or stable. The reaction proceeds with a complete inversion of stereochemistry at the alcohol's carbon center.
Causality: This method is selected when the alkylating partner is an alcohol. It avoids the often harsh conditions required to convert an alcohol to a halide. The key reagents are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6][10]
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve imidazole-4-carbaldehyde (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent such as THF or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD or DEAD (1.5 eq) in the same solvent dropwise. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Direct purification by column chromatography is often effective. Alternatively, one can precipitate the byproducts by adding a non-polar solvent like diethyl ether and filtering before chromatography.[6][11]
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the described methods. Yields are highly substrate-dependent and should be optimized.
| Method | Alkylating Agent | Base / Reagents | Solvent | Temp (°C) | Typical Time (h) | Key Advantages |
| A: Classical | Alkyl Halide | NaH (1.1 eq) | DMF / THF | 0 to RT | 4-24 | High efficacy, broad scope |
| B: PTC | Alkyl Halide | K₂CO₃ / KOH (2-3 eq), TBAB (0.1 eq) | Acetonitrile | RT to 80 | 2-12 | Milder, operationally simple |
| C: Mitsunobu | Alcohol | PPh₃ (1.5 eq), DIAD (1.5 eq) | THF / DCM | 0 to RT | 12-24 | Uses alcohols, stereoinversion |
Self-Validation: Workflow & Characterization
A robust experimental procedure must include rigorous validation. The following workflow ensures the reliable synthesis and confirmation of the desired product structure.
Caption: Standard experimental workflow for synthesis, purification, and validation.
-
Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting material and the formation of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product, being less polar than the starting imidazole, will have a higher Rf value.
-
Purification: Silica gel column chromatography is the standard method for purifying the crude product from unreacted starting materials, reagents (e.g., triphenylphosphine oxide), and byproducts.
-
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structure confirmation. Key signals to look for in ¹H NMR include the aldehyde proton (~9.8 ppm), aromatic imidazole protons, and new signals corresponding to the introduced alkyl group. The disappearance of the broad N-H proton signal is also indicative of successful alkylation.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
References
- Vertex AI Search. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1783-1786.
- Vertex AI Search. (2025). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis.
-
Gauss, C. M., et al. (2015). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. Available at: [Link]
- Jayachandran, J. P., & Wang, I. J. (2001). Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent Under PTC. Synthetic Communications, 31(18), 2743-2752.
-
Dodge, J. A., & Nissen, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(6), 3325-3377. Available at: [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. Available at: [Link]
-
Lawrence, H. R., et al. (2011). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. NIH Public Access. Available at: [Link]
-
Sun, D., & Watson, D. A. (2012). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 77(18), 8193-8203. Available at: [Link]
- Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
-
Belluti, F., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(1), 443-456. Available at: [Link]
-
ResearchGate. (2022). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Available at: [Link]
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Application Notes and Protocols: 1-Propyl-1H-imidazole-4-carbaldehyde in Materials Science
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the versatile applications of 1-Propyl-1H-imidazole-4-carbaldehyde. This document outlines the fundamental properties of this functionalized imidazole and presents detailed protocols for its application in the synthesis of advanced materials, including functional polymers, metal-organic frameworks (MOFs), and as a corrosion inhibitor. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system.
Introduction: The Versatility of Functionalized Imidazoles
Imidazole and its derivatives are a critically important class of heterocyclic compounds, widely recognized for their diverse applications across chemistry, biology, and materials science.[1] The unique electronic properties of the imidazole ring, its ability to coordinate with metal ions, and its capacity for hydrogen bonding make it a privileged scaffold in material design. The subject of these notes, this compound, is a bifunctional molecule offering significant potential as a building block in materials science.
The key structural features of this compound are:
-
The N-Propyl Group: This alkyl chain enhances solubility in organic solvents and introduces hydrophobicity, which can be tailored for specific applications, such as influencing the self-assembly of polymers or the formation of protective hydrophobic layers in corrosion inhibition.
-
The 4-Carbaldehyde Group: This aldehyde functional group is a versatile reactive handle for a variety of chemical transformations, most notably the formation of Schiff bases (imines) through condensation reactions with primary amines. This allows for the covalent attachment of the imidazole moiety to polymer backbones, surfaces, or other organic molecules.
-
The Imidazole Core: The imidazole ring itself provides several key functionalities. The sp²-hybridized nitrogen atom (N-3) is a potent ligand for coordinating with a wide range of metal ions, making it an excellent building block for metal-organic frameworks (MOFs).[2][3] The imidazole ring can also engage in hydrogen bonding and π-π stacking interactions, which can influence the final properties of the material.
This guide will provide detailed protocols and the underlying scientific principles for leveraging these features in key areas of materials science.
Synthesis and Characterization of this compound
A reliable synthesis of this compound is a prerequisite for its application in materials science. A common synthetic route involves the N-alkylation of a suitable imidazole precursor followed by formylation or oxidation of a pre-existing functional group.
Exemplary Synthesis Protocol
This protocol is adapted from general methods for the N-alkylation and formylation of imidazoles.[4][5]
Step 1: N-Propylation of 4-hydroxymethylimidazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Imidazole: Slowly add a solution of 4-hydroxymethylimidazole (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-propyl-1H-imidazole-4-methanol.
Step 2: Oxidation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 1-propyl-1H-imidazole-4-methanol from the previous step in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add manganese dioxide (MnO₂, activated, 5-10 equivalents) to the solution.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the filter cake with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl chain protons, the imidazole ring protons, and the aldehyde proton (typically δ 9-10 ppm). |
| ¹³C NMR | Resonances for the propyl carbons, imidazole ring carbons, and the carbonyl carbon of the aldehyde (typically δ 180-190 ppm). |
| FT-IR | A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₇H₁₀N₂O, 138.17 g/mol ). |
Application in Functional Polymer Synthesis
The carbaldehyde group of this compound is an excellent anchor point for grafting onto polymer backbones containing primary amine functionalities. This is typically achieved through a Schiff base reaction, forming a dynamic covalent imine bond.[6]
Rationale for Application
Functionalizing polymers with imidazole moieties can impart a range of desirable properties, including:
-
Metal Ion Chelation: For applications in catalysis, sensing, or heavy metal remediation.
-
pH-Responsiveness: The imidazole ring has a pKa of approximately 7, allowing for protonation/deprotonation in a physiologically relevant pH range, leading to changes in polymer solubility or conformation.
-
Antimicrobial Activity: Imidazole-containing polymers have shown promise as antimicrobial agents.[7]
Protocol for Functionalizing an Amine-Containing Polymer
This protocol describes the functionalization of a poly(L-lysine) backbone as an example.
Materials:
-
Poly(L-lysine) (or other amine-containing polymer)
-
This compound
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
-
Acetic acid (catalyst)
Procedure:
-
Dissolution: Dissolve the amine-containing polymer in the anhydrous solvent.
-
Addition of Reagents: To this solution, add this compound (0.8-1.2 equivalents per amine group, depending on the desired degree of functionalization) and a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 24-48 hours under a nitrogen atmosphere.
-
Monitoring: The formation of the imine bond can be monitored by FT-IR spectroscopy by observing the appearance of a C=N stretching band around 1650 cm⁻¹ and the disappearance of the C=O band of the aldehyde.
-
Purification: Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or cold methanol).
-
Washing and Drying: Wash the precipitate several times to remove unreacted aldehyde and catalyst, then dry under vacuum.
Characterization of the Functionalized Polymer:
-
¹H NMR: Compare the spectra of the starting polymer and the product to confirm the presence of signals from the imidazole and propyl groups.
-
FT-IR: Confirm the formation of the imine bond.
-
Gel Permeation Chromatography (GPC): To assess any changes in molecular weight and polydispersity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified polymer.
Application in Metal-Organic Framework (MOF) Synthesis
This compound can act as a ligand in the synthesis of MOFs. The imidazole nitrogen atom coordinates to the metal centers, while the propyl and carbaldehyde groups can be directed into the pores of the framework, imparting specific functionality.
Rationale for Application
-
Pore Environment Modification: The propyl groups can create a more hydrophobic pore environment, which can be advantageous for the selective adsorption of nonpolar guest molecules.
-
Post-Synthetic Modification (PSM): The aldehyde groups within the MOF pores can be used for post-synthetic modification, allowing for the covalent attachment of other functional molecules.[8]
Protocol for Solvothermal MOF Synthesis
This is an exemplary protocol for the synthesis of a zinc-based MOF.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
A dicarboxylic acid linker (e.g., terephthalic acid)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Solution Preparation: In a glass vial, dissolve zinc nitrate hexahydrate and the dicarboxylic acid linker in DMF.
-
Ligand Addition: Add this compound to the solution. The stoichiometry of the metal, dicarboxylic acid, and imidazole ligand should be systematically varied to optimize crystal formation.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 80-120 °C) for 24-72 hours.[1]
-
Cooling and Isolation: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to exchange the high-boiling DMF in the pores.
-
Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Characterization of the MOF:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature required for activation.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.
-
FT-IR and ¹H NMR (of digested MOF): To confirm the incorporation of the this compound ligand.
Application as a Corrosion Inhibitor
Imidazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[9][10][11][12] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Mechanism of Action
The inhibition mechanism of this compound involves:
-
Adsorption: The imidazole ring, with its nitrogen heteroatoms and π-electrons, can adsorb onto the metal surface. The N-propyl group can enhance this adsorption through hydrophobic interactions and by increasing the surface coverage.
-
Film Formation: The adsorbed molecules form a protective film that acts as a barrier to the corrosive species in the solution.
Protocol for Evaluating Corrosion Inhibition
This protocol outlines the use of electrochemical techniques to assess the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil or graphite rod (counter electrode)
-
Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
1 M HCl solution
-
This compound
Procedure:
-
Coupon Preparation: Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell with the prepared mild steel coupon as the working electrode, platinum as the counter electrode, and SCE as the reference electrode. The electrolyte is 1 M HCl.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Inhibitor Addition: Add different concentrations of this compound to the 1 M HCl solution and repeat steps 3-5 for each concentration.
-
Data Analysis:
-
From the EIS data, determine the charge transfer resistance (Rct). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates a lower corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
-
| Parameter | Indication of Good Inhibition |
| icorr | Decreases with increasing inhibitor concentration |
| Rct | Increases with increasing inhibitor concentration |
| IE% | Approaches 100% at optimal inhibitor concentration |
Safety and Handling
This compound should be handled with appropriate safety precautions. It is a potential irritant to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for the development of advanced materials. Its unique combination of a reactive aldehyde handle, a metal-coordinating imidazole ring, and a hydrophobicity-modulating propyl group makes it suitable for a range of applications. The protocols provided in these notes offer a solid foundation for researchers to explore the potential of this compound in functional polymers, metal-organic frameworks, and corrosion inhibition.
References
- Patel, N. S., Jauhari, S., & Mehta, G. N. (2010). The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives. Acta Chimica Slovenica, 57(2), 497-304.
- Yusuf, Y., et al. (2020). Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water.
- Verma, C., et al. (2016). Substituted imidazoles as corrosion inhibitors for N80 steel in hydrochloric acid. Journal of the Taiwan Institute of Chemical Engineers, 65, 530-539.
- Yaghi, O. M., et al. (2009). US Patent 7,880,026 B2: MOF synthesis method.
- Fawzy, A., et al. (2023).
- Amine, K., et al. (2015). US Patent 9,884,309 B2: Metal-organic frameworks.
- Bang, J. H., et al. (2012). US Patent Application Publication US 2012/0162388 A1: METAL ORGANIC FRAMEWORKS (MOFs) AND METHODS OF SYNTHESIZING AND USING THE SAME.
- Al-Amiery, A. A., et al. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment.
- Li, G., et al. (2019). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 43(12), 4859-4866.
- Zhang, J., et al. (2016). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 18(3), 395-402.
- Lillerud, K. P., et al. (2012). WO Patent 2,013,186,542 A1: Synthesis of mofs.
- Bedard, R. L., et al. (2021). US Patent Application Publication US 2021/0162388 A1: Modified metal-organic framework (MOF) compositions, process of making and process of use thereof.
- Rao, N., et al. (2014). US Patent 8,865,846 B2: Water soluble substituted imidazolines as corrosion inhibitors for ferrous metals.
- Minevski, Z., et al. (1996). US Patent 5,556,451: Oxygen induced corrosion inhibitor compositions.
- Wang, Y., et al. (2022).
- Kakade, A., et al. (2022). US Patent Application Publication US 2022/0333221 A1: acid corrosion inhibitors.
- Lefevre, P., et al. (2014). US Patent 8,816,001 B2: Functionalized core-shell impact modifier.
- Chakma, A., et al. (2011). US Patent Application Publication US 2011/0300044 A1: Corrosion inhibitors.
- Yaghi, O. M., et al. (2020). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review.
- Jolly, B., et al. (2004). WO Patent 2,004,092,447 A2: Imidazoline corrosion inhibitors.
- Li, G., et al. (2009). Four Novel Frameworks Built by Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry, 48(17), 8438-8447.
- Zhu, C., et al. (2015). The synthesis of polyimines 4 in various solvents. Polymer Chemistry, 6(41), 7276-7280.
- Guzi, T. J., et al. (2013). US Patent 8,618,308 B2: Process for the preparation of 4-(1-hydroxy-1-methylethyl)
- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- Zhang, Y., et al. (2022).
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PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Kumar, C. B. P., et al. (2022). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 12(1), 4887.
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
- Zhao, Y., et al. (2022). Cationic metal-organic frameworks constructed from a trigonal imidazole-containing ligand for the removal of Cr2O72- in water. New Journal of Chemistry, 46(27), 13045-13050.
- D'Arrigo, G., et al. (2022). Polymeric adsorbents grafted with bio-derived hydroxy-imidazole for perfluorooctanoic acid sequestration. Chemical Engineering Journal, 446, 137256.
- De, B. B., et al. (2001). US Patent 6,177,575 B1: Process for manufacture of imidazoles.
- Tsegaye, A. M., et al. (2021).
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PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, R., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(42), 29578-29592.
- Lee, Y., et al. (2021). Preparation of polyaspartamide-based adhesive hydrogels via Schiff base reaction with aldehyde-functionalized dextran.
- Atay, A., & Cihaner, A. (2017). Synthesis and characterization and some properties of conjugated imine bonding polymers containing pyridine and vinyl units. Journal of Polymer Research, 24(10), 166.
- Aly, K. I., & Hussein, M. A. (2014). Synthesis and characterization of some new Schiff base polymers. Journal of the Serbian Chemical Society, 79(1), 21-31.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3059.
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Application Notes and Protocols for the Synthesis of Imidazolium Salts from 1-Propyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Versatility of Functionalized Imidazolium Salts
Imidazolium salts are a class of organic compounds that have garnered significant attention across various scientific disciplines, including materials science, catalysis, and medicinal chemistry.[1] Their tunable nature, allowing for the modification of both the cationic imidazolium core and the associated anion, enables the design of task-specific ionic liquids, precursors for N-heterocyclic carbenes (NHCs), and biologically active molecules.[2] The incorporation of a reactive functional group, such as an aldehyde, onto the imidazolium scaffold further expands their utility, providing a chemical handle for subsequent transformations and the development of complex molecular architectures.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel imidazolium salts starting from 1-propyl-1H-imidazole-4-carbaldehyde. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring the synthesis and application of functionalized imidazolium salts.
Mechanistic Rationale: The Quaternization of this compound
The core transformation in the synthesis of imidazolium salts from this compound is the quaternization of the N-3 nitrogen of the imidazole ring. This reaction is a classic example of a nucleophilic substitution reaction (SN2).
Key Mechanistic Considerations:
-
Nucleophilicity of the Imidazole Nitrogen: The lone pair of electrons on the N-3 nitrogen of the this compound acts as a nucleophile.
-
Electrophilic Alkylating Agent: A suitable alkylating agent, typically an alkyl halide (e.g., 1-bromopropane), provides the electrophilic carbon that is attacked by the imidazole nitrogen.
-
Influence of the Formyl Group: The electron-withdrawing nature of the formyl group at the C-4 position of the imidazole ring is expected to decrease the electron density at the adjacent N-3 nitrogen to some extent. However, the N-3 nitrogen remains sufficiently nucleophilic to participate in the quaternization reaction.
The overall reaction can be visualized as follows:
Figure 1. General workflow for the synthesis of imidazolium salts.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of 1,3-dipropyl-4-formylimidazolium bromide as a representative example. These protocols can be adapted for the synthesis of other derivatives by selecting the appropriate alkylating agent.
Protocol 1: Conventional Heating Method
This protocol utilizes standard laboratory equipment and conventional heating.
Materials:
-
This compound
-
1-Bromopropane
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.38 g, 10 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask to dissolve the starting material.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Addition of Alkylating Agent: Add 1-bromopropane (e.g., 1.48 g, 12 mmol, 1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or 1H NMR spectroscopy of an aliquot.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a solid, is then subjected to purification.
-
-
Purification:
-
Wash the crude product with anhydrous ethyl acetate (3 x 30 mL) to remove any unreacted starting materials. Decant the ethyl acetate after each wash.
-
If the product is a solid, it can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and ethyl acetate.[3] Dissolve the solid in a minimal amount of hot dichloromethane and slowly add ethyl acetate until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Filter the purified solid and dry it under vacuum.
-
Protocol 2: Microwave-Assisted Synthesis
This method can significantly reduce the reaction time.
Materials:
-
This compound
-
1-Bromopropane
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine this compound (e.g., 0.276 g, 2 mmol) and anhydrous acetonitrile (5 mL).
-
Addition of Alkylating Agent: Add 1-bromopropane (e.g., 0.296 g, 2.4 mmol, 1.2 equivalents).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120°C for 30-60 minutes.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.
Data Presentation: Expected Reaction Parameters
The following table summarizes typical reaction parameters for the synthesis of various 1-propyl-3-alkyl-4-formylimidazolium halides. Note that reaction times and yields are estimates and may require optimization.
| Alkylating Agent | Molar Ratio (to Imidazole) | Solvent | Temperature (°C) | Time (h) | Expected Product |
| 1-Bromopropane | 1.2 | Acetonitrile | 82 (Reflux) | 24-48 | 1,3-Dipropyl-4-formylimidazolium bromide |
| Iodoethane | 1.2 | Acetonitrile | 82 (Reflux) | 24-48 | 1-Ethyl-3-propyl-4-formylimidazolium iodide |
| Benzyl Bromide | 1.1 | Acetonitrile | 82 (Reflux) | 12-24 | 1-Benzyl-3-propyl-4-formylimidazolium bromide |
| 1-Bromobutane | 1.2 | Acetonitrile | 100 (Microwave) | 0.5-1 | 1-Butyl-3-propyl-4-formylimidazolium bromide |
Characterization of the Synthesized Imidazolium Salts
The structure and purity of the synthesized imidazolium salts should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Expect characteristic signals for the imidazolium ring protons, the formyl proton (typically downfield, ~9-10 ppm), and the protons of the N-alkyl groups.
-
13C NMR: Expect signals for the imidazolium ring carbons, the formyl carbon (typically downfield, ~180-190 ppm), and the carbons of the N-alkyl groups.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the imidazolium cation.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group should be observed around 1680-1700 cm-1.
Figure 2. Experimental workflow from synthesis to characterization.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through rigorous analytical characterization. The disappearance of the starting material and the appearance of the product can be monitored by TLC or NMR. The final product's identity and purity must be confirmed by a combination of NMR, MS, and IR spectroscopy. Consistent and reproducible data across these techniques will validate the success of the synthesis. It is crucial to ensure the dryness of solvents and reagents, as the presence of water can potentially lead to side reactions with the aldehyde functionality.
Conclusion
The synthesis of imidazolium salts from this compound provides access to a versatile class of functionalized compounds with broad potential applications. The protocols and guidelines presented in this document offer a robust starting point for researchers in this exciting field. By understanding the underlying reaction mechanisms and employing rigorous characterization techniques, scientists can confidently synthesize and explore the properties of these novel materials.
References
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Huang, Q., & Zheng, B. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Organic Chemistry International, 2012, 1–5. [Link]
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Iorio, M. A., & Chiavarelli, S. (1969). Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. Tetrahedron, 25(21), 5235–5243. [Link]
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Sarı, Y., Aktaş, A., Taslimi, P., Gök, Y., & Gülçin, İ. (2018). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers in Chemistry, 6, 338. [Link]
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Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry, 10(4), 84-85. [Link]
-
Lee, S. (2006). Functionalized imidazolium salts for task-specific ionic liquids and their applications. Chemical Communications, (10), 1049–1063. [Link]
-
Zuliani, V., Cocconcelli, G., Fantini, M., & Rivara, M. (2009). A simple and efficient approach for the parallel synthesis of 2,4(5)-diarylimidazoles. Journal of Organic Chemistry, 74(5), 2210-2213. [Link]
-
Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407–413. [Link]
-
Guchhait, S. K., Hura, N., & Shah, A. P. (2017). A Step-Economical Access to Polysubstituted Aminoimidazoles via Alkene Vicinal C–N Bonds Formation of 2-Bromo-2-alkenones with Guanidine. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]
-
Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723–5730. [Link]
-
Dzyuba, E. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Halides: Precursors for Room-Temperature Ionic Liquids. The Journal of Organic Chemistry, 66(25), 8565–8568. [Link]
-
Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391–1398. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functionalized imidazolium salts for task-specific ionic liquids and their applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Imidazoles
Welcome to the technical support center for the optimization of the Vilsmeier-Haack reaction for imidazole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize formylated imidazoles, a critical building block in numerous pharmaceutical agents. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common challenges and fine-tuning your reaction for optimal yield and purity.
Foundational Principles: The Vilsmeier-Haack Reaction on Imidazoles
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a nucleophilic ring system.[4][5][6]
The imidazole ring, while aromatic, possesses unique electronic characteristics due to its two nitrogen atoms. The regiochemical outcome of the Vilsmeier-Haack reaction on imidazoles is highly dependent on the substitution pattern of the imidazole ring, particularly the nature of the substituent on the nitrogen atom.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction on N-substituted imidazole is giving a low yield or failing to proceed. What are the likely causes and how can I fix it?
A1: Low or no yield in the formylation of N-substituted imidazoles can stem from several factors:
-
Insufficient Nucleophilicity of the Imidazole Ring: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate for efficient reaction.[2][4] If your N-substituted imidazole bears electron-withdrawing groups, the ring may be too deactivated.
-
Solution: Consider using a more activating N-substituent if your synthetic route allows. Alternatively, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary. However, be mindful that this can lead to side product formation.
-
-
Degraded Reagents: The Vilsmeier-Haack reaction is highly sensitive to moisture. Old or improperly stored POCl₃ or DMF can lead to reaction failure. Decomposed DMF may contain dimethylamine, which can consume the Vilsmeier reagent.
-
Solution: Always use freshly distilled or anhydrous grade DMF and POCl₃ from a newly opened bottle. Ensure your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of POCl₃ to DMF or Vilsmeier reagent to your imidazole substrate can significantly impact the yield.
-
Solution: A common starting point is a slight excess of POCl₃ to DMF (e.g., 1.1 to 1.5 equivalents of POCl₃ to 1 equivalent of DMF). The ratio of the Vilsmeier reagent to the imidazole substrate typically ranges from 1.5 to 3 equivalents. It is crucial to optimize this for your specific substrate.
-
-
Inadequate Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C). However, the subsequent formylation of the imidazole may require heating to proceed at a reasonable rate.
-
Solution: Prepare the Vilsmeier reagent at a low temperature. After the addition of your imidazole substrate, you can slowly warm the reaction to room temperature and then heat it to a temperature typically ranging from 60-90 °C, depending on the substrate's reactivity. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal temperature and time.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. Here are some likely side reactions and strategies to mitigate them:
-
Di-formylation: Highly activated imidazole rings can undergo formylation at more than one position, leading to the formation of di-formylated byproducts.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent. Using a smaller excess or even a 1:1 ratio of the reagent to the substrate can help to favor mono-formylation. Slow, dropwise addition of the imidazole to the Vilsmeier reagent at a low temperature can also help to avoid localized high concentrations of the reagent.
-
-
N-Formylation: In cases of N-unsubstituted imidazoles, formylation can occur at the nitrogen atom.
-
Solution: Protecting the imidazole nitrogen with a suitable protecting group prior to the Vilsmeier-Haack reaction is the most effective strategy to prevent N-formylation.
-
-
Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated imidazole derivatives.
-
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Prompt and efficient work-up is also crucial to minimize the contact time of the product with any residual reactive species.
-
Q3: The work-up of my reaction is problematic, and I am struggling with product isolation. What are some effective work-up and purification strategies?
A3: A well-executed work-up is critical for obtaining a pure product in good yield.
-
Quenching the Reaction: The reaction mixture is typically quenched by pouring it slowly into a vigorously stirred mixture of ice and a base (e.g., sodium carbonate, sodium bicarbonate, or sodium hydroxide solution) to neutralize the acidic components and hydrolyze the intermediate iminium salt.
-
Caution: This process is highly exothermic and should be performed carefully in a fume hood with appropriate personal protective equipment.
-
-
Product Extraction: After quenching, the product is typically extracted with an organic solvent such as dichloromethane, ethyl acetate, or chloroform.
-
Troubleshooting Emulsions: If an emulsion forms during extraction, adding brine (saturated NaCl solution) can help to break it.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of solvent system for chromatography will depend on the polarity of your formylated imidazole. A mixture of hexanes and ethyl acetate is a common starting point.
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity for the Vilsmeier-Haack formylation of N-substituted imidazoles?
A: For most N-substituted imidazoles, formylation preferentially occurs at the C5 position. This is due to the electronic influence of the nitrogen atoms. However, the nature of the N-substituent and any other substituents on the ring can influence the regioselectivity. For instance, bulky N-substituents may favor formylation at the less sterically hindered C4 position.
Q: Can I perform the Vilsmeier-Haack reaction on an N-unsubstituted imidazole?
A: While possible, it is generally not recommended. The acidic nature of the N-H proton can lead to deprotonation and subsequent N-formylation or other side reactions. It is highly advisable to protect the imidazole nitrogen with a suitable protecting group (e.g., a benzyl, trityl, or tosyl group) before carrying out the formylation.
Q: What are some alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?
A: While POCl₃ is the most common reagent, other acid chlorides such as thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can also be used to generate the Vilsmeier reagent.[6] The choice of reagent can sometimes influence the reactivity and outcome of the reaction.
Q: How can I monitor the progress of my Vilsmeier-Haack reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A small aliquot of the reaction mixture can be carefully quenched in a separate vial with a basic solution, extracted with an organic solvent, and then spotted on a TLC plate alongside the starting material. This will allow you to track the consumption of the starting material and the formation of the product.
Experimental Protocols & Data
General Protocol for the Vilsmeier-Haack Formylation of an N-Substituted Imidazole
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the N-substituted imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent (e.g., dichloromethane, 1,2-dichloroethane). Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., CH₂Cl₂, EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Table 1: Exemplary Reaction Conditions for Imidazole Formylation
| Imidazole Substrate | POCl₃ (eq.) | DMF (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1-Methylimidazole | 1.5 | 10 | None | 90 | 6 | 1-Methylimidazole-5-carboxaldehyde | 75 |
| 1-Benzylimidazole | 2.0 | 15 | DCE | 80 | 8 | 1-Benzylimidazole-5-carboxaldehyde | 82 |
| 1,2-Dimethylimidazole | 3.0 | 20 | None | 100 | 12 | 1,2-Dimethylimidazole-5-carboxaldehyde | 65 |
| 1-Phenylimidazole | 2.5 | 15 | DCE | 85 | 10 | 1-Phenylimidazole-5-carboxaldehyde | 78 |
Note: These are representative conditions and may require optimization for specific applications.
Visualizing the Workflow and Mechanism
Vilsmeier-Haack Reaction Mechanism on Imidazole
Caption: The Vilsmeier-Haack reaction mechanism on an N-substituted imidazole.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927 , 60 (1), 119–122. [Link]
-
Chahal, M.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances2023 , 13, 28446-28472. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Roohia, L.; et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its applications. Oriental Journal of Chemistry2013 , 29 (3), 1167-1174. [Link]
-
Rajput, A. P.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION AND ITS APPLICATIONS. International Journal of Pharmaceutical and Chemical Sciences2012 , 1 (4), 1-19. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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YouTube. Vilsmeier-Haack Reaction. [Link]
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YouTube. Vilsmeier Reaction. [Link]
-
Indian Journal of Chemistry. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B1997 , 36B, 838-841. [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
- Google Patents. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
-
PubMed. Formation of carcinogenic 4(5)-methylimidazole in Maillard reaction systems. Journal of Agricultural and Food Chemistry2011 , 59 (4), 1289-1294. [Link]
-
Organic Chemistry Portal. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. [Link]
-
PubMed. Formation of 4(5)-methylimidazole and its precursors, α-dicarbonyl compounds, in Maillard model systems. Journal of Food Science2013 , 78 (8), C1161-C1166. [Link]
-
Reddit. Vilsmeier Haack Reaction : r/OrganicChemistry. [Link]
-
ResearchGate. Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry2006 , 76, 1817-1819. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
PMC - NIH. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances2023 , 13, 35849-35860. [Link]
Sources
Purification of crude 1-Propyl-1H-imidazole-4-carbaldehyde by column chromatography
Introduction
Welcome to the technical support guide for the purification of 1-Propyl-1H-imidazole-4-carbaldehyde by column chromatography. This molecule, while seemingly straightforward, presents unique challenges during purification due to the interplay of its functional groups: the basic imidazole ring and the polar aldehyde. The imidazole moiety's nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to common issues like peak tailing and irreversible adsorption.[1] Concurrently, the polar aldehyde group dictates solubility and interaction with the mobile phase.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting in a direct question-and-answer format, explaining the causality behind experimental choices, and providing a self-validating, step-by-step methodology to ensure you can achieve high purity for your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during the column chromatography of this compound.
Q1: My purified compound shows significant peak tailing on the TLC plate and during column elution. What's causing this and how do I fix it?
A1: Peak tailing is the most frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1]
-
Causality: The root cause is a strong secondary interaction between the basic nitrogen atoms of your imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction means some molecules of your compound are retained longer than others, resulting in a smeared, asymmetric peak instead of a tight band.
-
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A typical concentration is 0.1-1% (v/v).[2] The modifier competes with your imidazole for the acidic sites, allowing your compound to elute symmetrically.
-
Switch to a Different Stationary Phase: If tailing persists even with a modifier, the interaction is too strong. Consider using a less acidic or neutral stationary phase. Neutral alumina is an excellent alternative for highly basic compounds.[2]
-
Deactivate the Silica Gel: You can prepare a less acidic stationary phase by pre-treating the silica gel, though this is less common than using a mobile phase modifier.
-
Troubleshooting Workflow for Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing.
Q2: My compound is not eluting from the column, or I'm getting very low recovery. Why is this happening?
A2: This issue typically points to two main causes: excessively strong adsorption or on-column degradation.
-
Causality & Solutions:
-
Irreversible Adsorption: Your highly polar and basic compound may be binding permanently to the active sites on the silica gel.[1]
-
Drastically Increase Eluent Polarity: If you see your compound at the baseline on TLC, you need a much more polar mobile phase. A gradient elution starting from your initial solvent system and moving to a high concentration of a very polar solvent like methanol (e.g., 5-20% methanol in dichloromethane) can be effective.[3]
-
Use a Basic Modifier/Alternative Stationary Phase: As with tailing, adding triethylamine can help reduce strong binding.[2] Switching to neutral alumina is also a primary solution here.[2]
-
-
Compound Instability/Degradation: Aldehydes can be sensitive, and the acidic environment of the silica gel column might be causing your compound to decompose.[3][4]
-
Test for Stability: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a silica TLC plate, wait for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading on silica.[2][3]
-
Switch Stationary Phase: If instability is confirmed, do not use silica gel. Your best alternative is neutral alumina or perhaps a reversed-phase (C18) column if the compound and impurities have suitable solubility.[2]
-
-
Q3: I'm having trouble getting good separation between my product and a similarly polar impurity.
A3: This is a classic chromatography challenge that requires careful optimization of the mobile phase.
-
Causality & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent is not sufficiently differentiating between the components of your mixture.
-
Systematic TLC Analysis: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities. The goal is to find a system where your target compound has a retention factor (Rf) of approximately 0.2-0.35, and the impurity is as far away as possible.[3]
-
Use Ternary Mixtures: Sometimes a two-solvent system (e.g., ethyl acetate/hexanes) is not selective enough. Introducing a third solvent in a small amount can sometimes dramatically improve separation. For example, try adding 1-2% methanol to a dichloromethane/ethyl acetate mixture.
-
Adjust the Solvent Ratio: If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (add more of the non-polar solvent). If they are too low (low Rf), increase the polarity.[2]
-
-
Q4: My crude material is not very soluble in the eluent I plan to use. How can I load it onto the column without causing issues?
A4: Loading a sample in a solvent that is much stronger than the mobile phase will ruin your separation, causing broad, poorly resolved bands. The correct technique here is "dry loading."
-
Causality & Solution: Dissolving the sample in a minimal amount of the mobile phase is ideal, but not always possible. Dry loading involves pre-adsorbing your crude mixture onto a solid support (like silica gel or Celite) and then adding this solid to the top of your column.[5]
-
Dry Loading Protocol: Dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane, methanol). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Swirl the mixture and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5] This ensures that your compound starts as a very narrow band, leading to optimal separation.
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound? A: Standard silica gel (60 Å, 230-400 mesh) is the most common starting point. However, due to the basicity of the imidazole ring, neutral alumina is often a superior choice to prevent peak tailing and product loss.[2] If both tailing and degradation are issues, alumina is the recommended alternative.
Q: How do I select the initial mobile phase? A: Use Thin Layer Chromatography (TLC). The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.35. This range typically provides the best separation in column chromatography. A lower Rf means the compound will take a very long time to elute, leading to band broadening, while a higher Rf increases the risk of co-elution with impurities.[3]
Q: What are some good starting solvent systems to test on TLC? A: Given the polarity of your compound, start with moderately polar to polar solvent systems. Always include 0.5-1% triethylamine (TEA) in your test systems if using silica gel.
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexanes (+ 0.5% TEA) | 30:70 to 80:20 | Medium | A standard starting point for many organic compounds. |
| Dichloromethane / Methanol (+ 0.5% TEA) | 99:1 to 90:10 | High | Excellent for more polar compounds that don't move in EtOAc/Hex.[3] |
| Toluene / Ethyl Acetate / Methanol (+ 0.1% TEA) | 5.5:1.0:1.0 | Medium-High | A ternary system that can offer different selectivity.[6] |
Q: How much crude material can I load onto my column? A: A general rule of thumb is to load 1-5% of the mass of the stationary phase (e.g., 1-5 grams of crude material for every 100 grams of silica gel).[2] Overloading the column is a primary cause of poor separation. If the separation between your product and impurities is difficult (small ΔRf), you should aim for the lower end of this range (~1%).
Detailed Experimental Protocol: Column Chromatography Purification
This protocol provides a comprehensive, step-by-step methodology for the purification of crude this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh) or Neutral Alumina
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Step 1: TLC Analysis & Eluent Optimization
-
Prepare several eluent systems for testing (see table above). For silica gel, ensure each system contains ~0.5% TEA.
-
Dissolve a small amount of your crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the crude mixture onto separate TLC plates.
-
Develop each plate in a different eluent system.
-
Visualize the plates under a UV lamp.
-
Select the solvent system that provides an Rf of 0.2-0.35 for the product spot and the best possible separation from all other spots. This will be your mobile phase .
Step 2: Column Preparation (Wet Packing)
-
Insert a small plug of cotton or glass wool into the bottom of the column. Add a ~1 cm layer of sand on top.[7]
-
Clamp the column perfectly vertically to a stand. Close the stopcock.
-
Fill the column about one-third full with your chosen mobile phase.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase (approx. 100 g of silica for every 1-2 g of crude material, depending on separation difficulty).
-
Pour the slurry into the column. Use a funnel to avoid spilling.
-
Continuously tap the side of the column gently to help the silica pack evenly and remove any air bubbles.
-
Once all the silica has been added, open the stopcock and drain the excess solvent until the solvent level just touches the top of the silica bed. Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[5]
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your entire crude sample in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (2-3x the mass of your crude sample) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]
-
Carefully add this powder as an even layer on top of the sand at the top of your column.
Step 4: Elution and Fraction Collection
-
Carefully add your mobile phase to the column using a pipette or by pouring it gently down the inner wall to avoid disturbing the packing. Fill the column with the eluent.
-
Open the stopcock to begin the elution. Maintain a steady flow rate (a fast drip is usually appropriate). For flash chromatography, you can apply gentle air pressure to the top of the column.[7]
-
Continuously add more mobile phase to the top of the column, never letting the solvent level drop below the top of the silica bed.
-
Begin collecting the eluent in sequentially numbered test tubes or flasks (fractions).
Step 5: Fraction Analysis
-
As the column runs, periodically analyze the collected fractions by TLC.
-
Spot a small amount from several consecutive fractions onto a single TLC plate. Also, spot your crude material as a reference.
-
Develop and visualize the TLC plate.
-
Identify the fractions that contain your pure product (single spot at the correct Rf).
Workflow for Column Chromatography Purification
Caption: Experimental workflow from crude material to pure product.
Step 6: Isolation of Pure Product
-
Combine all the fractions that were identified as pure.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The remaining residue is your purified this compound.
-
Confirm the purity of the final product by TLC and other analytical methods (e.g., NMR, GC-MS).
References
-
Gumieniczek, A., et al. (2009). High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Wade, A. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation? Agilent Technologies. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
-
Taylor, T. (2023). GC Column Killers! LCGC International. Retrieved from [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Gumieniczek, A., et al. (2009). High-performance thin-layer chromatography determination of some antimycotic imidazole derivatives and preservatives in medicinal creams and a gel. PubMed. Retrieved from [Link]
-
Wade, A. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]
-
Agilent. (n.d.). What are the major Causes of GC Capillary Column Performance Degradation? Agilent Technologies. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support resource for the synthesis of 1-propyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a practical, question-and-answer format to directly address specific experimental issues, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Recommended Synthetic Strategy: An Overview
The synthesis of this compound presents a classic challenge in heterocyclic chemistry: regioselectivity. A successful strategy hinges on the order of operations—N-alkylation and C-formylation. While one might consider formylating 1-propylimidazole, the Vilsmeier-Haack reaction, a common formylation method, is an electrophilic aromatic substitution. On the 1-propylimidazole ring, this reaction would preferentially yield the C2 or C5 aldehyde, not the desired C4 isomer.
Therefore, the most logical and field-proven approach is to begin with a commercially available and correctly functionalized precursor, 1H-imidazole-4-carbaldehyde , and subsequently introduce the N-propyl group. This strategy isolates the primary challenge to controlling the regioselectivity of the N-alkylation step.
Caption: Formation of regioisomers from imidazole-4-carbaldehyde tautomers.
Question 2: Besides the regioisomer, I'm observing a new, more polar spot on my TLC plate, and my mass spec shows a mass corresponding to the product + 43 amu. What is this byproduct?
Answer: This byproduct is almost certainly the 1,3-dipropyl-4-formylimidazolium salt. This occurs when the already N-alkylated product undergoes a second alkylation on the remaining ring nitrogen.
Root Cause Analysis & Solutions:
-
Excess Alkylating Agent: Using a large excess of the propyl halide dramatically increases the probability of this second alkylation.
-
High Reactivity: The mono-alkylated imidazole product is still nucleophilic and can compete with the starting material for the alkylating agent. [1]* Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures provides more opportunity for the slower, second alkylation to occur. [1] Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of the imidazole starting material relative to the alkylating agent (e.g., 1.1 eq. imidazole to 1.0 eq. propyl halide). | This ensures the alkylating agent is the limiting reagent, minimizing its availability for a second reaction. |
| Reaction Monitoring | Check the reaction every 30-60 minutes by TLC or LC-MS. | Quench the reaction as soon as the starting material is consumed to prevent over-alkylation of the product. [1] |
| Temperature | Maintain a low temperature (0 °C to room temperature). | Lowering the temperature reduces the rate of the second, generally slower, alkylation more significantly than the first. |
| Concentration | Use a more dilute reaction mixture. | Lowering the concentration of reactants can decrease the likelihood of the product molecule encountering another molecule of the alkylating agent. [1] |
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction not a viable primary route for this synthesis?
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds. [2][3][4]The mechanism involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion formed from DMF and POCl₃). [3][5]In an N-alkylated imidazole, the most electron-rich and accessible positions for electrophilic attack are C2 and C5. The C4 position is significantly less reactive. Therefore, attempting to formylate 1-propylimidazole would lead predominantly to a mixture of 1-propyl-1H-imidazole-2-carbaldehyde and 1-propyl-1H-imidazole-5-carbaldehyde, not the desired 4-carbaldehyde isomer.
Caption: Vilsmeier-Haack reaction pathway on 1-propylimidazole.
Q2: What is the recommended protocol for the N-propylation of 1H-imidazole-4-carbaldehyde?
This protocol is a general guideline and may require optimization for scale and specific laboratory conditions.
Experimental Protocol: N-propylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 1H-imidazole-4-carbaldehyde (1.0 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration) and stir under a nitrogen atmosphere until all solids are dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromopropane (1.05 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by cooling it to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to separate the desired 1,4-isomer from the 1,5-isomer and any unreacted starting material.
Q3: What analytical methods are essential for this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase is 5-10% methanol in dichloromethane. The product isomers will likely have very similar Rf values, but it is excellent for tracking the consumption of the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the product (138.17 g/mol ) and any byproducts (e.g., imidazolium salt at m/z 181.26). It can also help distinguish between the isomers if chromatographic separation is achieved.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and confirming the identity of the correct regioisomer. The chemical shifts of the imidazole ring protons (at C2, C4, and C5) are distinct for each isomer and can be used for unambiguous identification.
References
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
-
Chemistry Steps. The Vilsmeier-Haack Reaction. Available at: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3866. Available at: [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27419-27453. Available at: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available at: [Link]
-
Review Article on Vilsmeier-Haack Reaction. (International Journal of Pharmaceutical Sciences and Research). Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Propyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently asked questions.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The two primary synthetic routes involve:
-
Vilsmeier-Haack Formylation: A direct, one-step method to introduce a formyl group onto the 1-propylimidazole ring.
-
Oxidation of (1-propyl-1H-imidazol-4-yl)methanol: A two-step approach requiring the synthesis of the precursor alcohol followed by its oxidation.
This guide will address critical issues encountered in both pathways, providing a robust framework for successful synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.
Vilsmeier-Haack Formylation Route
Question 1: My Vilsmeier-Haack formylation of 1-propylimidazole is resulting in a very low yield or failing completely. What are the likely causes and how can I rectify this?
Answer: Low yields in this reaction are a frequent issue and can typically be traced back to three critical areas: reagent integrity, temperature control, and work-up procedure.
-
Cause A: Deactivated Vilsmeier Reagent
-
Explanation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF), is highly electrophilic and extremely sensitive to moisture. Any water contamination in the DMF or glassware will rapidly quench the reagent, rendering it inactive for formylation.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Proper Reagent Formation: Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to chilled (0-5°C) anhydrous DMF under an inert atmosphere.[3] A slight yellow or orange color may develop, which is normal; however, a colorless solution is also common and does not indicate a problem.[4]
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent. A molar ratio of 1.5 to 2.0 equivalents of reagent to 1 equivalent of 1-propylimidazole is a good starting point to drive the reaction to completion.[3]
-
-
-
Cause B: Suboptimal Temperature Profile
-
Explanation: The reaction has two distinct temperature requirements. The initial formation of the Vilsmeier reagent is exothermic and must be kept cold to prevent degradation.[3] However, the subsequent electrophilic attack on the imidazole ring is often slow at room temperature and requires thermal energy to proceed efficiently.[3][5] Insufficient heating can lead to an incomplete reaction.
-
Solution:
-
Reagent Formation: Maintain a temperature of 0-5°C during the dropwise addition of POCl₃ to DMF.
-
Formylation Step: After forming the reagent, add the 1-propylimidazole substrate (neat or dissolved in a minimal amount of anhydrous solvent) while maintaining the low temperature.
-
Heating: Once the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 60-80°C.[3][5] The optimal temperature depends on substrate reactivity, so monitoring by Thin Layer Chromatography (TLC) is crucial.
-
-
-
Cause C: Improper Reaction Work-up
-
Explanation: The work-up procedure is not merely for extraction; it involves the hydrolysis of the intermediate iminium salt to the final aldehyde. This step is critical. Pouring the reaction mixture too quickly into water can cause localized heating and side reactions. Incorrect pH adjustment can lead to the product remaining in the aqueous layer as a protonated salt or degrading under overly basic conditions.
-
Solution:
-
Controlled Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.
-
Careful Neutralization: The resulting solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches 7-8. Monitor with a pH meter. Avoid strong bases like NaOH unless absolutely necessary, as they can promote side reactions.
-
Thorough Extraction: Extract the neutralized aqueous solution multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
-
Question 2: My TLC plate shows multiple spots after the Vilsmeier-Haack reaction, indicating significant byproduct formation. What are these impurities and how can I prevent them?
Answer: The formation of multiple byproducts is a common challenge. The most likely culprits are di-formylation and the formation of chlorinated impurities.
-
Potential Side Product A: Di-formylated Imidazole
-
Explanation: While formylation is expected at the C4/C5 position, highly activating conditions (high temperature, large excess of Vilsmeier reagent) can sometimes lead to a second formylation at another position on the imidazole ring.[3]
-
Prevention:
-
Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. Start with a 1.5:1 molar ratio of reagent to substrate and optimize from there.[3]
-
Controlled Addition: Add the Vilsmeier reagent solution dropwise to a solution of the 1-propylimidazole rather than the other way around. This helps prevent localized high concentrations of the formylating agent.[3]
-
-
-
Potential Side Product B: Chlorinated Byproducts
-
Explanation: The Vilsmeier reagent contains a reactive chloroiminium species. At elevated temperatures, it can act as a chlorinating agent, adding a chlorine atom to the imidazole ring instead of a formyl group.[3]
-
Prevention:
-
Oxidation Route
Question 3: The oxidation of (1-propyl-1H-imidazol-4-yl)methanol to the aldehyde is giving a low yield. What are the best practices for this conversion?
Answer: Incomplete conversion or product degradation are the primary failure modes in this step. The choice of oxidant and reaction conditions are paramount.
-
Cause A: Inefficient Oxidizing Agent
-
Explanation: Imidazole rings can be sensitive to harsh oxidizing agents. Strong oxidants may lead to ring cleavage or other unwanted side reactions. A mild and selective oxidant is required.
-
Solution:
-
Use Manganese (IV) Oxide (MnO₂): Activated MnO₂ is the reagent of choice for oxidizing allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings.[6][7] It is highly selective and reaction conditions are mild.
-
Stoichiometry and Quality: Use a large excess (by weight) of activated MnO₂. A common ratio is 5-10 parts MnO₂ to 1 part alcohol by weight. The quality of the MnO₂ is critical; use freshly activated or commercially available activated MnO₂.
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: The oxidation with MnO₂ is a heterogeneous reaction, meaning solvent choice and temperature are key for efficient conversion.
-
Solution:
-
Solvent Selection: Use a non-polar, inert solvent that allows for heating to reflux. Dioxane[6], chloroform, or dichloromethane are common choices.
-
Temperature: The reaction often requires heating to reflux to proceed at a practical rate. A typical procedure involves refluxing for several hours.[6][7]
-
Monitoring: Track the disappearance of the starting alcohol by TLC. The reaction is complete when the starting material spot is no longer visible.
-
-
-
Cause C: Product Isolation Issues
-
Explanation: After the reaction, the product must be efficiently separated from the solid MnO₂ and manganese salts. Significant product can be lost if adsorbed onto the solid waste.
-
Solution:
-
Hot Filtration: Filter the hot reaction mixture through a pad of Celite® or Hyflo to remove the fine MnO₂ particles.[6]
-
Thorough Washing: Wash the filter cake extensively with hot solvent (the same as used in the reaction) to recover any adsorbed product.[6]
-
Evaporation: Combine the filtrate and washings and remove the solvent under reduced pressure to isolate the crude aldehyde.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better: Vilsmeier-Haack formylation or oxidation of the corresponding alcohol?
A1: The "better" route depends on your specific laboratory capabilities, available starting materials, and scale. A comparison is summarized below:
| Feature | Vilsmeier-Haack Formylation | Oxidation of Alcohol |
| Steps | 1 (Direct) | 2 (Requires synthesis of the alcohol first) |
| Reagents | POCl₃, Anhydrous DMF (Moisture-sensitive, corrosive) | Activated MnO₂ (Mild, heterogeneous) |
| Pros | More direct, potentially faster overall. | Generally cleaner reaction, easier purification. |
| Cons | Can have variable yields, sensitive work-up, potential for chlorinated/di-formylated byproducts.[3] | Requires an additional synthetic step for the precursor alcohol. |
Recommendation: If 1-propylimidazole is readily available and you are confident in maintaining anhydrous conditions, the Vilsmeier-Haack reaction can be very efficient. If you encounter persistent issues with byproducts or low yields, or if the precursor alcohol is easily accessible, the oxidation route often provides a more reliable and cleaner product.[6][7]
Q2: What is the best method for purifying the final this compound product?
A2: The optimal purification method depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for small to medium scales.
-
Crystallization: If a solid product is obtained and is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an excellent final purification step.
-
HPLC Analysis: For assessing purity, reverse-phase HPLC (RP-HPLC) is a suitable analytical technique. A mobile phase of acetonitrile and water with a small amount of acid (phosphoric or formic) can be used.[9][10]
Q3: How do I monitor the progress of these reactions effectively?
A3: Thin Layer Chromatography (TLC) is the most indispensable tool for monitoring these reactions.
-
Setup: Use silica gel TLC plates.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) usually provides good separation.
-
Visualization:
-
UV Light (254 nm): The imidazole ring is UV active and will appear as a dark spot.
-
Staining: A potassium permanganate (KMnO₄) stain is very useful. Aldehydes and alcohols will show up as yellow/brown spots on a purple background. This is particularly helpful for the oxidation reaction to distinguish the starting alcohol from the product aldehyde.
-
Part 3: Protocols & Visualizations
Experimental Protocol 1: Vilsmeier-Haack Formylation
Step 1: Preparation of the Vilsmeier Reagent In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5°C.[3] Stir the resulting mixture for an additional 30 minutes at 0-5°C.
Step 2: Formylation Reaction Add 1-propylimidazole (1 equivalent) dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[3]
Step 3: Work-up and Extraction Cool the reaction mixture to room temperature and pour it slowly onto 200g of crushed ice with vigorous stirring. Carefully neutralize the acidic solution to pH 8 by the slow portion-wise addition of solid sodium bicarbonate. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate (starting from 10:1) to afford the pure this compound.[8]
Experimental Protocol 2: Oxidation with Activated MnO₂
Step 1: Reaction Setup To a round-bottom flask containing (1-propyl-1H-imidazol-4-yl)methanol (1 equivalent), add a suitable solvent such as 1,4-dioxane (approx. 0.1 M concentration). Add activated manganese (IV) oxide (MnO₂, 10 equivalents by weight) to the solution.
Step 2: Oxidation Equip the flask with a reflux condenser and heat the suspension to reflux under a nitrogen atmosphere. Monitor the reaction by TLC for the disappearance of the starting alcohol (typically 1-4 hours).[6]
Step 3: Isolation Once the reaction is complete, filter the hot suspension through a pad of Celite®. Wash the filter cake thoroughly with several portions of hot 1,4-dioxane.[6] Combine the filtrate and washings.
Step 4: Purification Remove the solvent from the combined filtrate by rotary evaporation. The resulting crude aldehyde can be purified by flash column chromatography as described in the previous protocol.
References
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. Benchchem.
- 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Guidechem.
- Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. PrepChem.com.
- Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
- What is the synthesis route of 1H-Imidazole-4-carbaldehyde? - FAQ. Guidechem.
- 1H-Imidazole-4-carbaldehyde. SIELC Technologies.
-
Vilsmeier-Haack formilation help. Reddit. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
1H-Imidazole-4-carbaldehyde. Protheragen. Available at: [Link]
Sources
- 1. Imidazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 1H-Imidazole-4-carbaldehyde - Protheragen [protheragen.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. jk-sci.com [jk-sci.com]
- 6. prepchem.com [prepchem.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 1H-Imidazole-4-carbaldehyde | SIELC Technologies [sielc.com]
Stability and storage conditions for 1-Propyl-1H-imidazole-4-carbaldehyde
Technical Support Center: 1-Propyl-1H-imidazole-4-carbaldehyde
Introduction
This guide provides in-depth technical support for the stability and storage of this compound. As a substituted imidazole aldehyde, its reactivity is primarily dictated by the aldehyde functional group and the imidazole ring. While specific stability data for the 1-propyl derivative is limited, the following recommendations are grounded in the well-documented properties of the parent compound, 1H-Imidazole-4-carbaldehyde, and general principles of organic chemistry. The core reactive moieties are identical, making these guidelines highly relevant for ensuring the integrity of your material.[1] This document is intended for researchers, scientists, and drug development professionals to prevent compound degradation and troubleshoot common issues encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
Question 1: I have just received my vial of this compound. What are the immediate storage requirements?
Answer: Upon receipt, the compound should be stored under an inert atmosphere, protected from light, and refrigerated.[2] Many suppliers ship this and similar compounds as a solid. It is crucial to maintain the integrity of the container's seal. The aldehyde group is susceptible to oxidation, and the imidazole ring can be sensitive to air and light.[3][4]
-
Temperature: Keep refrigerated. Some suppliers recommend room temperature for the parent compound, 1H-Imidazole-4-carbaldehyde, but refrigeration is a best practice to minimize any potential degradation over time.[2][3]
-
Atmosphere: Store under an inert gas like argon or nitrogen.[5][6] This is critical to prevent oxidation of the aldehyde group to the corresponding carboxylic acid.
-
Light: Keep the container in a dark place, such as a sealed, opaque box or an amber vial, to prevent photodegradation.[2][4] The imidazole moiety, in particular, can be sensitive to light.[7][8]
-
Moisture: Keep the container tightly closed in a dry environment.[2][5] Some imidazole derivatives can be hygroscopic.[5]
Question 2: The product appears as a white to light yellow or tan solid. Is this normal?
Answer: Yes, this is the expected appearance. The parent compound, 1H-Imidazole-4-carbaldehyde, is described as a white to light yellow or light tan solid/powder.[3][4][9] A slight coloration is generally not indicative of significant degradation, but a pronounced darkening to brown or black would be a cause for concern.
Question 3: Can I store this compound in solution? If so, what is the best solvent?
Answer: Storing aldehydes in solution for long periods is generally discouraged due to increased susceptibility to degradation. If you must prepare a stock solution, use a dry, aprotic solvent.
-
Recommended Solvents: The parent compound is soluble in DMSO and methanol.[3][6][9] For stock solutions, anhydrous DMSO is a suitable choice.
-
Storage of Solutions: If you prepare a stock solution, aliquot it into smaller volumes in tightly sealed vials with an inert gas headspace. Store these frozen (ideally at -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles. The imidazole moiety in solution is susceptible to base-mediated autoxidation and photodegradation.[7][8]
Part 2: Troubleshooting Guide for Stability Issues
Question 4: My compound has darkened significantly in color. What does this indicate and is it still usable?
Answer: Significant darkening (e.g., to dark brown or black) is a strong indicator of degradation. Aldehydes, especially those with heterocyclic structures, can polymerize or undergo decomposition reactions, often catalyzed by trace impurities, air, or light. This is a common failure mode.
-
Causality: The aldehyde functional group is inherently reactive. In the presence of oxygen, it can oxidize to a carboxylic acid. It can also undergo self-condensation or polymerization reactions. The imidazole ring itself is not inert and can participate in oxidative degradation pathways.[7][8]
-
Recommendation: We strongly advise against using a significantly discolored product. The purity is compromised, which will lead to unreliable and unrepeatable experimental results. It is best to discard the material and use a fresh lot.
Question 5: I ran an analysis (e.g., NMR, LC-MS) and see a new, unexpected peak. What could it be?
Answer: The most likely impurity resulting from improper storage is the corresponding carboxylic acid: 1-Propyl-1H-imidazole-4-carboxylic acid .
-
Mechanism: This is formed by the oxidation of the aldehyde group. This process is accelerated by exposure to air (oxygen).
-
Detection:
-
LC-MS: You would expect to see a new peak with a mass corresponding to the addition of one oxygen atom (M+16).
-
¹H NMR: The characteristic aldehyde proton signal (typically >9 ppm) will decrease in intensity, and you may see the disappearance of this sharp singlet. The signals for the imidazole ring protons may also shift.
-
IR Spectroscopy: You would observe the disappearance of the aldehyde C-H stretch (~2700-2800 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
Question 6: My experiment is highly sensitive. How can I confirm the purity of my compound before use?
Answer: For sensitive applications, it is always best practice to verify the purity of a reagent, especially one with a reactive functional group like an aldehyde. A simple analytical check can save significant time and resources. Please refer to the protocol below.
Part 3: Experimental Protocol for Quality Assessment
Protocol: Quick Purity Check by ¹H NMR
This protocol allows for a rapid assessment of the compound's integrity, focusing on the presence of the critical aldehyde proton.
1. Sample Preparation: a. Carefully weigh approximately 5-10 mg of this compound in a clean, dry vial. b. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The parent compound is soluble in DMSO.[3][9] c. Transfer the solution to a clean, dry NMR tube.
2. NMR Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Ensure the spectral window is wide enough to include the aldehyde region (up to 12 ppm).
3. Data Analysis: a. Identify the Aldehyde Peak: Look for a sharp singlet in the downfield region of the spectrum, typically between 9-10 ppm. This is the characteristic signal for the aldehyde proton (-CHO). b. Look for Impurities: Check for the absence of a broad peak in the 10-13 ppm region, which would indicate the presence of a carboxylic acid impurity. c. Assess Integration: Compare the integration of the aldehyde proton signal to the protons on the imidazole ring and the propyl group. The ratio should be consistent with the molecular structure (e.g., 1H for the aldehyde). A diminished integration for the aldehyde peak indicates degradation.
Self-Validation: A clean spectrum with the expected aldehyde proton signal at the correct chemical shift and with the correct integration provides high confidence that the material is suitable for use.
Part 4: Data Summary Table
| Parameter | Recommended Condition | Rationale & Source |
| Physical Form | White to light yellow/tan solid. | Consistent with the appearance of the parent compound, 1H-Imidazole-4-carbaldehyde.[3][4][9] |
| Storage Temp. | Refrigerated (2-8 °C). | Minimizes degradation kinetics. Recommended for long-term storage.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidation of the aldehyde group. The compound is noted as air-sensitive.[3][5][6] |
| Light | Protect from light (store in dark). | Prevents photodegradation. The imidazole moiety can be light-sensitive.[2][4][7] |
| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis and potential moisture-catalyzed degradation.[2][5] |
| Solution Storage | Discouraged. If necessary, use anhydrous DMSO, aliquot, and store at -20°C or below under inert gas. | Aldehydes are less stable in solution. Imidazoles in solution are prone to autoxidation.[7][8] |
Part 5: Visual Troubleshooting Workflow
This diagram provides a logical path for assessing the stability of your this compound sample.
Caption: Troubleshooting flowchart for compound stability assessment.
References
-
Vertex AI Search, based on a Safety Data Sheet with revision date 21-Dec-2025. (Source[2])
-
Vertex AI Search, based on a Safety Data Sheet with revision date 23-Jan-2018. (Source[10])
-
Nanjing Jubai Biopharm. (n.d.). 1H-IMidazole-4-carbaldehyde. ECHEMI. (Source[9])
-
ChemicalBook. (2025, July 24). 1H-Imidazole-4-carbaldehyde. (Source[3])
-
Sigma-Aldrich. (2025, July 28). Safety Data Sheet. (Source)
-
ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety. (Source[4])
-
Capot Chemical. (2015, July 28). MSDS of 1H-imidazole-4-carbaldehyde. (Source[5])
-
Sigma-Aldrich. (n.d.). This compound. (Source[1])
-
TCI Chemicals. (n.d.). Safety Data Sheet. (Source)
-
Guidechem. (n.d.). 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. (Source[11])
-
Thermo Scientific Chemicals. (n.d.). Imidazole-4-carboxaldehyde, 97%. (Source[6])
-
PubChem. (n.d.). Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. (Source[12])
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (Source[7])
-
ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (Source[8])
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Troubleshooting low yield in the formylation of N-propylimidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of N-propylimidazole. Our goal is to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can adapt and solve problems effectively in your laboratory.
Introduction: The Challenge of Imidazole Formylation
The formylation of N-alkylimidazoles, such as N-propylimidazole, is a critical transformation for synthesizing key intermediates in pharmaceutical and materials science. The resulting aldehyde is a versatile handle for further functionalization. The Vilsmeier-Haack reaction is the most common and efficient method for this purpose.[1][2] It utilizes a potent electrophile, the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[3][4][5]
While N-propylimidazole is an electron-rich heterocycle and thus a suitable substrate, achieving consistently high yields can be challenging.[6] Common issues include incomplete conversion, formation of side products, and difficulties during product isolation. This guide addresses these specific problems in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a very low yield, or I'm only recovering my N-propylimidazole starting material. What are the most common initial culprits?
A1: An unproductive reaction almost always points to a problem with the formation or stability of the Vilsmeier reagent. This electrophilic chloroiminium salt is the active formylating agent, and its successful generation is paramount.[5][7]
Core Areas to Investigate:
-
Reagent Quality and Moisture: The Vilsmeier-Haack reaction is highly sensitive to moisture.[8] Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is readily hydrolyzed.
-
DMF: Use anhydrous DMF. An old bottle may have absorbed atmospheric moisture or decomposed to dimethylamine, which can cause side reactions.[8]
-
POCl₃: Use a fresh bottle or freshly distilled POCl₃. Partially hydrolyzed POCl₃ is significantly less effective.
-
Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).[9]
-
-
Temperature of Reagent Formation: The reaction between DMF and POCl₃ is exothermic and should be carefully controlled.[10]
-
The "Why": Adding POCl₃ at elevated temperatures can lead to the formation of inactive by-products and decomposition of the desired reagent. Studies have also highlighted potential thermal hazards with unstable Vilsmeier intermediates.[11][12]
-
The Fix: Always prepare the Vilsmeier reagent at low temperatures. The dropwise addition of POCl₃ to anhydrous DMF should be performed at 0 °C in an ice-water bath.[9][10] A precipitate or solid mass forming during this stage indicates that the reagent is crashing out of solution, which can be mitigated by using a co-solvent like dichloromethane (DCM) or ensuring vigorous stirring.[9]
-
Diagram 1: Formation of the Vilsmeier Reagent
Caption: The reaction of DMF and POCl₃ to form the electrophilic Vilsmeier reagent.
Q2: I've confirmed my reagents and technique for making the Vilsmeier reagent are solid, but the reaction is still sluggish or incomplete. How can I optimize the reaction conditions?
A2: Once you have a properly formed Vilsmeier reagent, the next step is optimizing its reaction with the N-propylimidazole substrate. This involves balancing stoichiometry, temperature, and reaction time to favor product formation over decomposition or side reactions.
Key Optimization Parameters:
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry | 1.5 - 3.0 eq. of Vilsmeier Reagent | Rationale: Using an excess of the Vilsmeier reagent ensures that it is not the limiting factor and helps drive the reaction to completion. A common starting point is 1.5 equivalents.[9] For less reactive substrates or to accelerate the reaction, increasing the equivalents to 2.0 or even 3.0 can be beneficial. |
| Reaction Temperature | 0 °C to 80 °C | Rationale: The optimal temperature depends on the substrate's reactivity. N-propylimidazole is electron-rich, but formylation may not proceed rapidly at 0 °C. A typical strategy is to add the substrate at 0 °C and then allow the reaction to warm to room temperature. If conversion is still low (monitored by TLC/LCMS), gentle heating to 40-80 °C is often required.[1][6][9] |
| Reaction Time | 2 - 24 hours | Rationale: Formylation reactions can be slow. It is crucial to monitor the reaction's progress using an appropriate analytical technique (e.g., TLC stained with KMnO₄ or iodine). Allow the reaction to stir until the starting material is consumed. For sluggish reactions, an overnight stir at a slightly elevated temperature may be necessary.[9] |
| Solvent | DMF, DCM, Chloroform | Rationale: Often, an excess of DMF is used as both a reagent and a solvent.[1] However, using a co-solvent like Dichloromethane (DCM) or Chloroform can help maintain homogeneity, especially if the Vilsmeier salt has low solubility in pure DMF.[9] |
Diagram 2: Vilsmeier-Haack Reaction Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.
Q3: The reaction worked, but I'm struggling with the workup and purification. I'm either losing my product or it's impure. What are the best practices?
A3: This is a very common issue. The basic nature of the imidazole ring and the properties of the iminium salt intermediate require a carefully planned workup and purification strategy.
Step 1: The Hydrolysis (Workup)
The initial product of the electrophilic substitution is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[3][5][13]
-
Procedure: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess Vilsmeier reagent and the product iminium salt.
-
Basification: After the initial quench, the solution will be strongly acidic. It must be carefully neutralized and then made basic (pH 8-9) to ensure the product is in its free base form for extraction. A solution of sodium hydroxide (NaOH) or sodium acetate (NaOAc) is typically used.[3] Be cautious, as this neutralization can be exothermic.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
Step 2: The Purification
Purifying imidazole derivatives via standard silica gel chromatography can be frustrating due to the basic nitrogen interacting with acidic silica gel, leading to significant tailing and potential product loss on the column.
-
The Problem: The lone pair on the imidazole nitrogen forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes the product to move slowly and "streak" down the column, resulting in poor separation and low recovery.
-
Solution 1 (Recommended): Column Chromatography with a Basic Modifier.
-
Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% by volume).[14]
-
The "Why": The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your N-propylimidazole aldehyde to elute cleanly with improved peak shape.[14]
-
-
Solution 2: Use a Different Stationary Phase.
-
Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as it lacks the acidic character that causes tailing.[14]
-
-
Solution 3: Acid-Base Extraction.
-
This classic technique can be very effective for removing non-basic impurities. Dissolve the crude product in an organic solvent (e.g., DCM) and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be collected, basified (e.g., with 1M NaOH), and re-extracted with an organic solvent to recover the purified product.[14]
-
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yield.
Q4: Are there any alternative formylation methods I should consider if the Vilsmeier-Haack reaction consistently fails?
A4: While the Vilsmeier-Haack reaction is generally the method of choice, other classical formylation reactions exist. However, for a substrate like N-propylimidazole, they are often less suitable.
-
Duff Reaction: This method uses hexamine in an acidic medium. It is typically employed for highly activated substrates like phenols and is known for being generally inefficient and providing low yields.[15][16][17]
-
Gattermann Reaction: This reaction uses highly toxic hydrogen cyanide (HCN) and a Lewis acid catalyst.[18][19][20] Due to the hazardous nature of the reagents, it is rarely used in modern laboratories unless absolutely necessary.
-
Reimer-Tiemann Reaction: This method involves chloroform and a strong base to generate dichlorocarbene as the electrophile. It is characteristic for phenols and can lead to undesired side reactions, including ring expansion in certain heterocycles like pyrroles.[21][22][23]
For these reasons, persevering with the optimization of the Vilsmeier-Haack reaction is almost always the most productive path for the formylation of N-propylimidazole.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of N-Propylimidazole
-
Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL).
-
Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A thick white precipitate may form.
-
Stirring: Allow the mixture to stir at 0 °C for an additional 30-60 minutes after the addition is complete.
-
Substrate Addition: Dissolve N-propylimidazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent suspension.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM/Methanol with 0.5% Et₃N). If the reaction is slow, heat the mixture to 60 °C until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with rapid stirring. Once the ice has melted, slowly add 30% aqueous NaOH until the pH of the solution is ~9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Eluent Preparation: Prepare a suitable eluent system. A good starting point for N-propylimidazole-2-carbaldehyde is a gradient of Hexane/Ethyl Acetate or DCM/Methanol. Crucially, add 0.5% triethylamine (Et₃N) to your prepared mobile phase solvents.
-
Column Packing: Pack a silica gel column with your initial, less polar eluent mixture.
-
Loading: Dissolve the crude product from Protocol 1 in a minimum amount of DCM and load it onto the column.
-
Elution: Begin eluting with the non-polar solvent system and gradually increase the polarity.
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified 1-propyl-1H-imidazole-2-carbaldehyde.[24]
References
-
Oza, V. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
J&K Scientific. Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Wikipedia. (2023). Duff reaction. Wikipedia. [Link]
-
Bollyn, M., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic-Chemistry.org. [Link]
-
American Chemical Society. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. [Link]
-
Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. [Link]
-
Grokipedia. Duff reaction. Grokipedia. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. Name-Reaction.com. [Link]
-
Wikipedia. (2023). Gattermann reaction. Wikipedia. [Link]
-
Unacademy. Gattermann Reaction. Unacademy. [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
ResearchGate. (2022). Microwave-Assisted, Metal-Free, Chemoselective N -Formylation of Amines. ResearchGate. [Link]
-
L.S.College, Muzaffarpur. (2020). Gattermann reaction. L.S.College. [Link]
-
ResearchGate. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
-
chemeurope.com. Duff reaction. chemeurope.com. [Link]
-
ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. [Link]
-
ResearchGate. The Vilsmeier Reaction of Non‐Aromatic Compounds. ResearchGate. [Link]
-
Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. [Link]
-
YouTube. (2019). Gatterman Reaction: formylation reaction!. YouTube. [Link]
-
SlideShare. (2016). Duff Reaction. SlideShare. [Link]
-
BYJU'S. Gattermann reaction examples. BYJU'S. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent. SCIRP. [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
- Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
ResearchGate. Vilsmeier(‐Haack) reaction. ResearchGate. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
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BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
-
J&K Scientific. Reimer-Tiemann Reaction. J&K Scientific LLC. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Organic-Chemistry.org. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6,7-dihydro-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and their utilization in the synthesis of some new heterocyclic compounds. Growing Science. [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. RSC Publishing. [Link]
-
QIAGEN. How can I remove imidazole from a protein sample?. QIAGEN. [Link]
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Technical Support Center: Purification of 1-Propyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the purification of 1-Propyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this valuable synthetic intermediate in high purity. The following sections are structured to address common challenges and provide robust, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound appears as a yellow or brown oil/solid after synthesis. What are the likely impurities?
A1: The discoloration typically indicates the presence of process-related impurities or degradation products. Common culprits include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could be the corresponding alcohol (1-Propyl-1H-imidazol-4-yl)methanol) if using an oxidation method.
-
Over-oxidation Product: The aldehyde functional group can be susceptible to oxidation, leading to the formation of 1-Propyl-1H-imidazole-4-carboxylic acid.
-
Polymeric Materials: Aldehydes can sometimes undergo self-condensation or polymerization, especially under acidic or basic conditions.
-
Residual Catalysts or Reagents: For instance, if manganese dioxide is used for oxidation, trace amounts might carry through.[1][2]
Q2: I am observing significant tailing of my compound during silica gel column chromatography. What is causing this and how can I resolve it?
A2: Tailing is a common issue when purifying basic compounds like imidazoles on acidic silica gel. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups of the stationary phase, leading to poor peak shape and inefficient separation. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a tertiary amine, such as triethylamine (0.1-1%), into your mobile phase.[3][4] This will neutralize the acidic sites on the silica gel.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can provide better separation for basic compounds.[3][5]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be a very effective method for final purification, especially for removing minor impurities and achieving high crystalline purity.[3][6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: My aldehyde seems to be degrading on the silica gel column. What are my options?
A4: Aldehyde degradation on silica gel can occur due to the acidic nature of the stationary phase, which can catalyze decomposition or polymerization.[4][7] Besides adding a basic modifier like triethylamine, consider:
-
Using a less acidic stationary phase like neutral alumina.
-
Minimizing the time on the column by using flash chromatography.
-
Employing an alternative purification method such as bisulfite extraction if applicable to your impurity profile.[7][8][9]
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
Column chromatography is a versatile method for purifying this compound from a mixture of impurities.[5]
Challenge: Co-elution of impurities with the desired product.
Solution Pathway:
-
Optimize the Mobile Phase: A common starting point for imidazole derivatives is an ethyl acetate/hexane solvent system.[3] Systematically vary the polarity. If separation is still poor, consider adding a more polar solvent like methanol in small increments.[4]
-
TLC Analysis is Key: Before committing to a large-scale column, run several Thin Layer Chromatography (TLC) plates with different solvent systems to find the optimal conditions for separation.[5] Aim for an Rf value of ~0.3 for your target compound to ensure good separation on the column.[4]
-
Consider Dry Loading: For improved band sharpness and better separation, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[3]
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Prepare a column with silica gel (or neutral alumina) in your chosen mobile phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, prepare a dry load as described above.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[3]
Data Summary Table:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% triethylamine) or Neutral Alumina | Mitigates tailing and potential degradation of the basic imidazole and sensitive aldehyde.[3][4] |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Good starting point for separating moderately polar compounds.[4] |
| Monitoring | TLC with UV visualization (254 nm) and/or a permanganate stain | Imidazole ring is UV active; aldehyde may be visible with a stain. |
Workflow Diagram:
Caption: Column Chromatography Workflow for Purification.
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for the final polishing of your product to obtain high purity material.[3]
Challenge: Finding a suitable solvent or the product "oiling out".
Solution Pathway:
-
Solvent Screening: The ideal solvent will dissolve this compound poorly at room temperature but well at its boiling point. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane).
-
Two-Solvent System: If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly. A common pair for imidazole derivatives is ethanol/water.[3]
-
Addressing "Oiling Out": This occurs when the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To resolve this, try reheating the solution and adding more of the "good" solvent, then cooling it more slowly. Seeding with a pure crystal can also induce proper crystallization.[3]
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow Diagram:
Sources
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- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Substituted Imidazole Aldehydes
Prepared by: Senior Application Scientist, Advanced Analytical Division
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted imidazole aldehydes. This guide is designed to provide expert insights and practical solutions to the unique and often complex challenges encountered during the characterization of this important class of heterocyclic compounds. We will move beyond simple procedural lists to explore the underlying chemical principles that govern their behavior, empowering you to troubleshoot effectively and interpret your data with confidence.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each problem is followed by an analysis of probable causes and a detailed, step-by-step guide to resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹H NMR spectrum is unexpectedly complex. I see more signals than expected, and my aldehyde proton peak (~9.5-10.5 ppm) is weak or absent. What is happening?
Probable Cause: This is the most common challenge and typically arises from the aldehyde group existing in equilibrium with its hydrated form, a geminal-diol (gem-diol). This equilibrium is highly sensitive to the solvent, pH, and the electronic properties of the imidazole ring.[1][2] The presence of prototropic tautomerism in the imidazole ring can further complicate the spectra.[3]
Detailed Solution:
-
Identify the Hydrate: The gem-diol form will show a characteristic proton signal between 5.5 and 7.0 ppm, often a singlet or a doublet depending on coupling, corresponding to the C-H of the diol. The adjacent carbon in the ¹³C NMR spectrum will shift dramatically upfield from the aldehyde carbonyl (~180-190 ppm) to the hydrated carbon signal (~80-90 ppm).[2][3]
-
Solvent Selection is Critical:
-
Aprotic Solvents: To favor the aldehyde form, use dry, aprotic solvents like DMSO-d₆ or Acetone-d₆.[2][3] These solvents cannot participate in hydrogen bonding to stabilize the hydrate.
-
Protic Solvents: Solvents like D₂O or CD₃OD will favor the hydrate/hemiacetal form.[1] In fact, studies have shown that imidazole-2-carboxaldehyde exists predominantly as the stable hydrate form in aqueous solutions, especially under neutral to acidic conditions.[2]
-
-
Control the pH: The aldehyde-hydrate equilibrium is pH-dependent. For imidazole-2-carboxaldehyde, the hydrate form is the main species at pH < 6, while the aldehyde form dominates at pH > 9. You can adjust the pH of your D₂O sample with minute quantities of NaOD or DCl to shift the equilibrium and identify the species.
-
Use 2D NMR: A ¹H-¹³C HSQC or HMBC experiment can be invaluable. It will correlate the aldehyde proton (~9.6 ppm) with the aldehyde carbon (~185 ppm) and the gem-diol proton (~6.0 ppm) with the hydrated carbon (~85 ppm), confirming the presence of both species.
Troubleshooting Workflow: Complex NMR Spectra
This decision tree outlines a systematic approach to diagnosing and resolving complex NMR spectra for imidazole aldehydes.
Sources
- 1. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 1-Propyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support guide for 1-Propyl-1H-imidazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage. Here, we address common challenges and provide scientifically grounded solutions to prevent its degradation.
Troubleshooting Guide: Common Storage Issues
This section directly tackles problems you might encounter with stored this compound, providing explanations and actionable solutions.
Issue 1: The compound has changed color (e.g., from off-white to yellow or brown).
-
Question: My previously off-white solid of this compound has developed a yellow or brown tint. What is causing this, and is the material still usable?
-
Answer: A color change is a primary indicator of chemical degradation. For aldehyde-containing compounds like this one, discoloration often points to two main culprits: oxidation and polymerization.
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of atmospheric oxygen.[1][2][3] This process can be accelerated by light and elevated temperatures, leading to the formation of the corresponding carboxylic acid (1-Propyl-1H-imidazole-4-carboxylic acid) and other colored impurities. The imidazole ring itself is generally resistant to oxidation but can be degraded by strong oxidizing agents.[4]
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by trace impurities or exposure to light and air.[5][6][7] These reactions form larger, often colored, oligomeric or polymeric materials.
Is it usable? The usability of the discolored compound depends on the extent of degradation and the sensitivity of your application. For high-purity applications, such as in drug development, the material should be re-analyzed (e.g., by HPLC, NMR) to determine its purity. If significant impurities are detected, purification or disposal is recommended. For less sensitive screening assays, it might still be usable, but be aware that the effective concentration of the active compound is reduced.
-
Issue 2: The physical state of the compound has changed (e.g., clumping, becoming oily, or solidifying).
-
Question: My sample of this compound, which was a free-flowing powder, has now clumped together or appears oily. What happened?
-
Answer: Changes in the physical state are also strong indicators of degradation.
-
Hygroscopicity and Hydrolysis: While not the primary degradation pathway, the compound may absorb atmospheric moisture. This can lead to clumping and, in the presence of acidic or basic impurities, could facilitate hydrolysis or other reactions.
-
Polymerization: As mentioned, aldehydes can polymerize.[5][6] The initial stages of polymerization can result in a sticky or oily consistency as oligomers form. Over time, this can lead to the formation of a hard, solid mass.
-
Low Purity: If the initial material had residual solvents or impurities, these could contribute to changes in its physical state over time, especially with temperature fluctuations.
Solution: To prevent this, it is crucial to store the compound in a desiccated environment and under an inert atmosphere.[8][9] If clumping has occurred, gently breaking up the clumps in a dry environment (like a glove box) may be possible, but the material's purity should be verified before use.
-
Issue 3: Inconsistent experimental results using a previously reliable batch of the compound.
-
Question: I am getting inconsistent or unexpected results in my experiments using a batch of this compound that has been in storage for a while. Could this be a storage issue?
-
Answer: Absolutely. Inconsistent results are a classic symptom of compound degradation. The formation of impurities, such as the carboxylic acid from oxidation or various oligomers, means that the concentration of the active aldehyde is lower than calculated. Furthermore, these new impurities could have their own biological or chemical activities, potentially interfering with your assay or synthesis.
Root Cause Analysis and Solution:
-
Verify Purity: Immediately analyze the purity of your stored compound using a suitable analytical method (e.g., HPLC, LC-MS). Compare this to the certificate of analysis of the fresh compound.
-
Review Storage Conditions: Check your storage logs. Was the compound exposed to air, light, or temperature fluctuations? Was the container seal compromised?
-
Implement a Fresh Stock Policy: For critical experiments, it is always best practice to use a fresh, unopened vial of the compound or one that has been stored under optimal conditions for a short period.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | Reduces the rate of chemical reactions, including oxidation and polymerization.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[8][9][12] |
| Light | Amber vial or stored in the dark | Prevents light-induced (photolytic) degradation and polymerization.[3][10][13] |
| Moisture | Tightly sealed container, preferably in a desiccator | Minimizes water absorption, which can cause clumping and facilitate degradative reactions.[14] |
-
Q2: How should I handle the compound when aliquoting or weighing it out for an experiment?
-
A2: To maintain the integrity of the bulk material, handling should be done swiftly and with care to minimize environmental exposure.
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[15]
-
If possible, handle the compound in an inert atmosphere glove box or use a nitrogen/argon-flushed bag.[12]
-
If a glove box is not available, open the container for the shortest time possible in a well-ventilated area with low humidity.
-
After removing the desired amount, flush the container headspace with an inert gas (e.g., argon or nitrogen) before tightly resealing.
-
Wrap the cap with parafilm for an extra seal against air and moisture intrusion.[8]
-
-
Degradation Mechanisms
-
Q3: What are the primary chemical reactions that cause the degradation of this compound?
-
A3: The two primary degradation pathways are oxidation and polymerization .
-
Oxidation: The aldehyde functional group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This reaction is often initiated by atmospheric oxygen and can be catalyzed by light or trace metal impurities. The imidazole ring itself is relatively stable but can undergo oxidation under harsh conditions.[4][16]
-
Polymerization: Aldehydes can undergo acid- or base-catalyzed aldol condensation or other polymerization reactions to form oligomers and polymers.[6][7][17] This is often observed as the material becoming sticky, oily, or solidifying over time.
-
-
-
Q4: Can you illustrate these degradation pathways?
-
A4: Certainly. The diagram below shows the main degradation routes for this compound.
-
Caption: Primary degradation pathways for this compound.
Protocol for Long-Term Storage
-
Q5: What is the step-by-step protocol for preparing a new bottle of this compound for long-term storage?
-
A5: This protocol ensures the compound is stored under optimal conditions from the moment it is received.
-
Caption: Workflow for optimal long-term storage of the compound.
References
- Chemical Storage Guidelines. (n.d.). Environmental Health & Safety, University of Nevada, Reno.
-
Fridrich, D., Tichý, M., et al. (2014). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. ResearchGate. Retrieved from [Link]
-
Richter, P. (2017). Why do aldehydes polymerize faster in the cold? Chemistry Stack Exchange. Retrieved from [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]
- Safety Data Sheet - Imidazole. (2018). Thermo Fisher Scientific.
-
How do you store chemicals in inert gas? (2025). Sciencemadness.org. Retrieved from [Link]
-
Wang, S., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. National Institutes of Health. Retrieved from [Link]
-
Derqaoui, L., et al. (2019). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing. Retrieved from [Link]
-
Unit 4 imidazole. (n.d.). Slideshare. Retrieved from [Link]
- The Effect of Temperature and Heating Time on the Formation of Alpha, Beta Unsaturated Hydroxyaldehydes in Various Vegetable Oil. (n.d.). University of Massachusetts Amherst. Retrieved from a relevant university research repository.
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Formaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
- Safety Data Sheet - Imidazole-4-carboxaldehyde. (2025). Acros Organics.
-
Vanderhaegen, B., et al. (2018). Total aldehydes as a function of temperature, vibrations and time. ResearchGate. Retrieved from [Link]
-
da Silva, A. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]
-
Aldehyde condensation polymer. (2025). Britannica. Retrieved from [Link]
- Imidazole Safety Data Sheet. (2024). Elemental Microanalysis.
-
Chemical Segregation and Storage. (n.d.). University of Southern California Environmental Health & Safety. Retrieved from [Link]
- Hayashi, K., et al. (n.d.). Radiation-Induced Polymerization of Aldehydes and Ketones.INIS-IAEA. Retrieved from a relevant nuclear science repository.
- Safety Data Sheet - Imidazole. (2025). Sigma-Aldrich.
-
Liu, X., et al. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. PubMed. Retrieved from [Link]
-
Liu, X., et al. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. ResearchGate. Retrieved from [Link]
- Addition Polymers of Aldehydes. (n.d.). Controlled Radical Polymerization. Retrieved from a relevant polymer chemistry resource.
- Safety Data Sheet - Imidazole-2-carboxaldehyde. (n.d.). TCI Chemicals.
- Material Safety Data Sheet - 1H-imidazole-4-carbaldehyde. (2015). Capot Chemical.
- Safety Data Sheet - Imidazole. (n.d.). Carl ROTH.
- Safety Data Sheet - 1H-Imidazole-2-carbaldehyde. (2009). Fisher Scientific.
- Safety Data Sheet - 1-Methyl-1H-imidazole-4-carbaldehyde. (2025). Fisher Scientific.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Retrieved from [Link]
-
1H-Imidazole-4-carbaldehyde. (2025). Chemsrc. Retrieved from [Link]
-
1-Propyl-1H-imidazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Sharma, G., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Wiley Online Library. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 1-Propyl-1H-imidazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. 1-Propyl-1H-imidazole-4-carbaldehyde, a substituted imidazole, represents a class of molecules with significant interest due to the prevalence of the imidazole motif in biologically active compounds. This guide provides an in-depth analysis of its characterization using one-dimensional Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, compares this cornerstone technique with other analytical methods, and furnishes the procedural rationale essential for robust and reproducible results.
The Foundational Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy remains the preeminent technique for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a molecule like this compound, 1H NMR allows us to:
-
Identify and count distinct proton environments: From the alkyl chain to the heterocyclic ring and the aldehyde functional group.
-
Probe the electronic environment of each proton: The chemical shift (δ) of a proton is highly sensitive to shielding and deshielding effects caused by neighboring atoms and functional groups.[3][4]
-
Determine proton connectivity: Spin-spin coupling patterns (multiplicity) reveal which protons are adjacent to one another, allowing for the piecing together of the molecular puzzle.[2]
This guide will dissect the 1H NMR spectrum of this compound, providing a predictive analysis grounded in fundamental principles and comparing its utility against other common spectroscopic methods.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
The quality of an NMR spectrum is directly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound. The use of a sufficient quantity of material is crucial to achieve a good signal-to-noise ratio without requiring an excessive number of scans.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), inside a clean, dry NMR tube.
-
Rationale: Deuterated solvents are essential because they are "invisible" in 1H NMR, preventing the intense signals from solvent protons from overwhelming the much weaker signals from the analyte.[5]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, providing a universal reference point for chemical shifts.[2][4]
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent magnetic field distortions that can broaden spectral lines.
-
-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This process is critical for obtaining sharp, well-resolved peaks.
-
Set the acquisition parameters:
-
Pulse Angle: 45°. A smaller pulse angle (less than 90°) allows for a shorter relaxation delay between scans, reducing the total experiment time without saturating the signals.[6]
-
Spectral Width: 0-12 ppm. This range covers the vast majority of proton chemical shifts in organic molecules.[3]
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64. The final number will depend on the sample concentration.
-
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative ratio of protons contributing to each signal.[2]
-
Workflow Diagram
Caption: Standard workflow for 1H NMR sample preparation, data acquisition, and processing.
Spectral Analysis: Decoding the Structure
The structure of this compound contains five distinct proton environments, which will give rise to five signals in the 1H NMR spectrum.
Caption: Structure of this compound with proton labels.
Predicted 1H NMR Data
| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift | Predicted Multiplicity | Rationale for Multiplicity (N+1 Rule) |
| H-a (CHO) | 1H | 9.7 – 10.0 | Highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of the oxygen atom.[3][7][8] | Singlet (s) | No adjacent protons (N=0). |
| H-b (Im-H2) | 1H | 7.8 – 8.0 | Aromatic proton positioned between two electronegative nitrogen atoms, leading to significant deshielding.[9][10] | Singlet (s) | No adjacent protons; long-range coupling to H-c is typically very small or unresolved. |
| H-c (Im-H5) | 1H | 7.5 – 7.7 | Aromatic proton adjacent to the aldehyde group and one nitrogen atom. Less deshielded than H-b.[9][10] | Singlet (s) | No adjacent protons; long-range coupling to H-b is typically very small or unresolved. |
| H-d (α-CH2) | 2H | 4.0 – 4.3 | Methylene protons attached directly to the imidazole ring nitrogen, causing strong deshielding.[3][7] | Triplet (t) | Adjacent to the β-CH2 group (N=2 protons). |
| H-e (β-CH2) | 2H | 1.8 – 2.0 | Aliphatic methylene protons, deshielded by proximity to the imidazole ring but less so than the α-protons. | Sextet or Multiplet (m) | Coupled to both the α-CH2 (2 protons) and γ-CH3 (3 protons) groups (N=5). |
| H-f (γ-CH3) | 3H | 0.9 – 1.0 | Typical terminal alkyl methyl group, located furthest from deshielding groups, thus appearing most upfield.[4] | Triplet (t) | Adjacent to the β-CH2 group (N=2 protons). |
Spin-Spin Coupling Visualization
The connectivity of the propyl group can be visualized through its coupling network.
Caption: Spin-spin coupling relationships within the N-propyl group.
Comparison with Alternative Analytical Techniques
While 1H NMR is exceptionally powerful, a comprehensive structural confirmation often relies on a combination of techniques. Each method provides a different piece of the structural puzzle.[11]
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| 1H NMR Spectroscopy | Detailed proton environments, connectivity (J-coupling), and stoichiometry (integration). | Unparalleled detail on H-framework; non-destructive. | Requires soluble sample; can be complex for large molecules. |
| 13C NMR Spectroscopy | Number of unique carbon environments, types of carbons (sp, sp2, sp3). Confirms 7 unique carbons (3 alkyl, 3 imidazole, 1 carbonyl). | Directly probes the carbon skeleton; complements 1H NMR. | Much lower sensitivity than 1H NMR; longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight (confirms formula C7H10N2O, MW=138.17) and fragmentation patterns. | Extremely high sensitivity; provides molecular formula. | Provides little to no information on atom connectivity; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. Expect strong C=O stretch (~1680 cm⁻¹), C=N/C=C stretches in the ring (~1500-1600 cm⁻¹), and C-H stretches. | Fast, simple, and excellent for functional group identification.[11] | Provides a "fingerprint" but no detailed structural map; ambiguous for complex molecules. |
| 2D NMR (COSY, HSQC, HMBC) | Definitive atom-to-atom correlations. COSY would show d-e and e-f correlations. HSQC would link each proton to its attached carbon. HMBC would show long-range H-C correlations, confirming the propyl-imidazole and imidazole-aldehyde links. | Resolves spectral overlap and provides unambiguous proof of connectivity.[12] | Requires significantly more instrument time and expertise in data interpretation. |
In practice, 1H NMR provides the primary framework, 13C NMR confirms the carbon backbone, MS verifies the molecular formula, and IR confirms key functional groups. For a molecule of this complexity, 1D 1H NMR, coupled with MS, is often sufficient for confident identification.
Conclusion
1H NMR spectroscopy is an indispensable tool for the analysis of this compound. A systematic approach, from careful sample preparation to a detailed analysis of chemical shifts, integrals, and coupling constants, allows for a complete and unambiguous assignment of the proton signals. When compared with other spectroscopic techniques, 1H NMR offers an unmatched level of detail regarding the hydrogen framework of the molecule. By understanding the principles behind the data and integrating insights from complementary methods, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and development.
References
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
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ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR?. Retrieved from [Link]
- Marzilli, L. G., et al. (1995). Use of 13C-1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 34(14), 3856–3861.
-
Marzilli, L. G., et al. (1995). Use of 13C-1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. Retrieved from [Link]
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Bio-protocol. (2020). 1H-NMR Measurements. Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Marzilli, L. G., et al. (1994). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H-13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 33(20), 4641–4642.
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ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Retrieved from [Link]
- Claramunt, R. M., et al. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Magnetic Resonance in Chemistry, 55(1), 58-64.
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ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. Retrieved from [Link]
-
SpectraBase. (n.d.). Imidazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
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Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]
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ResearchGate. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt. Retrieved from [Link]
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Michigan State University Chemistry Department. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
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ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]
-
Gselman, P., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. ACS Publications. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]
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Quora. (2025, January 8). What are some alternatives to NMR spectroscopy to study protein structures?. Retrieved from [Link]
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YouTube. (2020, January 30). H-NMR Predicting Molecular Structure Using Formula + Graph. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Imidazole-4-carboxaldehyde. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry of 1-Propyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical comparison of mass spectrometry-based approaches for the characterization of 1-Propyl-1H-imidazole-4-carbaldehyde. In the absence of directly published experimental spectra for this specific molecule, we present a predictive analysis of its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This analysis is grounded in established fragmentation principles and supported by experimental data from closely related imidazole derivatives. We will explore the causal relationships behind expected fragmentation pathways, offer a standardized protocol for its analysis, and compare the utility of different mass spectrometry techniques for its identification and quantification. This guide is intended to serve as a valuable resource for researchers in drug development and organic chemistry who are working with substituted imidazole compounds.
Introduction: The Significance of this compound
This compound (C7H10N2O, MW: 138.17) is a member of the substituted imidazole class of heterocyclic compounds. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The imidazole scaffold is a key component in many pharmaceuticals, acting as a versatile building block for synthesizing compounds with desired therapeutic properties.[1][2] Accurate and reliable analytical methods are therefore crucial for the identification, characterization, and quantification of novel imidazole derivatives like this compound during the drug discovery and development process. Mass spectrometry stands out as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide structural information.
Fundamentals of Mass Spectrometry for Imidazole Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation of the molecule, providing a detailed "fingerprint" that is highly useful for structural elucidation and library matching. The molecular ion peak (M+•) may sometimes be weak or absent for molecules prone to fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique where ions are generated from a solution by creating a fine spray of charged droplets. ESI is particularly well-suited for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of a compound.[3][4] Further structural information can be obtained by inducing fragmentation in the gas phase through tandem mass spectrometry (MS/MS).
The stability of the imidazole ring often leads to characteristic fragmentation patterns, with cleavage of substituents from the ring being a common pathway.[5]
Predicted Mass Spectral Data and Fragmentation Analysis
Predicted Electron Ionization (EI) Mass Spectrum
Under EI conditions, we anticipate significant fragmentation of this compound. The molecular formula is C7H10N2O, and the molecular weight is 138.17 g/mol .
Key Predicted Fragments:
| m/z | Proposed Fragment | Lost Neutral Fragment | Fragmentation Pathway |
| 138 | [C7H10N2O]+• | - | Molecular Ion |
| 137 | [C7H9N2O]+ | H• | Loss of a hydrogen radical from the aldehyde |
| 110 | [C6H8N2]+• | CO | Loss of carbon monoxide from the aldehyde |
| 95 | [C4H5N2O]+ | C3H7• | Loss of the propyl radical (alpha-cleavage) |
| 68 | [C3H4N2]+• | C4H6O | Cleavage of the propyl and formyl groups |
| 43 | [C3H7]+ | C4H3N2O• | Propyl cation |
Rationale for Fragmentation:
-
Molecular Ion (m/z 138): The presence of the relatively stable imidazole ring suggests that the molecular ion peak should be observable.
-
Loss of H• (m/z 137): Aldehydes commonly lose a hydrogen radical from the carbonyl group.[6]
-
Loss of CO (m/z 110): A characteristic fragmentation of aldehydes is the loss of a neutral carbon monoxide molecule.[6]
-
Loss of Propyl Radical (m/z 95): Alpha-cleavage next to the imidazole ring, leading to the loss of the C3H7• radical, is a highly probable event. The resulting ion would be stabilized by the aromaticity of the imidazole ring.
-
Propyl Cation (m/z 43): Formation of the propyl cation is also a likely fragmentation pathway for alkanes and alkyl-substituted compounds.[7]
Below is a DOT script visualizing the predicted EI fragmentation pathway.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 3. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
A Comparative Spectroscopic Guide to 1-Propyl-1H-imidazole-4-carbaldehyde: An FT-IR Analysis
For researchers and professionals in drug development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 1-Propyl-1H-imidazole-4-carbaldehyde is one such molecule of interest, blending the versatile imidazole core with an aldehyde functional group critical for further synthetic transformations. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FT-IR) spectrum, offering a robust framework for its identification and characterization.
In the absence of a publicly available, experimentally verified FT-IR spectrum for this compound, this guide employs a comparative methodology. We will dissect the FT-IR spectrum of the parent compound, 1H-imidazole-4-carbaldehyde , and systematically evaluate the expected vibrational contributions of the N-propyl substituent. This approach, grounded in the principles of vibrational spectroscopy and supported by data from analogous structures, provides a predictive and reliable analytical standard.
Core Spectral Features: A Comparative Breakdown
The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its functional groups. For this compound, the key regions of interest are the C-H stretching region, the carbonyl (C=O) stretching region, and the fingerprint region containing vibrations of the imidazole ring and C-N bonds.
The Carbonyl (C=O) Stretch: A Definitive Marker
The most prominent and diagnostically useful peak in the spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. For 1H-imidazole-4-carbaldehyde , this peak is typically observed around 1680-1660 cm⁻¹ . The conjugation of the aldehyde with the imidazole ring system slightly lowers this frequency from that of a simple aliphatic aldehyde. The introduction of the N-propyl group is not expected to significantly shift this C=O frequency, as it is not directly conjugated with the carbonyl group. Therefore, a strong, sharp peak in this region is a primary indicator of the target structure.
The Imidazole Ring: Vibrational Signatures
The imidazole ring itself gives rise to a series of characteristic absorptions:
-
C=N and C=C Stretching: These vibrations within the heterocyclic ring typically appear in the 1600-1450 cm⁻¹ region. For imidazole derivatives, bands can be seen around 1599 cm⁻¹ and 1489 cm⁻¹.[1] These peaks are expected to be present in the spectrum of the N-propylated derivative.
-
Ring C-H Stretching: The aromatic C-H stretching vibrations of the imidazole ring are expected above 3000 cm⁻¹ , often seen as weaker bands. A peak around 3053 cm⁻¹ is characteristic of this vibration in some imidazole compounds.[1]
-
Absence of N-H Stretch: A critical point of comparison with the parent compound, 1H-imidazole-4-carbaldehyde, is the absence of a broad N-H stretching band in the 3400-3200 cm⁻¹ region. The substitution of the proton at the N1 position with a propyl group means this feature will be absent, providing a clear point of differentiation.
The N-Propyl Group: Aliphatic Contributions
The introduction of the 1-propyl group will introduce characteristic aliphatic C-H stretching and bending vibrations:
-
C-H Stretching: Expect to see sharp to medium intensity peaks in the 2960-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the propyl chain.
-
C-H Bending: The scissoring and rocking vibrations of the CH₂ and CH₃ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ and 1380 cm⁻¹ .
Predictive FT-IR Data Summary
The following table summarizes the expected key FT-IR absorption bands for this compound, with comparative data from the parent compound, 1H-imidazole-4-carbaldehyde.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 1H-imidazole-4-carbaldehyde[2] | Intensity & Remarks |
| Imidazole Ring C-H Stretch | ~3100 - 3050 | ~3115 | Weak to Medium |
| Aliphatic (Propyl) C-H Stretch | ~2960, ~2870 | N/A | Medium to Strong, Sharp |
| Aldehyde C=O Stretch | ~1670 | ~1668 | Strong, Sharp |
| Imidazole Ring C=N/C=C Stretch | ~1590, ~1490 | ~1585, ~1480 | Medium to Strong |
| Propyl CH₂/CH₃ Bending | ~1465, ~1380 | N/A | Medium |
| Imidazole Ring Bending/Vibrations | Multiple bands in fingerprint region | Multiple bands in fingerprint region | Medium to Weak |
| N-H Stretch | Absent | ~3250 (broad) | N/A |
Visualizing Molecular Vibrations
To better understand the relationship between the molecular structure and its vibrational modes, the following diagram illustrates the key functional groups responsible for the primary FT-IR signals.
Caption: Key vibrational modes of this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To experimentally verify the predicted spectrum, the following protocol for acquiring data from a solid sample using the Potassium Bromide (KBr) pellet method is recommended. This technique is a gold standard for its reliability and the high quality of the resulting spectra.
Objective: To obtain a transmission FT-IR spectrum of a solid organic compound.
Materials:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27)[2]
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
-
Sample: this compound (1-2 mg)
Methodology:
-
Preparation of KBr: Gently grind approximately 200 mg of dry FT-IR grade KBr in the agate mortar to a fine, consistent powder. This step is crucial to minimize scattering effects.
-
Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and its soft, crystalline nature allows it to form a transparent sheet under pressure.
-
-
Sample Mixing: Add 1-2 mg of the sample to the ground KBr in the mortar. Grind the mixture thoroughly for 2-3 minutes until the sample is homogeneously dispersed.
-
Rationale: Homogeneous dispersion is essential for obtaining a representative spectrum and avoiding peak distortions from sample aggregation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr/sample mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes.
-
Rationale: The pressure causes the KBr to flow and form a solid, semi-transparent pellet, trapping the analyte in the KBr matrix.
-
-
Spectrum Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for most qualitative analyses.
-
-
Data Analysis: Process the resulting spectrum by performing a baseline correction and peak picking to identify the key absorption frequencies. Compare the experimental spectrum with the predicted values in the table above.
The following workflow diagram illustrates the KBr pellet preparation and analysis process.
Caption: Workflow for FT-IR analysis via the KBr pellet method.
Conclusion
This guide establishes a detailed predictive framework for the FT-IR analysis of this compound. By leveraging comparative data from the well-characterized parent molecule, 1H-imidazole-4-carbaldehyde, and understanding the fundamental contributions of the N-propyl substituent, researchers can confidently identify and characterize this compound. The key diagnostic markers include a strong carbonyl absorption around 1670 cm⁻¹, the appearance of aliphatic C-H stretches near 2960 cm⁻¹, and the conspicuous absence of the N-H stretch found in its unsubstituted counterpart. The provided experimental protocol ensures that high-quality, verifiable data can be obtained to confirm these analytical predictions.
References
-
PubChem. Imidazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]
-
Tomi, I. H. R., et al. (2015). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
Sources
A Comparative Study of Imidazole-4-carbaldehyde and Pyrazole-4-carbaldehyde Reactivity: A Guide for Synthetic and Medicinal Chemists
Introduction: Two Isomers, Two Personalities
In the landscape of heterocyclic chemistry, imidazole and pyrazole stand as foundational pillars, offering unique scaffolds for the development of pharmaceuticals and functional materials. As structural isomers (C₃H₄N₂), their primary distinction lies in the arrangement of their nitrogen atoms: a 1,3-relationship in imidazole versus a 1,2-juxtaposition in pyrazole. This seemingly subtle difference imparts distinct electronic properties, profoundly influencing their reactivity and that of their derivatives.[1] This guide provides an in-depth comparative analysis of the reactivity of two key building blocks derived from these heterocycles: imidazole-4-carbaldehyde and pyrazole-4-carbaldehyde.
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It delves into the causality behind their chemical behavior, supported by experimental protocols and theoretical insights, to empower chemists in making informed decisions for their synthetic strategies. Both scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Understanding the nuanced reactivity of their formyl derivatives is therefore paramount for leveraging their full potential.
Structural and Electronic Properties: The Root of Divergent Reactivity
The divergent reactivity of imidazole-4-carbaldehyde and pyrazole-4-carbaldehyde originates from the electronic distribution within their parent heterocyclic rings.
-
Imidazole: The 1,3-arrangement of nitrogen atoms creates a unique electronic environment. One nitrogen atom is "pyrrole-like" (donating its lone pair to the aromatic system), while the other is "pyridine-like" (with its lone pair in an sp² orbital in the plane of the ring).[2] This configuration results in imidazole being more basic and possessing a larger dipole moment than pyrazole.[1] The C4 and C5 positions are comparatively electron-rich, while the C2 position is electron-deficient.[3]
-
Pyrazole: With two adjacent nitrogen atoms, pyrazole also has one "pyrrole-like" and one "pyridine-like" nitrogen. However, the proximity of the two electronegative nitrogen atoms leads to a generally more electron-deficient ring system compared to imidazole. Electrophilic substitution typically occurs at the C4 position.[2]
This electronic disparity directly impacts the aldehyde functionality. The imidazole ring, being a better overall electron donor than the pyrazole ring, is expected to decrease the electrophilicity of the aldehyde's carbonyl carbon to a greater extent. Conversely, the more electron-withdrawing nature of the pyrazole ring should render its attached aldehyde more susceptible to nucleophilic attack.
Workflow: From Structural Isomerism to Predicted Reactivity
Caption: Logical flow from ring structure to predicted aldehyde reactivity.
Comparative Reactivity in Key Transformations
The aldehyde group is a versatile functional handle, participating in a myriad of reactions. The choice between imidazole-4-carbaldehyde and pyrazole-4-carbaldehyde can be critical for reaction efficiency and outcome.
Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. Computational studies on related pyridine- and imidazole-carboxaldehydes have shown that the electron-withdrawing nature of the heterocyclic ring significantly influences the susceptibility of the aldehyde to nucleophilic attack.[4] In alkaline media, pyridine-carboxaldehydes were found to be highly reactive, while imidazole derivatives were predominantly observed in their aldehyde form, indicating lower reactivity towards hydration.[4]
By analogy, pyrazole-4-carbaldehyde, with its more electron-deficient ring, is expected to undergo nucleophilic addition reactions (e.g., formation of hydrates, cyanohydrins, or hemiacetals) more readily than imidazole-4-carbaldehyde. The increased positive partial charge on the carbonyl carbon of pyrazole-4-carbaldehyde makes it a harder electrophile and thus a better target for nucleophiles.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation.[5] The reaction rate is highly dependent on the electrophilicity of the aldehyde. Given the electronic properties discussed, pyrazole-4-carbaldehyde is anticipated to be the more reactive partner in Knoevenagel condensations.
Experimental Data Summary: Knoevenagel Condensation
While direct kinetic comparison is scarce in the literature, representative yields for Knoevenagel condensations with pyrazole-4-carbaldehydes are consistently high, often achieved under mild conditions.
| Aldehyde Substrate | Active Methylene | Catalyst | Conditions | Yield | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | EtOH:H₂O (1:1), Reflux, 3 min | 95% | [6][7] |
| 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | EtOH:H₂O (1:1), Reflux, 5 min | 94% | [6][7] |
| 3,4-diethyl-1H-pyrrole-2-carbaldehyde (for analogy) | Malononitrile | GaCl₃ | Solvent-free, RT, 5-10 min | 95% | [5] |
Olefination Reactions: The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide, is another reaction sensitive to the electrophilicity of the carbonyl component.[8] Less reactive aldehydes may require more reactive (less stable) ylides or harsher conditions to proceed efficiently. Therefore, pyrazole-4-carbaldehyde is expected to be a superior substrate for the Wittig reaction compared to its imidazole counterpart , especially when using stabilized ylides.
Experimental Protocols
To provide a practical context, detailed, self-validating protocols for the synthesis of these aldehydes and a key subsequent reaction are provided below.
Protocol 1: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocycles and is particularly effective for producing pyrazole-4-carbaldehydes from hydrazone precursors.[1][9]
Rationale: This multi-step, one-pot process involves the formation of a hydrazone, which then undergoes electrophilic attack by the Vilsmeier reagent (a chloroiminium ion). Subsequent cyclization and hydrolysis yield the desired 4-formyl pyrazole. The use of anhydrous DMF is critical, as moisture will quench the Vilsmeier reagent.[4]
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of a substituted acetophenone (10 mmol) in absolute ethanol (30 mL), add the corresponding hydrazine (e.g., phenylhydrazine, 12 mmol).
-
Add two drops of concentrated HCl as a catalyst.
-
Reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature. The solid hydrazone that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
-
Vilsmeier Reagent Preparation and Cyclization:
-
In a separate flask, add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to an ice-cold, stirred solution of anhydrous N,N-dimethylformamide (DMF, 4 mL).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the dried hydrazone (1.0 mmol) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to yield the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[4]
-
Workflow: Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
Caption: General workflow for the Vilsmeier-Haack synthesis.
Protocol 2: Synthesis of Imidazole-4-carbaldehyde via Oxidation
A common route to imidazole-4-carbaldehyde involves the oxidation of the corresponding alcohol, 4-(hydroxymethyl)imidazole.[6]
Rationale: This method leverages the selective oxidation of a primary alcohol to an aldehyde. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this transformation, particularly for allylic and benzylic-type alcohols, including those adjacent to heterocyclic rings. The choice of solvent and reaction temperature is crucial for achieving high yield and preventing over-oxidation to the carboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve 4-(hydroxymethyl)imidazole (0.25 mol) in methanol (250 g) in a 500 mL reaction vessel equipped with a stirrer and thermometer.
-
Add activated manganese dioxide (MnO₂, 1.43 mol) to the solution.
-
-
Oxidation:
-
Heat the reaction mixture to 40 °C and stir vigorously for 6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to 25 °C.
-
Remove the manganese dioxide by filtration through a pad of celite.
-
Wash the filtered solid twice with methanol (50 g portions).
-
Combine the filtrate and washings.
-
Remove the methanol under reduced pressure (e.g., at 45 °C, 250 mmHg) to concentrate the product.
-
-
Purification:
-
Cool the resulting slurry to 20 °C to induce crystallization.
-
Filter the precipitated crystals and dry them under vacuum to yield 1H-imidazole-4-carbaldehyde. Purity can be assessed by HPLC.[6]
-
Protocol 3: Knoevenagel Condensation of Pyrazole-4-carbaldehyde
This protocol describes a green, efficient method for the Knoevenagel condensation using an aqueous solvent system.[6][7]
Rationale: This procedure utilizes ammonium carbonate as a mild, inexpensive, and environmentally benign catalyst. The use of a water-ethanol mixture as the solvent facilitates the dissolution of both the polar catalyst and the organic substrates while allowing for easy product precipitation upon cooling. This method avoids hazardous organic solvents and simplifies work-up.[6]
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde derivative (1 mmol) and malononitrile (1 mmol).
-
Add a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
-
Catalysis and Reaction:
-
Add ammonium carbonate (20 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir. Reaction times are typically short (3-20 minutes).[6]
-
Monitor the reaction progress by TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and dry to obtain the pure 2-(1H-pyrazol-4-ylmethylene)malononitrile derivative. Further purification is often not necessary.[6][7]
-
Conclusion and Outlook
The structural isomerism of imidazole and pyrazole imparts distinct electronic characteristics that directly govern the reactivity of their 4-carbaldehyde derivatives. The more electron-donating nature of the imidazole ring deactivates the aldehyde towards nucleophilic attack, whereas the electron-withdrawing character of the pyrazole ring enhances its aldehyde's electrophilicity.
Key Takeaways for the Synthetic Chemist:
-
For reactions requiring a highly electrophilic aldehyde (e.g., Knoevenagel, Wittig with stabilized ylides, Michael additions), pyrazole-4-carbaldehyde is the substrate of choice. It will generally react faster and under milder conditions.
-
For reactions where the aldehyde might be too reactive or where modulation of the ring's basicity is important, imidazole-4-carbaldehyde provides a valuable alternative. Its reduced reactivity may allow for selective transformations in multifunctional molecules.
-
Synthesis Strategy: The Vilsmeier-Haack reaction remains a robust and high-yielding method for a wide variety of substituted pyrazole-4-carbaldehydes. For imidazole-4-carbaldehydes, oxidation of the corresponding methyl alcohol is a common and effective strategy.
By understanding the fundamental electronic differences outlined in this guide, researchers can strategically select the appropriate heterocyclic aldehyde to optimize their synthetic routes, leading to improved yields, shorter reaction times, and greater success in the development of novel chemical entities.
References
- Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., Thore, S. N., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes. Journal of Chemical and Pharmaceutical Research, 9(3), 200-205.
-
Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Available at: [Link]
-
Valadbeigi, Y., et al. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistrySelect, 5(3), 1035-1043. Available at: [Link]
-
Li, X., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 875-885. Available at: [Link]
-
Jooken, E. (2017). Is imidazole more reactive toward electrophilic substitution than pyrazole or not? Quora. Available at: [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]
-
Knoevenagel Condensation. Wikipedia. Available at: [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Wittig Reaction. Wikipedia. Available at: [Link]
-
The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of Missouri-St. Louis. Available at: [Link]
Sources
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- 2. mdpi.org [mdpi.org]
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- 4. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 8. Computational evaluation of an Ag (I)-N-heterocyclic carbene complex as a novel gas scavanger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Purity Assessment of Synthesized 1-Propyl-1H-imidazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 1-Propyl-1H-imidazole-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its purity can significantly impact the yield and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in scientific principles and field-proven insights.
The Analytical Challenge: Separating Structurally Similar Impurities
The synthesis of this compound, commonly proceeding via the N-alkylation of 1H-imidazole-4-carbaldehyde or oxidation of (1-propyl-1H-imidazol-4-yl)methanol, can introduce several process-related impurities. The primary analytical challenge lies in developing a separation method with sufficient selectivity to resolve the target compound from structurally similar impurities that may co-elute under suboptimal conditions.
Plausible Impurities Include:
-
Starting Materials: Unreacted 1H-imidazole-4-carbaldehyde or (1-propyl-1H-imidazol-4-yl)methanol.
-
Over-oxidation Byproduct: 1-Propyl-1H-imidazole-4-carboxylic acid, a more polar compound resulting from excessive oxidation of the aldehyde.
-
Isomeric Impurities: Potential for co-synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde, depending on the regioselectivity of the initial synthetic steps.
-
Degradation Products: Unidentified products arising from compound instability under synthesis or storage conditions.
Given the polar nature of the imidazole ring and the aldehyde functional group, Reversed-Phase HPLC (RP-HPLC) is the most suitable analytical technique.[1][2] This guide will compare two common RP-HPLC approaches: an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling.
Method Comparison: Isocratic vs. Gradient Elution
The choice between an isocratic and a gradient HPLC method is dictated by the specific analytical goal. An isocratic method, which uses a constant mobile phase composition, is often preferred for its simplicity, robustness, and faster equilibration times, making it ideal for routine quality control where known impurities are monitored.[3] In contrast, a gradient method, which involves changing the mobile phase composition during the run, offers superior resolving power for complex mixtures containing compounds with a wide range of polarities.[3]
Table 1: Performance Comparison of Isocratic and Gradient HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Justification |
| Primary Use Case | Routine QC, Purity Assay | Impurity Profiling, Method Development | Isocratic is faster and simpler for known analytes. Gradient provides the resolution needed for unknown and diverse impurities. |
| Resolution (Rs) | Adequate for key known impurities (Rs > 2.0) | Superior for all potential impurities (Rs > 2.5) | Gradient elution effectively resolves early and late-eluting impurities by increasing organic solvent concentration over time. |
| Analysis Time | ~10 minutes | ~20 minutes (including re-equilibration) | Isocratic runs are inherently shorter. Gradient methods require a post-run equilibration step to return to initial conditions. |
| Sensitivity (LOD/LOQ) | Standard | Enhanced for late-eluting impurities | Gradient compression can sharpen peaks for late-eluting compounds, improving their signal-to-noise ratio.[4] |
| Method Robustness | High | Moderate | Isocratic methods are less susceptible to variations in pump performance and dwell volume, leading to more consistent retention times. |
Experimental Protocols
The following protocols are presented as self-validating systems, incorporating system suitability tests (SSTs) as mandated by regulatory guidelines like ICH Q2(R1) to ensure the method's performance prior to analysis.[5][6]
Instrumentation and Common Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are standard for reversed-phase chromatography due to their strong hydrophobic retention of organic analytes.[3][7]
-
Reagents: HPLC-grade acetonitrile (ACN), methanol, and water. Formic acid (reagent grade).
-
Reference Standards: Well-characterized reference standards of this compound and any known impurities.
Protocol 1: Method A - Isocratic RP-HPLC for Routine QC
This method is optimized for rapid and reliable quantification of the main peak and separation from a key process impurity.
-
Mobile Phase Preparation: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and Acetonitrile (Solvent B). The final mobile phase is a 75:25 (v/v) mixture of Solvent A and Solvent B. The acidic modifier (formic acid) is used to suppress the ionization of residual silanol groups on the silica-based stationary phase and ensure good peak shape for the basic imidazole moiety.[8]
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the same diluent.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 75% (0.1% Formic Acid in Water) / 25% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance maximum of the imidazole chromophore)
-
Injection Volume: 10 µL
-
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis: Inject the sample solution and calculate the purity by the area percent method.
Protocol 2: Method B - Gradient RP-HPLC for Impurity Profiling
This method provides comprehensive separation for both polar and non-polar impurities.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Standard and Sample Solutions: Prepare as described in Method A.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
System Suitability: Perform the same SST checks as in Method A.
-
Analysis: Inject the sample. The gradient program will elute highly polar impurities first, followed by the main compound, and finally any less polar, late-eluting impurities.
Visualizing the Analytical Workflow
The diagram below outlines the logical flow from sample synthesis to final purity determination, emphasizing the decision points and validation checks integral to a trustworthy analytical process.
Caption: Workflow for HPLC Purity Assessment.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, any HPLC method used for purity determination in a regulated environment must be validated.[9] Validation demonstrates that the analytical procedure is suitable for its intended purpose.
Table 2: Key Validation Parameters (ICH Q2(R1))
| Validation Parameter | Purpose | Typical Acceptance Criteria for an Impurity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using DAD) shows no co-elution. Resolution (Rs) > 2.0 between analyte and adjacent peaks. |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999 for a series of five concentrations. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 90-110% for spiked impurity samples at three concentration levels. |
| Precision (Repeatability) | To assess the method's consistency when performed multiple times by the same analyst on the same day. | RSD ≤ 5.0% for six replicate sample preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
The diagram below illustrates the relationship between these core validation pillars, which collectively ensure a robust and reliable analytical method.
Caption: Core Pillars of HPLC Method Validation.
Conclusion
The purity assessment of this compound requires a well-chosen HPLC strategy. For routine quality control where speed and robustness are paramount, a validated isocratic RP-HPLC method (Method A) is highly effective. It provides reliable quantification of the main component and separation from known, major impurities. For method development, troubleshooting, or comprehensive characterization during drug development, the superior resolving power of a gradient RP-HPLC method (Method B) is indispensable. It ensures the detection and separation of a wider array of potential impurities, providing a more complete picture of the sample's purity profile.
Ultimately, the choice of method should be guided by its intended purpose and validated according to established regulatory guidelines to ensure data integrity and product quality. The complementary use of both methods provides a powerful toolkit for researchers and scientists in the development and manufacturing of pharmaceuticals.
References
-
PubMed. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Available at: [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
PubMed. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Available at: [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link] Jordi-Labs-Resources/analytical-techniques/reverse-phase-normal-phase-hplc/
-
Veeprho. Imidazole Impurities and Related Compound. Available at: [Link]
-
PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available at: [Link]
-
CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]
-
ResearchGate. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
-
PubMed. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Available at: [Link]
-
Chemsrc. (2024). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Available at: [Link]
-
Welch Materials, Inc. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
ResearchGate. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2016). HPLC-Method Development and Validation for Determination of Formaldehyde and Acetaldehyde Traces in Drug Substance. Available at: [Link]
-
SciSpace. A review on method development by hplc. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for 1-Propyl-1H-imidazole-4-carbaldehyde
Introduction
1-Propyl-1H-imidazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its substituted imidazole core is a feature in numerous pharmacologically active molecules, making the efficient and scalable synthesis of this intermediate a critical concern for researchers in drug development. This guide provides an in-depth comparison of viable synthetic strategies to access this target compound. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights into the advantages and limitations of each approach. The protocols described are grounded in established, peer-reviewed literature to ensure scientific integrity and reproducibility.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic disconnections, each with distinct advantages:
-
Strategy A: Late-Stage N-Alkylation. This linear approach involves the initial synthesis of the core 1H-imidazole-4-carbaldehyde scaffold, followed by the introduction of the N-propyl group in a final alkylation step. This strategy is often favored when the unsubstituted core is readily available or simple to synthesize.
-
Strategy B: Early-Stage N-Alkylation followed by C-Formylation. This strategy begins with the commercially available or easily synthesized 1-propyl-1H-imidazole, which is then functionalized with a formyl group at the C4 position. This approach is advantageous if the formylation reaction is high-yielding and regioselective.
A third, more modern approach will also be considered:
-
Strategy C: Convergent Multicomponent Reaction (MCR). This strategy aims to construct the substituted imidazole ring in a single, highly efficient step from simple, acyclic precursors, incorporating the propyl group from the outset.
This guide will compare these strategies by examining detailed experimental protocols and key performance metrics, including yield, scalability, safety, and regioselectivity.
Strategy A: Late-Stage N-Alkylation
This is arguably the most traditional and well-documented approach. Its success hinges on the efficient preparation of the 1H-imidazole-4-carbaldehyde intermediate. Two reliable methods for this first step are presented below, followed by a general protocol for the subsequent N-propylation.
Workflow for Strategy A
Caption: General workflow for Strategy A, highlighting two alternative routes to the key intermediate.
Step 1, Route A.1: Oxidation of (1H-Imidazol-4-yl)methanol
This method relies on the oxidation of a commercially available alcohol. Manganese dioxide (MnO₂) is a mild and effective oxidant for this transformation, particularly for allylic and benzylic-type alcohols like the substrate.
Causality: The choice of MnO₂ is crucial as it selectively oxidizes the alcohol without affecting the electron-rich imidazole ring, a common issue with stronger, less chemoselective oxidizing agents. The reaction is heterogeneous, simplifying purification as the manganese byproducts can be removed by simple filtration.
Experimental Protocol:
-
To a 500 mL round-bottom flask, add (1H-imidazol-4-yl)methanol (10.0 g, 0.102 mol) and 1,4-dioxane (250 mL).
-
Add activated manganese (IV) oxide (44.3 g, 0.51 mol, 5 equivalents) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere for 2 hours, monitoring the reaction by TLC.
-
After completion, filter the hot suspension through a pad of Celite to remove the manganese salts.
-
Wash the filter cake with hot 1,4-dioxane (2 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 1H-imidazole-4-carbaldehyde as a solid.
Typical Yield: ~80-90%.
Step 1, Route A.2: Formylation of 4-Bromo-1H-imidazole
This route utilizes organometallic chemistry to introduce the formyl group. A lithium-halogen exchange on the bromo-imidazole precursor generates a nucleophilic imidazolyl-lithium species, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1]
Causality: This method is effective when the corresponding alcohol is unavailable or expensive. The use of a Grignard reagent (i-PrMgCl) followed by n-BuLi ensures efficient and clean generation of the C4-lithiated species at low temperatures, preventing side reactions.[1] DMF serves as a robust and inexpensive source of the formyl group.
Experimental Protocol: [1]
-
Dissolve 4-bromo-1H-imidazole (5.0 g, 34.0 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to 0 °C. Add isopropylmagnesium chloride (2 M solution in THF, 17.0 mL, 34.0 mmol) dropwise. Stir for 10 minutes.
-
Cool the mixture to -10 °C and add n-butyllithium (2.5 M solution in hexanes, 13.6 mL, 34.0 mmol) dropwise, maintaining the temperature below 0 °C. Stir for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) (3.9 mL, 51.0 mmol) dropwise at -10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding water (20 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1H-imidazole-4-carbaldehyde.
Typical Yield: ~85%.[1]
Step 2: N-Propylation of 1H-Imidazole-4-carbaldehyde
The final step in Strategy A is the selective alkylation at the N1 position. This is a standard Sₙ2 reaction where the deprotonated imidazole anion acts as the nucleophile.
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, creating the highly nucleophilic imidazolide anion. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the Sₙ2 pathway.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.3 g, 32.5 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere at 0 °C, add a solution of 1H-imidazole-4-carbaldehyde (2.9 g, 30.0 mmol) in anhydrous DMF (20 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add 1-bromopropane (3.0 mL, 33.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Typical Yield: ~70-85%.
Strategy B: C-Formylation of 1-Propyl-1H-imidazole
This strategy begins with the N-propylated imidazole core and introduces the aldehyde in the final step. The success of this route depends entirely on the regioselectivity of the formylation reaction.
Workflow for Strategy B
Caption: Strategy B workflow, comparing C4 vs. C2 selective formylation methods.
Route B.1: Vilsmeier-Haack Formylation (C4-Selective)
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles.[2][3] The electrophile, the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), is generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃). For N-alkylimidazoles, the reaction typically proceeds with high regioselectivity at the C4 or C5 position.
Causality: The imidazole ring is sufficiently electron-rich to be attacked by the relatively weak electrophile of the Vilsmeier reagent. The N-propyl group directs the substitution to the C4/C5 position due to electronic and steric factors, making this a highly predictable route to the desired isomer.
Experimental Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (20 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (4.5 mL, 48.3 mmol) dropwise with vigorous stirring, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 1-propyl-1H-imidazole (5.0 g, 45.4 mmol) in anhydrous DMF (10 mL) dropwise to the reagent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature, then heat to 80 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to 0 °C and pour it carefully onto crushed ice (150 g).
-
Basify the aqueous solution to pH 9-10 by the slow addition of 30% aqueous NaOH solution, ensuring the temperature remains below 20 °C.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford the target compound.
Typical Yield: ~70-90%.
Route B.2: Lithiation and Formylation (C2-Selective)
This organometallic route provides access to the isomeric product, 1-propyl-1H-imidazole-2-carbaldehyde. The C2 proton of N-alkylimidazoles is the most acidic due to the inductive effect of the two adjacent nitrogen atoms, and it can be selectively removed by a strong base like n-butyllithium (n-BuLi).[4]
Causality: The high kinetic acidity of the C2-proton dictates the regioselectivity of this reaction. Quenching the resulting C2-lithio species with DMF yields the C2-formylated product. This route is presented as a comparative alternative to highlight the importance of choosing the correct methodology to achieve the desired regiochemistry.
Experimental Protocol: [4]
-
Dissolve 1-propyl-1H-imidazole (5.0 g, 45.4 mmol) in anhydrous THF (100 mL) in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (2.5 M in hexanes, 19.1 mL, 47.7 mmol) dropwise. A color change is typically observed.
-
Stir the solution at -78 °C for 1.5 hours to ensure complete deprotonation.
-
Add anhydrous DMF (4.2 mL, 54.5 mmol) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield 1-propyl-1H-imidazole-2-carbaldehyde.
Typical Yield: ~75-85%.
Strategy C: Convergent Multicomponent Synthesis
Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single pot to form a complex product. The van Leusen imidazole synthesis is a prominent MCR for producing substituted imidazoles.[5]
Causality: This reaction uses a tosylmethyl isocyanide (TosMIC) derivative, an aldehyde, and an amine to construct the imidazole ring. By using propylamine, the N-propyl substituent can be installed directly in the ring-forming step. While this method is highly convergent, it typically leads to 1,5-disubstituted imidazoles when using an aldehyde as the carbonyl source.[5] Achieving the 4-carbaldehyde would likely require using a glyoxal derivative or a subsequent functional group interconversion, making it a less direct, though potentially adaptable, strategy.
Conceptual Protocol (van Leusen Approach):
-
Combine an appropriate aldehyde (e.g., glyoxal monoacetal), propylamine, and TosMIC in a suitable solvent (e.g., DMF or DME).
-
Add a mild base, such as K₂CO₃, to facilitate the reaction.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
The reaction proceeds via the in situ formation of an imine, followed by nucleophilic attack by the TosMIC anion and subsequent cyclization and elimination to form the imidazole ring.
This route is presented conceptually to illustrate modern synthetic possibilities but is less direct for the specific target isomer.
Comparative Analysis
| Metric | Strategy A (Late-Stage Alkylation) | Strategy B (Vilsmeier-Haack) | Strategy B (Lithiation) |
| Target Isomer | C4-carbaldehyde | C4-carbaldehyde | C2-carbaldehyde |
| Overall Steps | 2-3 (from basic materials) | 2 (from imidazole) | 2 (from imidazole) |
| Typical Overall Yield | 55-75% | 70-90% | 75-85% |
| Regioselectivity | Excellent (defined by starting material) | Excellent (C4-selective) | Excellent (C2-selective) |
| Key Reagents | MnO₂ or n-BuLi; NaH; 1-Bromopropane | POCl₃; DMF | n-BuLi; DMF |
| Safety & Handling | Route A.2 requires cryogenic temps & pyrophoric n-BuLi. N-alkylation uses flammable NaH. | POCl₃ is highly corrosive and water-reactive. Reaction is exothermic. | Requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi. |
| Scalability | Good. Oxidation (A.1) is scalable. Organolithium route (A.2) is more challenging on a large scale. | Excellent. Vilsmeier-Haack is a widely used industrial process. | Challenging. Cryogenic conditions and pyrophoric reagents are difficult to manage at scale. |
| Substrate Scope | Versatile for various N-alkyl groups. | Limited to electron-rich aromatics/heterocycles. | Requires an acidic proton; regioselectivity is dictated by the most acidic site. |
Conclusion and Recommendations
For the specific synthesis of This compound , two routes stand out as superior based on efficiency, scalability, and regioselectivity.
-
Recommendation for Scalability and Reliability: Strategy B (Vilsmeier-Haack) . This route offers a highly reliable, scalable, and regioselective method for producing the desired C4-carbaldehyde isomer in high yield. While it involves corrosive reagents, the procedure is robust and is a standard transformation in industrial chemistry.
-
Recommendation for Versatility and Availability of Starting Materials: Strategy A (Late-Stage Alkylation) . This approach is highly effective, particularly if the 1H-imidazole-4-carbaldehyde core or its alcohol precursor is readily available. It provides flexibility, as the final alkylation step can be easily adapted to introduce a wide variety of N-substituents, not just a propyl group.
The lithiation-based formylation (Route B.2) is an excellent method but provides the C2-carbaldehyde isomer. It is included here as an essential comparison to demonstrate how a subtle change in synthetic strategy can provide precise control over isomeric outcomes. Multicomponent reactions, while powerful, are less direct for this specific target but should be considered in discovery chemistry programs where diverse substitution patterns are desired. The choice between Strategy A and Strategy B will ultimately depend on the specific project goals, scale, and the availability of starting materials.
References
-
Fallarini, S., Massarotti, A., Gesù, A., et al. (2015). In silico-driven multicomponent synthesis of 4,5- and 1,5-disubstituted imidazoles as indoleamine 2,3-dioxygenase inhibitors. RSC Advances, 5(111), 91643-91651. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1565. [Link]
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Comparison of different formylating agents for imidazole synthesis
An Expert's Guide to Formylating Agents in Imidazole Synthesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The introduction of a formyl group (-CHO) onto the imidazole nucleus is a critical transformation, providing a versatile handle for further functionalization in the synthesis of complex drug candidates. The choice of formylating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and overall synthetic strategy.
This guide provides a detailed comparison of common formylating agents for imidazole synthesis, moving beyond a simple listing of reagents to offer insights into the causality behind experimental choices. We will delve into the mechanisms, applications, and practical considerations for each, supported by experimental data and protocols to ensure you can apply this knowledge directly in your laboratory.
The Critical Role of Formylation in Imidazole Chemistry
The formyl group serves as a key synthetic intermediate. Its electrophilic carbon atom is susceptible to nucleophilic attack, enabling a wide range of subsequent transformations. These include:
-
Reductive Amination: To introduce substituted amino-methyl groups.
-
Wittig and Related Reactions: For carbon-carbon bond formation and the introduction of unsaturated side chains.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Henry Reaction: To form nitro-alcohol adducts.
The selection of the appropriate formylating agent depends heavily on the substitution pattern of the imidazole ring and the presence of other functional groups within the molecule.
Comparative Analysis of Key Formylating Agents
We will now explore the most frequently employed methods for imidazole formylation, comparing their strengths, weaknesses, and optimal use cases.
The Vilsmeier-Haack Reaction: The Workhorse Reagent
The Vilsmeier-Haack reaction is arguably the most common and versatile method for the formylation of electron-rich heterocycles, including imidazoles. The active formylating species, the Vilsmeier reagent (chloroiminium ion), is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.
Mechanism of Action:
The reaction proceeds via electrophilic aromatic substitution. The Vilsmeier reagent, being a potent electrophile, attacks the electron-rich C2 position of the imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the formyl group.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-1H-imidazole-4-carbaldehyde
Introduction: As a key intermediate in pharmaceutical research and development, 1-Propyl-1H-imidazole-4-carbaldehyde (CAS No. 199192-04-6) is a compound that demands rigorous adherence to safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles for hazardous chemical waste management and are synthesized from authoritative sources. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this guide extrapolates data from structurally similar compounds, such as 1H-imidazole-4-carbaldehyde and other imidazole derivatives, to establish a robust and cautious disposal strategy.[1][2][3][4][5][6][7][8]
Part 1: Hazard Profile and Risk Assessment
Understanding the hazard profile is the cornerstone of safe handling and disposal. The primary risks associated with imidazole and aldehyde compounds are irritation and potential corrosivity. The disposal plan is therefore designed to mitigate these risks at every stage.
Based on data from analogous compounds, this compound should be treated as a hazardous substance.[1][2][9]
Table 1: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][9] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][9] |
| Acute Toxicity, Oral (Assumed) | Category 4 | H302: Harmful if swallowed.[1][10] |
Chemical Incompatibilities: To prevent dangerous reactions, waste this compound must be stored separately from incompatible materials. Key incompatibilities include:
Part 2: Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable to prevent exposure during waste handling. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to prevent skin and eye contact with hazardous chemicals.[11][12]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye & Face | Safety glasses with side-shields or chemical splash goggles (conforming to OSHA 29 CFR 1910.133 or EN166).[1][2] | Protects against accidental splashes of the chemical, which can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant nitrile gloves.[4] Gloves must be inspected before use and disposed of after handling.[2] | Prevents skin contact, which can cause irritation.[2][9] |
| Body | Fully-buttoned laboratory coat.[4][6] | Protects skin and personal clothing from contamination. Contaminated clothing must be treated as hazardous waste.[12] |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[1][4][6] A NIOSH-approved respirator is required if dust or aerosols are generated.[1][2] | Minimizes inhalation of the compound, which may cause respiratory tract irritation.[1][2] |
Part 3: Step-by-Step Waste Collection and Containment
Proper containment is the first step in the disposal chain of custody. The U.S. Environmental Protection Agency (EPA) requires that hazardous waste be collected at or near the point of generation in containers that are properly labeled and managed.[13][14]
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Select a container made of compatible material, such as High-Density Polyethylene (HDPE) or glass.[15] Avoid metal containers for acids and bases.[15] The container must have a secure, leak-proof screw cap.[16]
-
Ensure the container is clean, dry, and in good condition. Never use former food containers.[16]
-
-
Affix a Hazardous Waste Label:
-
Collect the Waste:
-
Transfer waste into the designated container using a funnel or other means to prevent spillage.
-
This process should be performed inside a certified chemical fume hood.[4][6]
-
Do not mix this waste with other, incompatible waste streams.[14]
-
Do not fill the container to more than 90% capacity to allow for expansion.[15]
-
-
Secure the Container:
-
Keep the waste container securely capped at all times, except when adding waste.[16] This prevents the release of vapors and protects against spills.
-
Diagram 2: Decision pathway for final chemical waste disposal.
Part 6: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Small Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE as described in Part 2, including respiratory protection if necessary. [2]3. Containment: Prevent the spill from spreading or entering drains. [2][3]4. Cleanup: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal. [1][2]5. Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the spilled material as "Hazardous Waste" and manage it according to the procedures in this guide. [4] First Aid for Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [1][17]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. [1][17]If irritation persists, seek medical attention. [1]* Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. [1][17]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [5][17]
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- This compound | 199192-04-6. (n.d.). Sigma-Aldrich.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- OSHA Formaldehyde Safety. (2023, February 20). National Center for Biotechnology Information (NCBI).
- Safe Use of Glutaraldehyde in Health Care. (2006). Occupational Safety and Health Administration (OSHA).
- Formaldehyde: OSHA Regulations. (2024, November 20). Mercedes Scientific.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Imidazole-4-carboxaldehyde. (2025, December 21). Thermo Fisher Scientific.
- Material Safety Data Sheet for 1H-imidazole-4-carbaldehyde. (2015, July 28). Capot Chemical.
- Safety Data Sheet: Imidazole. (n.d.). Chemos GmbH & Co.KG.
- Standard Operating Procedures for Imidazole. (n.d.). Washington State University.
- Safety Data Sheet for 1-Imidazole. (2018, January 23). Thermo Fisher Scientific.
- Standard Operating Procedure for Imidazole. (2025, February 28). University of Washington.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- 1-Propyl-1H-imidazole-2-carbaldehyde. (n.d.). PubChem.
- Safety Data Sheet for Imidazole. (2025, July 28). Sigma-Aldrich.
- This compound | 199192-04-6. (n.d.). Sigma-Aldrich (Chinese).
- Safety Data Sheet for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde. (n.d.). AK Scientific, Inc.
- Imidazole-4-carboxaldehyde. (n.d.). PubChem, National Institutes of Health (NIH).
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Personal protective equipment for handling 1-Propyl-1H-imidazole-4-carbaldehyde
As a Senior Application Scientist, I understand that navigating the safety requirements for a novel or specialized chemical like 1-Propyl-1H-imidazole-4-carbaldehyde requires a thorough, first-principles approach. This guide is structured to provide not just a list of personal protective equipment (PPE), but a comprehensive operational plan grounded in the chemical's structure, the known hazards of its constituent functional groups—imidazole and aldehyde—and established best practices in a research and development setting. Our goal is to empower you to handle this compound with the highest degree of safety and confidence.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
This compound is a molecule combining a substituted imidazole ring with an aldehyde functional group. A robust safety plan begins with deconstructing the potential hazards associated with these two components.
-
The Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Some compounds in this class may also pose reproductive risks.[2][4] Therefore, we must assume the potential for corrosive action upon contact.
-
The Aldehyde Group: Aldehydes as a class are reactive electrophiles.[5] They can be irritating to the skin, eyes, and respiratory tract.[5][6][7] Inhalation of aldehyde vapors can lead to airway constriction, and some individuals may develop contact dermatitis or allergies.[5] The potential for dust formation if the compound is a solid also presents an inhalation hazard.[6][8][9]
Given this composite hazard profile, our core directive is to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation.
Core Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all prescription. It is a dynamic risk-based assessment that adapts to the scale and nature of the operation. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection
Direct ocular exposure to a potentially corrosive substance can cause severe, irreversible damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.[2]
-
Recommended for High-Risk Operations: When handling larger quantities (>1g), preparing solutions, or when there is any risk of splashing, a full face shield must be worn in addition to safety goggles.[1][5] This combination provides a robust barrier against splashes and airborne particles.
Hand Protection
The hands are the most likely point of direct contact. The choice of glove material is critical, as not all materials offer the same level of protection against specific chemical classes.
-
Material Selection: Aldehydes and imidazole-based compounds necessitate the use of chemically resistant gloves. Nitrile or butyl rubber gloves are the recommended materials.[1][5] Latex and polyvinyl chloride (PVC) gloves are not suitable as they provide insufficient protection against aldehydes.[5]
-
Protocol: Always inspect gloves for pinholes or tears before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[2][6] After removing gloves, hands must be washed thoroughly with soap and water.[2][8] For extended operations, consider double-gloving.
Body Protection
Protecting the skin beyond the hands is essential to prevent accidental contact from spills or splashes.
-
Laboratory Coat: A chemically compatible lab coat, fully buttoned with sleeves extending to the wrist, is required.[2]
-
Additional Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed between the shoe and ankle.[2] For large-scale work or procedures with a high splash potential, a corrosion-proof apron and protective sleeves should be worn over the lab coat.[5][8]
Respiratory Protection
The aldehyde functional group and the potential for fine dust necessitate strict control of inhalation exposure.
-
Primary Engineering Control: All handling of this compound, especially weighing of the solid and preparation of solutions, must be conducted inside a certified chemical fume hood.[9][10][11] This is the primary and most effective method for controlling vapor and dust exposure.
-
When Respirators are Necessary: In situations where engineering controls are insufficient or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (OV/AG/P99 or ABEK-P2) should be used.[5][6] All personnel requiring a respirator must be part of a respiratory protection program that includes medical clearance and fit testing.
PPE Selection by Operational Task
To provide clear, actionable guidance, the following table summarizes the required PPE for specific laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile or Butyl Gloves (Consider Double) | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Transferring Solutions | Safety Goggles & Face Shield | Nitrile or Butyl Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Running Reaction | Safety Goggles | Nitrile or Butyl Gloves | Lab Coat, Full Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile or Butyl Gloves | Chemical-Resistant Apron & Sleeves | Required: NIOSH-Approved Respirator |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing Sequence
Caption: Workflow for correct donning and doffing of PPE.
Step-by-Step Protocol:
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles.
-
If required, put on the face shield.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to remove the most contaminated items first.
-
Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in a designated waste container.[2][6]
-
Remove the face shield.
-
Remove the lab coat by rolling it inward to contain any contamination on the outer surface.
-
Remove safety goggles.
-
Wash hands and arms thoroughly with soap and water.[8]
-
Emergency Response and Disposal
In Case of Exposure
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[2][3][5] Remove contaminated clothing while under the shower. Seek immediate medical attention.[3]
-
Eye Contact: Use an eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous waste.[10] Place items in a sealed, clearly labeled waste bag or container.[10]
-
Chemical Waste: Unused this compound and solutions must be disposed of as hazardous chemical waste according to your institution's guidelines.[6][11] Do not pour down the drain.[1] The material should be offered to a licensed professional waste disposal service.[6]
By integrating this comprehensive PPE and handling strategy, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Safety Data Sheet: Imidazole - Carl ROTH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Imidazole - University of Washington. (2025). Retrieved January 15, 2026, from [Link]
-
Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety. (2015, August 18). Retrieved January 15, 2026, from [Link]
-
IMIDAZOLE - AmericanBio. (2015, February 19). Retrieved January 15, 2026, from [Link]
-
Imidazole - SAFETY DATA SHEET. (2010, February 4). Retrieved January 15, 2026, from [Link]
-
Material Safety Data Sheet - Imidazole - Cole-Parmer. (n.d.). Retrieved January 15, 2026, from [Link]
-
MSDS of 1H-imidazole-4-carbaldehyde - Capot Chemical. (2015, July 28). Retrieved January 15, 2026, from [Link]
-
Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Retrieved January 15, 2026, from [Link]
-
Acetaldehyde - National Academies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Safe Use of Glutaraldehyde in Health Care - OSHA. (n.d.). Retrieved January 15, 2026, from [Link]
-
Standard Operating Procedures for Imidazole. (n.d.). Retrieved January 15, 2026, from [Link]
-
1H-Imidazole-4-carboxamide - Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved January 15, 2026, from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
